molecular formula C30H41FN2O6 B15608796 AZD5462

AZD5462

Katalognummer: B15608796
Molekulargewicht: 544.7 g/mol
InChI-Schlüssel: LYUYYIGCZIZIGF-SRHODNEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD5462 is a useful research compound. Its molecular formula is C30H41FN2O6 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H41FN2O6

Molekulargewicht

544.7 g/mol

IUPAC-Name

4-[2-fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[(1-methylcyclobutyl)methylcarbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]phenoxy]-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C30H41FN2O6/c1-29(9-4-10-29)16-32-27(35)24-17-5-6-18(13-17)25(24)33-26(34)20-14-23(21(31)15-22(20)38-3)39-19-7-11-30(2,12-8-19)28(36)37/h14-15,17-19,24-25H,4-13,16H2,1-3H3,(H,32,35)(H,33,34)(H,36,37)/t17-,18+,19?,24+,25-,30?/m1/s1

InChI-Schlüssel

LYUYYIGCZIZIGF-SRHODNEWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

AZD5462: A Deep Dive into the Mechanism of Action of a Novel Oral RXFP1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZD5462 is a first-in-class, orally available, small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed by AstraZeneca, this compound is currently under investigation as a potential therapeutic for heart failure.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Selective RXFP1 Agonism

This compound functions as a selective allosteric agonist of RXFP1, a G protein-coupled receptor (GPCR) that is the cognate receptor for the human hormone relaxin-2.[4][5][6] Activation of RXFP1 is associated with a range of beneficial physiological effects, including vasodilation, anti-fibrotic activity, and anti-inflammatory properties.[1][7] By mimicking the action of endogenous relaxin, this compound holds the potential to address the underlying pathophysiology of heart failure.[4][8]

Preclinical studies have demonstrated the high selectivity of this compound for RXFP1, with no significant activity observed at seven closely related GPCRs (at concentrations greater than 10µM) or in the CEREP safety panel.[2] This selectivity is a critical attribute, minimizing the potential for off-target effects.

In Vitro Activity and Signaling

The agonistic activity of this compound at the RXFP1 receptor has been characterized in various cell-based assays. The compound has been shown to stimulate the production of second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and to enhance the phosphorylation of extracellular signal-regulated kinase (ERK).[7]

Quantitative In Vitro Data
ParameterCell LineValueReference
pEC50 (cAMP)Human CHO7.7
pEC50 (cAMP)Human HEK-2937.4
pEC50 (cAMP)Cynomolgus Monkey HEK-2937.4
pEC50 (cAMP)Rat CHO5.29
EC50 (cAMP)Not Specified17 nM[7]
EC50 (cGMP)Not Specified50 nM[7]
EC50 (ERK phosphorylation)Not Specified6.3 nM[7]
Signaling Pathway

The binding of this compound to RXFP1 initiates a cascade of intracellular signaling events. While it activates a highly similar panel of downstream pathways as the native ligand, relaxin H2, it notably does not modulate relaxin H2-mediated cAMP second messenger responsiveness, suggesting an allosteric mechanism of action.[5][6][9] The primary signaling pathways activated by this compound are depicted below.

AZD5462_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds to G_protein G Proteins (Gαi2) RXFP1->G_protein Activates ERK ERK RXFP1->ERK Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PI3K PI3Kβ/γ G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces Physiological_Effects Physiological Effects (Vasodilation, Anti-fibrosis, etc.) cAMP->Physiological_Effects NO Nitric Oxide (NO) PI3K->NO Leads to pERK p-ERK ERK->pERK Phosphorylates pERK->Physiological_Effects NO->Physiological_Effects

This compound signaling cascade via RXFP1 activation.

Preclinical Pharmacokinetics and Efficacy

The pharmacokinetic profile and in vivo efficacy of this compound have been evaluated in animal models, primarily in rats and cynomolgus monkeys. These studies were crucial in establishing the drug's potential for oral administration and its therapeutic effects in a relevant disease model.

Pharmacokinetic Parameters
SpeciesRouteDose (mg/kg)Cmax (µM/L)T½ (hours)Bioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Reference
RatIV2-1.2-240.98
RatOral10.232.958--
MonkeyIV2-4.7-9.10.56
MonkeyOral50.947.212--
In Vivo Efficacy in a Heart Failure Model

The therapeutic potential of this compound was assessed in a cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).[2] Following eight weeks of treatment, significant improvements in cardiac function, specifically the left ventricular ejection fraction (LVEF), were observed at weeks 9, 13, and 17.[1][5][6] Notably, these improvements in cardiac function were achieved without significant effects on heart rate or mean arterial blood pressure.[1][5][6]

Clinical Development and Safety

This compound is the first orally administered small molecule RXFP1 agonist to enter clinical trials.[1] It has successfully completed Phase I studies in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[1][5][6]

A Phase I randomized, double-blind, placebo-controlled study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.[10] The drug was generally well-tolerated at all dose levels.[10] The most common adverse events were gastrointestinal disorders, headache, and orthostatic heart rate increase, with no clear dose relationship.[10]

A Phase IIb clinical trial in patients with stable chronic heart failure was planned to begin recruitment in June 2024 to further evaluate the impact of this compound on cardiac function.[1][3]

Experimental Methodologies

The following provides an overview of the key experimental protocols employed in the preclinical and clinical evaluation of this compound.

In Vitro Assays
  • Cell Lines: Human Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells were used for expressing human RXFP1 to assess cAMP production. Cynomolgus monkey HEK-293 cells and rat CHO cells were also utilized for species-specific activity determination.

  • cAMP/cGMP Measurement: Standard cell-based assays were used to quantify the production of cAMP and cGMP following stimulation with this compound.[7]

  • ERK Phosphorylation Assay: Western blotting or other immunoassays were likely used to measure the phosphorylation of ERK in response to this compound treatment.[7]

Animal Studies
  • Pharmacokinetic Studies: Intravenous and oral doses of this compound were administered to rats and cynomolgus monkeys to determine key pharmacokinetic parameters.

  • Heart Failure Model: An aged, obese cynomolgus monkey model with diagnosed HFrEF was used to evaluate the therapeutic efficacy of this compound.

Clinical Trial Protocol

  • Phase I Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[10] Participants were randomized to receive either this compound or a placebo.[8] The study included cohorts of Japanese descent to assess potential ethnic differences.[10]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (CHO, HEK-293 cells) Activity Determine pEC50/EC50 (cAMP, cGMP, p-ERK) In_Vitro->Activity Animal_PK Animal Pharmacokinetics (Rat, Monkey) Activity->Animal_PK Efficacy_Model Efficacy in HFrEF Model (Cynomolgus Monkey) Animal_PK->Efficacy_Model Phase_I Phase I Clinical Trial (Healthy Volunteers) Efficacy_Model->Phase_I Informs Safety_Tolerability Assess Safety & Tolerability Phase_I->Safety_Tolerability Human_PK Determine Human Pharmacokinetics Phase_I->Human_PK Phase_II Phase IIb Clinical Trial (Heart Failure Patients) Safety_Tolerability->Phase_II Human_PK->Phase_II Efficacy_Patients Evaluate Efficacy on Cardiac Function Phase_II->Efficacy_Patients

Generalized experimental workflow for this compound development.

Conclusion

This compound represents a promising novel therapeutic approach for the treatment of heart failure. Its mechanism of action as a selective oral allosteric agonist of RXFP1, coupled with a favorable preclinical and early clinical safety profile, positions it as a significant candidate for further development. The ongoing and planned clinical trials will be critical in determining its ultimate therapeutic value in patients with chronic heart failure.

References

AZD5462: A Deep Dive into its Signaling Pathway and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5462 is a novel, orally bioavailable small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] Developed for the potential treatment of heart failure, this compound mimics the physiological effects of relaxin-2, a naturally occurring hormone with vasodilatory, anti-fibrotic, and cardioprotective properties.[3] This technical guide provides a comprehensive overview of the this compound signaling pathway, supported by preclinical data, experimental methodologies, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound emerged from the optimization of a high-throughput screening hit, ML290, to develop a potent and selective RXFP1 agonist with favorable pharmacokinetic properties suitable for oral administration.[4] Its development marks a significant step towards a new therapeutic class for chronic heart failure management. Preclinical studies in rodent and primate models have demonstrated its potential to improve cardiac function without adversely affecting heart rate or blood pressure.[1][5] Currently, this compound is undergoing Phase II clinical trials to evaluate its efficacy and safety in patients with chronic heart failure.[5]

The RXFP1 Signaling Cascade

This compound exerts its pharmacological effects by binding to and activating RXFP1, a G protein-coupled receptor (GPCR). The downstream signaling of RXFP1 is complex and can involve multiple G proteins and effector pathways, leading to a diverse range of cellular responses.

Upon agonist binding, RXFP1 can couple to Gs and Gi/Go proteins. This dual coupling initiates a cascade of intracellular events:

  • cAMP-Dependent Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, contributing to vasodilation and other cardioprotective effects.

  • PI3K/Akt/eNOS Pathway: Coupling to Gi/Go proteins can lead to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), which subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS). This leads to the production of nitric oxide (NO), a potent vasodilator.

  • MAPK/ERK Pathway: RXFP1 activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2. This pathway is implicated in cellular processes such as proliferation and differentiation.

The following diagram illustrates the core signaling pathways activated by this compound through RXFP1.

AZD5462_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds and Activates Gs Gs RXFP1->Gs Activates Gi Gi/o RXFP1->Gi ERK p-ERK RXFP1->ERK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PI3K PI3K Akt Akt PI3K->Akt Activates Gs->AC Stimulates Gi->PI3K Activates PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Anti_fibrosis Anti-fibrosis PKA->Anti_fibrosis eNOS eNOS Akt->eNOS Activates Cardioprotection Cardioprotection ERK->Cardioprotection NO Nitric Oxide eNOS->NO Produces NO->Vasodilation NO->Cardioprotection

Caption: this compound signaling through the RXFP1 receptor.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
pEC50 (cAMP assay) Human CHO7.7[1]
Human HEK-2937.4[1]
Cynomolgus Monkey HEK-2937.4[1]
Rat CHO5.29[1]
EC50 (cAMP production) -17 nM[6]
EC50 (cGMP production) -50 nM[6]
EC50 (ERK phosphorylation) -6.3 nM[6]
Table 2: Pharmacokinetic Properties of this compound
SpeciesDosingCmax (µM)T1/2 (hours)Bioavailability (%)Reference
Rat 1 mg/kg (oral)0.232.958%[1]
2 mg/kg (IV)-1.2-[1]
Cynomolgus Monkey 5 mg/kg (oral)0.947.212%[1]
2 mg/kg (IV)-4.7-[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, this section outlines generalized methodologies for key assays based on standard practices in the field.

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP following RXFP1 activation.

Workflow:

cAMP_Assay_Workflow A Seed cells expressing RXFP1 into a 96-well plate B Incubate cells overnight A->B C Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) B->C D Add varying concentrations of this compound C->D E Incubate for a defined period (e.g., 30 minutes) D->E F Lyse cells E->F G Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) F->G H Analyze data to determine EC50 G->H

Caption: Generalized workflow for a cAMP measurement assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing human RXFP1 (e.g., CHO or HEK-293 cells) are seeded into 96-well microplates and cultured to an appropriate confluency.

  • Assay Conditions: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plate is incubated at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis: A lysis buffer is added to each well to release intracellular cAMP.

  • Detection: The cAMP concentration in the lysate is quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.

Workflow:

ERK_Phosphorylation_Assay_Workflow A Seed cells expressing RXFP1 into a 96-well plate B Serum-starve cells to reduce basal ERK phosphorylation A->B C Treat cells with varying concentrations of this compound for a short duration (e.g., 5-15 minutes) B->C D Fix and permeabilize cells C->D E Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK D->E F Incubate with fluorescently labeled secondary antibodies E->F G Image and quantify fluorescence intensity for p-ERK and total ERK F->G H Normalize p-ERK signal to total ERK and determine EC50 G->H

Caption: Generalized workflow for an ERK phosphorylation assay.

Methodology:

  • Cell Culture and Starvation: RXFP1-expressing cells are seeded in 96-well plates. Prior to the assay, cells are typically serum-starved for several hours to reduce baseline ERK phosphorylation.

  • Compound Stimulation: Cells are stimulated with different concentrations of this compound for a short period.

  • Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of ERK1/2 and another primary antibody that recognizes total ERK1/2. Subsequently, fluorescently labeled secondary antibodies are used for detection.

  • Imaging and Analysis: The plates are read using a high-content imaging system or a plate reader capable of fluorescence detection. The intensity of the phospho-ERK signal is normalized to the total ERK signal to account for variations in cell number.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 for ERK phosphorylation.

Conclusion

This compound is a promising oral RXFP1 agonist with a well-defined mechanism of action that involves the activation of multiple downstream signaling pathways critical for cardiovascular homeostasis. Its ability to stimulate cAMP, nitric oxide production, and ERK phosphorylation underpins its therapeutic potential in heart failure. The preclinical data presented in this guide provide a strong rationale for its ongoing clinical development. Further research into the nuanced aspects of its signaling and long-term effects will continue to shape its clinical application.

References

AZD5462: A Technical Guide to a Novel Small Molecule RXFP1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5462 is a potent, selective, and orally bioavailable small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, this compound mimics the physiological effects of the native ligand, relaxin (H2 relaxin), a hormone with known vasodilatory, anti-fibrotic, and anti-inflammatory properties. Preclinical and early clinical data suggest that this compound holds promise as a therapeutic agent for cardiovascular diseases, particularly heart failure. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacology, and experimental protocols related to this compound, intended for researchers and drug development professionals.

Introduction

Relaxin is a peptide hormone with pleiotropic effects, primarily mediated through the G-protein coupled receptor, RXFP1. Its therapeutic potential has been explored in various conditions, including acute heart failure. However, the peptide nature of relaxin necessitates parenteral administration, limiting its use in chronic settings. The development of a small molecule, orally active RXFP1 agonist has been a significant goal in cardiovascular drug discovery.

This compound emerged from a medicinal chemistry effort to optimize a high-throughput screening hit, ML290. Through systematic modifications, including the optimization of a lead compound AZ7976, this compound was identified as a clinical candidate with a favorable pharmacological and safety profile.[1] This document details the scientific data and methodologies underpinning the characterization of this compound as an RXFP1 agonist.

Mechanism of Action and Signaling Pathways

This compound acts as an allosteric agonist at the human RXFP1 receptor.[2] Unlike the orthosteric binding of the endogenous ligand relaxin, allosteric modulators bind to a different site on the receptor, inducing a conformational change that leads to its activation.

Upon activation by this compound, RXFP1 initiates a cascade of intracellular signaling events. It has been demonstrated that this compound activates a similar spectrum of downstream signaling pathways as relaxin H2.[3] However, a key distinction is that this compound does not appear to modulate the cAMP second messenger response mediated by relaxin H2.[3] The primary signaling pathways activated by RXFP1 are multifaceted and include:

  • G-protein coupling: RXFP1 couples to multiple G-proteins, including Gs and Gi/Go, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Phosphoinositide 3-kinase (PI3K) pathway: Activation of PI3K is another important downstream event.

  • Extracellular signal-regulated kinase (ERK) pathway: RXFP1 activation leads to the phosphorylation of ERK1/2, a key signaling node in cell proliferation, differentiation, and survival.

  • Nitric oxide (NO) pathway: The production of nitric oxide, a potent vasodilator, is also stimulated by RXFP1 activation.

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound RXFP1 RXFP1 This compound->RXFP1 Allosteric Agonism Gs Gαs Gi_Go Gαi/Gαo AC Adenylyl Cyclase cAMP cAMP PKA PKA PI3K PI3K Akt Akt ERK p-ERK1/2 eNOS eNOS NO Nitric Oxide Cellular_Responses Cellular Responses (Vasodilation, Anti-fibrosis, Anti-inflammation)

Caption: RXFP1 Signaling Activated by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound
AssayCell LineSpeciespEC50EC50 (nM)Reference(s)
cAMP ProductionCHOHuman7.720[4]
cAMP ProductionHEK-293Human7.440[4]
cAMP ProductionHEK-293Cynomolgus Monkey7.440[4]
cAMP ProductionCHORat5.295130[4]
cGMP Production---50[5]
ERK Phosphorylation---6.3[5]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesRouteDose (mg/kg)CL (mL/min/kg)Vd (L/kg)T1/2 (h)Cmax (µM)F (%)Reference(s)
RatIV2240.981.2--[4]
RatPO1--2.90.2358[4]
Cynomolgus MonkeyIV29.10.564.7--[4]
Cynomolgus MonkeyPO5--7.20.9412[4]
Table 3: In Vitro Safety Profile of this compound
ParameterResultReference(s)
CYP450 InhibitionNo risk identified
Time-Dependent Inhibition (CYP3A4/5)No risk identified
hERG ToxicityNo risk identified
Ames MutagenicityNo risk identified

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and information derived from the supporting information of the primary publication.

cAMP Measurement Assay

Objective: To determine the potency of this compound in stimulating cAMP production in cells expressing RXFP1.

Materials:

  • CHO or HEK-293 cells stably expressing human, cynomolgus, or rat RXFP1.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution in DMSO.

  • cAMP assay kit (e.g., HTRF-based kit).

  • 384-well white, low-volume assay plates.

Procedure:

  • Cell Culture: Culture RXFP1-expressing cells to ~80-90% confluency.

  • Cell Seeding: Harvest cells and seed into 384-well plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Assay: a. Remove culture medium from the cells. b. Add the diluted this compound or vehicle control to the wells. c. Incubate for 30 minutes at room temperature. d. Add the cAMP detection reagents according to the manufacturer's protocol. e. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the concentration-response curve and determine the pEC50 value using non-linear regression.

ERK Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to induce the phosphorylation of ERK1/2.

Materials:

  • RXFP1-expressing cells.

  • Serum-free cell culture medium.

  • This compound stock solution in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Serum-starve the cells for 12-24 hours. c. Treat cells with various concentrations of this compound for 5-10 minutes.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add lysis buffer and scrape the cells. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Denature protein samples by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total-ERK signal.

Drug Discovery and Development Workflow

The development of this compound followed a structured drug discovery and optimization process.

Drug_Discovery_Workflow HTS High-Throughput Screening (>350,000 compounds) Hit_ID Hit Identification (ML290) HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Exploration Lead_Opt Lead Optimization (AZ7976) Lead_Gen->Lead_Opt Improve Potency & Pharmacokinetics Candidate Candidate Selection (this compound) Lead_Opt->Candidate Enhance Safety & Metabolic Stability Preclinical Preclinical Development (In vitro & In vivo studies) Candidate->Preclinical Clinical Clinical Trials (Phase I, Phase IIb) Preclinical->Clinical

Caption: this compound Drug Discovery Workflow.

Conclusion

This compound is a promising, orally active small molecule RXFP1 agonist with a well-defined mechanism of action and a favorable preclinical profile. It has successfully completed Phase I clinical trials and is advancing to further clinical evaluation for the treatment of heart failure. The data and methodologies presented in this technical guide provide a solid foundation for further research and development in the field of RXFP1-targeted therapies. The unique allosteric agonism of this compound may offer a differentiated therapeutic approach for cardiovascular and other related diseases.

References

The Discovery and Development of AZD5462: A Novel Oral RXFP1 Agonist for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD5462 is a first-in-class, orally bioavailable, small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), a key regulator of cardiovascular and renal physiology. Developed by AstraZeneca, this compound emerged from a focused lead optimization program aimed at overcoming the limitations of previous RXFP1 agonists, such as poor metabolic stability and solubility. Preclinical studies have demonstrated its high potency and selectivity for RXFP1, leading to significant improvements in cardiac function in a translational primate model of heart failure. Having successfully completed Phase I clinical trials, this compound is currently undergoing further evaluation for the treatment of chronic heart failure. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Introduction: Targeting the Relaxin Receptor RXFP1

The relaxin family peptide receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that is activated by the endogenous peptide hormone relaxin-2.[1] Activation of RXFP1 is associated with a range of beneficial physiological effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.[1] These effects are primarily mediated through signaling pathways that increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activate extracellular signal-regulated kinase (ERK).[2] The therapeutic potential of targeting RXFP1 has been recognized for conditions such as heart failure, where relaxin's ability to improve cardiac output and renal function is particularly relevant.[1]

Early efforts to therapeutically exploit this pathway focused on recombinant forms of human relaxin-2, such as serelaxin.[3] While showing promise, the short half-life and requirement for intravenous administration limited its potential for chronic treatment.[3] This created a clear need for the development of orally active, small molecule RXFP1 agonists.

The Discovery of this compound: From High-Throughput Screening to a Clinical Candidate

The journey to this compound began with a high-throughput screening campaign that identified the initial lead compound, ML290.[4] While ML290 demonstrated RXFP1 agonism, it suffered from poor physicochemical properties.[4] Subsequent optimization efforts by AstraZeneca led to the development of AZ7976, a more potent and selective agonist, but one that still faced challenges with metabolic instability and low solubility.[5]

A dedicated lead optimization program was initiated to address these shortcomings, focusing on key structural modifications. This involved the removal of a metabolically labile SF5 substituent and the replacement of a phenyl ring with an aliphatic fragment to reduce the molecule's lipophilicity (LogD).[6] These strategic changes culminated in the discovery of this compound, a compound with a balanced profile of potent RXFP1 agonism, improved pharmacokinetic properties, and a favorable safety profile.[3]

Structure-Activity Relationship (SAR) Highlights

The evolution from ML290 to this compound involved systematic modifications to enhance potency, selectivity, and drug-like properties. A detailed exploration of the structure-activity relationships was crucial to this process. The following table summarizes key structural changes and their impact on the compound's profile.

CompoundKey Structural Modifications from PredecessorhRXFP1 pEC50 (cAMP)Key AdvantagesKey Disadvantages
ML290 --Initial hit from HTSPoor physicochemical properties
AZ7976 Introduction of a bicyclo[2.2.1]heptane core and a substituted phenyl ringHighIncreased potency and selectivityMetabolically unstable, poor solubility
This compound Removal of SF5 group, replacement of phenyl with aliphatic fragment, introduction of carboxylic acid7.7 (CHO cells), 7.4 (HEK-293 cells)[7]Improved metabolic stability and solubility, oral bioavailability-

Mechanism of Action and Signaling Pathway

This compound acts as a selective allosteric agonist of RXFP1.[5] Upon binding to the receptor, it triggers a conformational change that initiates downstream signaling cascades. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7] Additionally, this compound stimulates the phosphorylation of ERK, another key mediator of relaxin's cellular effects.[2]

RXFP1_Signaling_Pathway This compound This compound RXFP1 RXFP1 This compound->RXFP1 binds G_alpha_s Gαs RXFP1->G_alpha_s activates ERK_pathway ERK Signaling RXFP1->ERK_pathway activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Physiological_Effects Vasodilation, Anti-fibrosis, Anti-inflammatory PKA->Physiological_Effects ERK_pathway->Physiological_Effects

Figure 1: Simplified signaling pathway of this compound via RXFP1 activation.

Preclinical Pharmacology

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties.

In Vitro Studies

A series of in vitro assays were conducted to characterize the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterAssay SystemResultReference
RXFP1 Agonism (pEC50) Human CHO cells (cAMP assay)7.7[7]
Human HEK-293 cells (cAMP assay)7.4[7]
Cynomolgus Monkey HEK-293 cells (cAMP assay)7.4[7]
Rat CHO cells (cAMP assay)5.29[7]
Downstream Signaling (EC50) cAMP Production17 nM[2]
cGMP Production50 nM[2]
ERK Phosphorylation6.3 nM[2]
Selectivity 7 closest GPCRsNo activity (>10 µM)[4]
CEREP Safety Panel>1000-fold selectivity[4]
Plasma Protein Binding Human Plasma4.3% unbound[2]
Metabolic Stability (Clint) Human Liver Microsomes23 µL/min/mg[2]
Human Hepatocytes4.8 µL/min/10^6 cells[2]
Rat Hepatocytes11 µL/min/10^6 cells[2]
In Vivo Studies

The pharmacokinetic profile and in vivo efficacy of this compound were assessed in rodent and non-human primate models.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose (IV/Oral)Clearance (mL/min/kg)Volume of Distribution (L/kg)IV Half-life (h)Oral Half-life (h)Oral Bioavailability (%)Reference
Rat 2 mg/kg / 1 mg/kg240.981.22.958[7]
Cynomolgus Monkey 2 mg/kg / 5 mg/kg9.10.564.77.212[7]

The therapeutic potential of this compound was evaluated in a translational model of heart failure with reduced ejection fraction (HFrEF) in aged, obese cynomolgus monkeys.[7] Following 8 weeks of treatment, this compound demonstrated robust improvements in cardiac function, including a significant increase in left ventricular ejection fraction (LVEF), without adversely affecting heart rate or mean arterial blood pressure.[6][7]

Clinical Development

This compound has progressed through early-stage clinical trials, demonstrating a favorable safety and tolerability profile in healthy volunteers.

Phase I Studies

Completed Phase I trials evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[7] The results from these studies supported the advancement of this compound into further clinical development.

Phase IIb Study (LUMINARA)

A Phase IIb, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study (LUMINARA) is currently underway to assess the efficacy, safety, and pharmacokinetics of this compound in patients with stable chronic heart failure.[6]

Experimental Protocols

In Vitro cAMP Assay
  • Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing human RXFP1.

  • Protocol:

    • Cells are seeded in 384-well plates and cultured to confluency.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.

    • Following incubation, cells are lysed, and intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

    • Data are normalized to a positive control (e.g., a known RXFP1 agonist) and vehicle control to determine the pEC50 values.

cAMP_Assay_Workflow start Start seed_cells Seed RXFP1-expressing cells in 384-well plate start->seed_cells add_buffer Replace medium with stimulation buffer + PDE inhibitor seed_cells->add_buffer add_compound Add varying concentrations of this compound add_buffer->add_compound incubate Incubate at 37°C add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells quantify_cAMP Quantify intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze_data Data analysis (pEC50 determination) quantify_cAMP->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro cAMP assay.
ERK Phosphorylation Assay

  • Cell Lines: HEK-293 cells expressing RXFP1.

  • Protocol:

    • Cells are cultured in 96-well plates and serum-starved overnight to reduce basal ERK phosphorylation.

    • Cells are treated with different concentrations of this compound for a short duration (e.g., 5-15 minutes) at 37°C.

    • The stimulation is terminated by aspirating the medium and adding lysis buffer containing phosphatase and protease inhibitors.

    • The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are determined by Western blotting or a plate-based immunoassay (e.g., AlphaScreen, In-Cell Western).

    • The ratio of p-ERK to total ERK is calculated and plotted against the compound concentration to determine the EC50.

Cynomolgus Monkey Heart Failure Model
  • Model Induction: A diet-induced model of heart failure is established in aged, obese cynomolgus monkeys. The animals are fed a high-fat, high-sugar diet for an extended period to induce metabolic syndrome and subsequent cardiac dysfunction, including a reduction in LVEF.

  • Treatment and Monitoring:

    • Animals with confirmed HFrEF are randomized to receive either vehicle or this compound orally.

    • Cardiac function is monitored regularly using echocardiography to measure parameters such as LVEF, fractional shortening, and cardiac output.

    • Blood pressure and heart rate are also monitored throughout the study.

    • Blood samples are collected for pharmacokinetic analysis.

Conclusion

This compound represents a significant advancement in the pursuit of an effective oral therapy for heart failure. Its discovery and development have been guided by a thorough understanding of the structure-activity relationships of RXFP1 agonists and a commitment to optimizing for a drug-like profile. The robust preclinical data, demonstrating both potent in vitro activity and in vivo efficacy in a relevant animal model, have laid a strong foundation for its ongoing clinical evaluation. The results of the LUMINARA trial are eagerly awaited and will be crucial in determining the future role of this compound in the management of chronic heart failure.

References

AZD5462: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AZD5462, a novel, orally available, small-molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1). This document details its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule with the chemical formula C30H41FN2O6.[1] Its development aimed to create a stable and orally bioavailable mimetic of the endogenous peptide hormone relaxin, which is known for its cardioprotective and anti-fibrotic effects.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (1S,4s)-4-(2-fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid[1]
CAS Number 2787501-83-9[1][2]
Molecular Formula C30H41FN2O6[1][2]
Molecular Weight 544.66 g/mol [1]
SMILES C[C@]1(C(O)=O)CC--INVALID-LINK--CC[C@H]4[C@@H]3C(NCC5(CCC5)C)=O)=O)=C2">C@@HCC1[1]
InChI Key LYUYYIGCZIZIGF-UNBDJWOASA-N[1]
Appearance Solid[2]
Purity ≥98%[2]
Solubility DMSO: Sparingly Soluble (1-10 mg/ml), Acetonitrile: Slightly Soluble (0.1-1 mg/ml)[2]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]

Mechanism of Action and Signaling Pathways

This compound acts as a selective allosteric agonist of the RXFP1 receptor, a G-protein coupled receptor (GPCR).[1] Unlike the endogenous ligand relaxin, which binds to the orthosteric site, this compound binds to an allosteric site, modulating the receptor's activity.[1] Activation of RXFP1 by this compound initiates a cascade of intracellular signaling events that are largely similar to those triggered by relaxin.[1][3]

The primary signaling pathways activated by this compound include:

  • Cyclic Adenosine Monophosphate (cAMP) Pathway: Activation of RXFP1 leads to the stimulation of adenylyl cyclase, which increases intracellular levels of the second messenger cAMP.[4][5] This pathway is a key mediator of many of relaxin's physiological effects.

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: this compound has been shown to enhance the phosphorylation of ERK (a member of the mitogen-activated protein kinase family), indicating the activation of this pro-survival and anti-apoptotic pathway.[4]

It is noteworthy that while this compound activates downstream pathways similarly to relaxin H2, it does not modulate relaxin H2-mediated cAMP responsiveness, suggesting a nuanced allosteric interaction.[3]

Below are diagrams illustrating the key signaling pathways and a conceptual workflow for evaluating RXFP1 agonists.

RXFP1_Signaling_Pathway Figure 1: this compound-Mediated RXFP1 Signaling This compound This compound (Allosteric Agonist) RXFP1 RXFP1 Receptor This compound->RXFP1 binds to allosteric site G_alpha_s Gαs RXFP1->G_alpha_s activates ERK_pathway ERK Pathway RXFP1->ERK_pathway activates AC Adenylyl Cyclase G_alpha_s->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Responses Cellular Responses (e.g., Anti-fibrotic, Vasodilatory) PKA->Cellular_Responses pERK p-ERK ERK_pathway->pERK leads to pERK->Cellular_Responses

Figure 1: this compound-Mediated RXFP1 Signaling

Experimental_Workflow Figure 2: Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Synthesis Chemical Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture (RXFP1-expressing cells) Purification->Cell_Culture Animal_Model Animal Model of Heart Failure Purification->Animal_Model cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay ERK_Assay p-ERK Western Blot Cell_Culture->ERK_Assay Dosing This compound Administration Animal_Model->Dosing Efficacy_Assessment Efficacy Assessment (e.g., Echocardiography) Dosing->Efficacy_Assessment PK_PD Pharmacokinetics & Pharmacodynamics Dosing->PK_PD

Figure 2: Experimental Workflow for this compound Evaluation

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological characterization of this compound are provided in the supporting information of the primary publication:

Granberg, K. L., et al. (2024). Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure. Journal of Medicinal Chemistry. [1]

The following sections provide a summary of the key experimental methodologies based on standard laboratory practices and information inferred from the publication.

Chemical Synthesis

The synthesis of this compound involves a multi-step organic synthesis pathway. The detailed reaction schemes, purification methods (e.g., chromatography), and characterization data (e.g., NMR, mass spectrometry) are available in the supporting information of the aforementioned publication.

In Vitro Biological Assays
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and transfectability.

  • Transfection: Cells are stably transfected with a plasmid encoding the human RXFP1 receptor.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or F-12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

This assay quantifies the increase in intracellular cAMP levels upon agonist stimulation.

  • Cell Seeding: RXFP1-expressing cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: this compound is added at various concentrations to the cell plates.

  • Incubation: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

This assay measures the activation of the ERK signaling pathway.

  • Cell Treatment: RXFP1-expressing cells are treated with various concentrations of this compound for a specific duration.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: The signal is visualized using a chemiluminescent substrate.

  • Normalization: The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal to the total amount of ERK protein.

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in a cynomolgus monkey model of heart failure.[3]

  • Animal Model: Aged, obese cynomolgus monkeys with diet-induced heart failure with reduced ejection fraction (HFrEF) were used as a translational model.

  • Drug Administration: this compound was administered orally.

  • Efficacy Endpoints: Cardiac function was assessed using techniques such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF).

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic profile of this compound.

For the specific details of the animal model, dosing regimens, and analytical methods, please refer to the supporting information of the primary publication.[1]

References

AZD5462 for Heart Failure Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD5462, a novel, orally available, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), for heart failure research. This document collates available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a small molecule being developed by AstraZeneca for the treatment of chronic heart failure.[1] It acts as a pharmacological mimetic of the naturally occurring hormone relaxin-2 by targeting and activating RXFP1.[2][3] The activation of RXFP1 is associated with beneficial cardiovascular effects, including systemic vasodilation, increased renal blood flow, and anti-fibrotic and anti-inflammatory properties, making it a promising therapeutic target for heart failure. This compound was developed through the optimization of a prior lead compound, AZ7976, to improve metabolic stability and solubility.[2][3]

Mechanism of Action and Signaling Pathway

This compound functions as a selective allosteric agonist of RXFP1. Upon binding, it activates downstream signaling pathways similar to the endogenous ligand, relaxin H2.[2][3] The primary signaling cascade involves the coupling of RXFP1 to Gαs proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequently influences various cellular processes. Additionally, RXFP1 activation by this compound has been shown to enhance the phosphorylation of extracellular signal-regulated kinase (ERK).

AZD5462_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds Gas Gαs RXFP1->Gas Activates ERK ERK RXFP1->ERK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gas->AC Activates PKA PKA cAMP->PKA Activates Cellular_Effects Vasodilation, Anti-fibrosis, Anti-inflammation PKA->Cellular_Effects pERK pERK ERK->pERK Phosphorylates pERK->Cellular_Effects

Caption: this compound signaling pathway via RXFP1 activation.

Data Presentation

In Vitro Potency

The potency of this compound in activating RXFP1 has been assessed through cAMP assays in various cell lines.

Cell LineSpeciespEC50 (cAMP)Reference
CHOHuman7.7[4]
HEK-293Human7.4[4]
HEK-293Cynomolgus Monkey7.4[4]
CHORat5.29[4]

This compound also enhances ERK phosphorylation with an EC50 of 6.3 nM.

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in rats and cynomolgus monkeys.[4]

SpeciesRouteDose (mg/kg)CL (mL/min/kg)Vd (L/kg)Cmax (µM/L)T1/2 (h)Oral Bioavailability (%)
RatIV2240.980.231.2N/A
RatOral1N/AN/AN/A2.958
Cynomolgus MonkeyIV29.10.560.944.7N/A
Cynomolgus MonkeyOral5N/AN/AN/A7.212
Preclinical Efficacy in a Heart Failure Model

The therapeutic potential of this compound was assessed in an aged, obese cynomolgus monkey model with heart failure with reduced ejection fraction (HFrEF). Following 8 weeks of treatment, robust improvements in functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were observed at weeks 9, 13, and 17.[2] Notably, these improvements in cardiac function were not accompanied by changes in heart rate or mean arterial blood pressure.[2]

Phase I Clinical Trial in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Study Design:

  • Single Ascending Dose (SAD): 20, 80, 400, 750, and 1000 mg.

  • Multiple Ascending Dose (MAD): 40, 120, 250, and 500 mg twice daily for 10 days.

Pharmacokinetics:

  • Absorption: Rapidly absorbed with a median Tmax between 0.53 and 1.75 hours.

  • Elimination: Plasma concentrations declined in a biphasic manner with a geometric mean terminal half-life of 3 to 6 hours after a single dose.

  • Dose Proportionality: Exposure increased more than proportionately with the dose.

Safety and Tolerability:

  • This compound was generally well tolerated at all dose levels.

  • No deaths or serious adverse events were reported.

  • The most common adverse events were gastrointestinal disorders (nausea, abdominal pain, vomiting), headache, and orthostatic heart rate increase, with no clear dose-dependent relationship.

Experimental Protocols

In Vitro cAMP Assay

Objective: To determine the potency of this compound in activating RXFP1.

General Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human, cynomolgus monkey, or rat RXFP1 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 384- or 1536-well plates and allowed to adhere.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Incubation: Plates are incubated to allow for receptor activation and cAMP production.

  • cAMP Detection: Intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The EC50 values are calculated from the concentration-response curves.

In_Vitro_cAMP_Assay_Workflow A Culture RXFP1-expressing HEK-293 or CHO cells B Seed cells into multi-well plates A->B C Add varying concentrations of this compound B->C D Incubate to stimulate cAMP production C->D E Lyse cells and add HTRF assay reagents D->E F Measure fluorescence to quantify cAMP E->F G Generate dose-response curve and calculate pEC50 F->G

Caption: Workflow for the in vitro cAMP assay.
ERK Phosphorylation Assay

Objective: To assess the activation of the ERK signaling pathway by this compound.

General Protocol:

  • Cell Culture and Seeding: Similar to the cAMP assay, RXFP1-expressing cells are cultured and seeded in multi-well plates.

  • Serum Starvation: Cells are typically serum-starved to reduce basal levels of ERK phosphorylation.

  • Compound Treatment: Cells are treated with different concentrations of this compound for a specified time.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or ELISA-based assays (e.g., AlphaScreen SureFire).

  • Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation, and EC50 values are determined.

Cynomolgus Monkey Heart Failure Model

Objective: To evaluate the in vivo efficacy of this compound in a translationally relevant animal model of heart failure.

Model Induction (General Approach):

  • An aged, obese cynomolgus monkey model is often used, as these animals can spontaneously develop metabolic syndrome and cardiac dysfunction, including reduced ejection fraction, which closely mimics human HFrEF.

  • Alternatively, heart failure can be surgically induced, for example, by creating a pressure overload through transverse aortic constriction.

Efficacy Study Protocol:

  • Animal Selection: Aged, obese monkeys with evidence of HFrEF (e.g., reduced LVEF confirmed by echocardiography) are selected for the study.

  • Baseline Measurements: Comprehensive baseline cardiovascular parameters are recorded, including LVEF, heart rate, and blood pressure, using techniques like echocardiography and telemetry.

  • Dosing: this compound is administered orally at a predetermined dose and frequency for a specified treatment period (e.g., 8 weeks). A control group receives a placebo.

  • Monitoring: Cardiovascular parameters are monitored at regular intervals during the treatment period and a follow-up period.

  • Data Analysis: Changes in LVEF and other cardiac function parameters from baseline are compared between the this compound-treated and placebo groups to assess efficacy.

Cynomolgus_Monkey_HF_Study_Workflow A Select aged, obese cynomolgus monkeys with HFrEF B Record baseline cardiac parameters (LVEF, HR, BP) A->B C Randomize into treatment (this compound) and placebo groups B->C D Administer oral dose for 8 weeks C->D E Monitor cardiac parameters at weeks 9, 13, and 17 D->E F Compare changes in LVEF between groups E->F

Caption: Workflow for the cynomolgus monkey heart failure study.

Current Clinical Development Status

This compound has successfully completed Phase I studies in healthy volunteers.[2] A Phase IIb clinical trial, known as LUMINARA (NCT06299826), is currently underway to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic heart failure.[4] This is a randomized, double-blind, placebo-controlled, multi-center, dose-ranging study.[4]

Conclusion

This compound is a promising novel oral therapy for heart failure, acting as a selective allosteric agonist of the RXFP1 receptor. Preclinical data have demonstrated its potency and efficacy in a relevant animal model, and it has shown to be well-tolerated in early clinical trials. The ongoing Phase IIb study will provide further insights into its therapeutic potential for patients with chronic heart failure. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and development of this compound.

References

AZD5462: A Novel Therapeutic Candidate for Heart Failure - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5462 is a first-in-class, orally bioavailable, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, this small molecule is currently under investigation as a potential groundbreaking therapy for heart failure. By mimicking the actions of the endogenous hormone relaxin (H2), this compound offers a promising approach to address the complex pathophysiology of heart failure through its potential vasodilatory, anti-fibrotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, including its mechanism of action, key experimental data, and detailed methodologies.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, with a significant unmet medical need for novel therapies that can improve cardiac function and patient outcomes. This compound emerges as a promising therapeutic agent by targeting the RXFP1, a G-protein coupled receptor. Activation of RXFP1 by its natural ligand, relaxin, is known to mediate beneficial cardiovascular effects, including systemic and renal vasodilation, increased cardiac output, and anti-inflammatory and anti-fibrotic properties.[1] As a small molecule agonist, this compound offers the potential for chronic oral administration, a significant advantage over recombinant relaxin peptides that require parenteral administration.[2]

Mechanism of Action

This compound acts as a pharmacological mimetic of relaxin H2 signaling at the RXFP1 receptor.[3][4] It is an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This binding event modulates the receptor's conformation, leading to the activation of downstream signaling pathways. Assessment of RXFP1-dependent cell signaling has demonstrated that this compound activates a panel of downstream pathways highly similar to that of relaxin H2.[3] Notably, it does not appear to modulate relaxin H2-mediated cAMP second messenger responsiveness, suggesting a degree of biased agonism that may have therapeutic implications.[3]

Signaling Pathway

The activation of RXFP1 by this compound is believed to initiate a cascade of intracellular events. The diagram below illustrates the key signaling pathways associated with RXFP1 activation.

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound RXFP1 RXFP1 This compound->RXFP1 Allosteric Binding G_protein G Proteins (Gs/Gi/Go) RXFP1->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Modulation PI3K PI3K G_protein->PI3K Activation ERK ERK1/2 G_protein->ERK Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cardioprotection Cardioprotection PKA->Cardioprotection Akt Akt/PKB PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide (NO) eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation Anti_fibrosis Anti-fibrosis ERK->Anti_fibrosis ERK->Cardioprotection

RXFP1 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
Cell LineSpeciesAssaypEC50Reference
CHOHumancAMP7.7
HEK-293HumancAMP7.4
HEK-293Cynomolgus MonkeycAMP7.4
CHORatcAMP5.29
Table 2: In Vivo Pharmacokinetics of this compound
SpeciesRouteDose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (L/kg)Cmax (µM/L)T1/2 (hours)Oral Bioavailability (%)Reference
RatIV2240.98-1.2-
RatOral1--0.232.958
Cynomolgus MonkeyIV29.10.56-4.7-
Cynomolgus MonkeyOral5--0.947.212

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro cAMP Assay
  • Objective: To determine the potency of this compound in activating RXFP1 in various cell lines.

  • Cell Lines: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells stably expressing human, cynomolgus monkey, or rat RXFP1.

  • Methodology:

    • Cells are seeded into 384-well plates and cultured to near confluency.

    • The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • This compound is serially diluted and added to the wells.

    • The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.

    • Cell lysis and detection reagents are added. The level of intracellular cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

    • Data are normalized to a positive control (e.g., forskolin) and a vehicle control. The pEC50 values are calculated from the concentration-response curves.

In Vivo Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile of this compound in rats and cynomolgus monkeys.

  • Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys.

  • Methodology:

    • Intravenous (IV) Administration: A single bolus dose of this compound (e.g., 2 mg/kg) is administered intravenously. Blood samples are collected at various time points post-dose.

    • Oral (PO) Administration: A single oral gavage dose of this compound (e.g., 1 mg/kg in rats, 5 mg/kg in monkeys) is administered. Blood samples are collected at various time points post-dose.

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Pharmacokinetic parameters (Clearance, Volume of Distribution, Cmax, T1/2, and Oral Bioavailability) are calculated using non-compartmental analysis.

Cynomolgus Monkey Model of Heart Failure with Reduced Ejection Fraction (HFrEF)
  • Objective: To evaluate the therapeutic efficacy of this compound in a translational model of heart failure.

  • Animal Model: Aged, obese cynomolgus monkeys with naturally occurring HFrEF.

  • Methodology:

    • Animal Selection: Monkeys are screened for cardiac dysfunction, and those with reduced left ventricular ejection fraction (LVEF) are selected for the study.

    • Treatment: Animals are treated with this compound or a vehicle control daily for a specified duration (e.g., 8 weeks).

    • Echocardiography: Cardiac function, including LVEF, is assessed by transthoracic echocardiography at baseline and at multiple time points during and after the treatment period (e.g., weeks 9, 13, and 17).[3]

    • Hemodynamic Monitoring: Heart rate and mean arterial blood pressure are monitored to assess the cardiovascular safety profile of the compound.[3]

    • Data Analysis: Changes in LVEF and other cardiac parameters are compared between the this compound-treated and vehicle control groups.

HFrEF_Monkey_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (8 Weeks) cluster_followup Follow-up Phase cluster_analysis Data Analysis Screening Screening of Aged, Obese Cynomolgus Monkeys Selection Selection of Monkeys with Reduced LVEF Screening->Selection Baseline Baseline Measurements (Echocardiography, Hemodynamics) Selection->Baseline Randomization Randomization Baseline->Randomization Treatment_Group This compound Administration (Daily Oral Gavage) Randomization->Treatment_Group Control_Group Vehicle Control Administration Randomization->Control_Group Followup_Measurements Follow-up Measurements at Weeks 9, 13, and 17 (Echocardiography, Hemodynamics) Treatment_Group->Followup_Measurements Control_Group->Followup_Measurements Analysis Comparison of Cardiac Function (LVEF) and Hemodynamics between Groups Followup_Measurements->Analysis

Experimental Workflow for the Cynomolgus Monkey HFrEF Study.

Clinical Development

This compound has successfully completed Phase I clinical trials in healthy volunteers, where it was found to be well-tolerated.[3] A Phase IIb, randomized, double-blind, placebo-controlled, multi-center, dose-ranging study (LUMINARA) is currently underway to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic heart failure. Another Phase Ib study (AURORA) is investigating the safety and pharmacokinetics of this compound on top of dapagliflozin (B1669812) in heart failure patients with moderate renal impairment.[5]

Conclusion

This compound represents a novel and promising approach for the treatment of heart failure. Its unique mechanism of action as a selective oral allosteric agonist of RXFP1, combined with a favorable preclinical profile, supports its continued clinical development. The ongoing Phase IIb trial will be crucial in determining the therapeutic potential of this first-in-class molecule in patients with chronic heart failure. The findings from these studies could pave the way for a new therapeutic option that addresses the underlying pathophysiology of this debilitating disease.

References

The Cardiovascular Physiology of AZD5462: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is an orally available, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin, is associated with a range of physiological effects, including vasodilation, anti-fibrotic, and anti-inflammatory responses.[3][4] These properties have positioned RXFP1 as a promising therapeutic target for cardiovascular diseases, particularly heart failure.[3][5] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cardiovascular physiology, drawing from available preclinical and clinical data.

Mechanism of Action: RXFP1 Signaling

This compound mimics the action of relaxin by binding to and activating RXFP1.[1] The activation of RXFP1 initiates a cascade of intracellular signaling events that are thought to underlie its cardiovascular effects. The primary signaling pathway involves the coupling of RXFP1 to Gαs proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets in cardiomyocytes and vascular smooth muscle cells, ultimately resulting in reduced vascular resistance and increased cardiac output.[3][4][6]

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound RXFP1 RXFP1 AC Adenylyl Cyclase G_protein Gαs cAMP cAMP PKA Protein Kinase A (PKA) Vascular_Effects Vasodilation (Reduced Vascular Resistance) Cardiac_Effects Increased Cardiac Output

Preclinical Evidence: Cynomolgus Monkey Model of Heart Failure

The therapeutic potential of this compound has been evaluated in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).[7] This model is particularly relevant due to the physiological similarities between non-human primates and humans.

Experimental Protocol

Aged, obese cynomolgus monkeys with diet-induced metabolic dysfunction were used to model HFrEF.[5][8] Heart failure was characterized by reduced left ventricular ejection fraction (LVEF). The study involved the oral administration of this compound at a dose of 5 mg/kg. Cardiovascular parameters were monitored over a period of 17 weeks.[3][7]

Preclinical_Workflow Animal_Model Animal_Model Dosing Dosing Animal_Model->Dosing Monitoring Monitoring Dosing->Monitoring Timepoints Timepoints Monitoring->Timepoints

Key Findings

Following 8 weeks of treatment, this compound demonstrated robust improvements in functional cardiac parameters.[3][7] A significant increase in Left Ventricular Ejection Fraction (LVEF) was observed at weeks 9, 13, and 17.[3][7] Notably, these improvements in cardiac function were not accompanied by changes in heart rate or mean arterial blood pressure, suggesting a direct cardiac effect rather than a systemic hemodynamic one.[3][7]

ParameterObservationTimepoints of Observation
Left Ventricular Ejection Fraction (LVEF)Robust ImprovementWeeks 9, 13, and 17
Heart RateNo significant changeWeeks 9, 13, and 17
Mean Arterial Blood PressureNo significant changeWeeks 9, 13, and 17

Clinical Development: Human Trials

This compound has progressed to clinical trials in humans to assess its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Studies in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled Phase I study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy volunteers.

In the SAD portion, participants received single oral doses of this compound ranging from 20 mg to 1000 mg.[9] The MAD portion involved twice-daily oral administration of this compound at doses of 40 mg, 120 mg, 250 mg, and 500 mg for 10 days.[9] Cardiovascular safety parameters, including blood pressure and heart rate, were monitored throughout the study.

Phase1_Workflow Participants Participants SAD SAD Participants->SAD MAD MAD Participants->MAD Endpoint Endpoint SAD->Endpoint MAD->Endpoint

This compound was generally well-tolerated across the dose ranges studied.[9] A dose-dependent increase in plasma renin was observed, consistent with the known pharmacology of RXFP1 agonists.[9] While some participants receiving this compound experienced lower blood pressure and/or a higher heart rate compared to the placebo group, these changes were not considered clinically meaningful.[9]

Dose RegimenDose RangeKey Cardiovascular Observations
Single Ascending Dose (SAD)20 mg - 1000 mgDose-dependent increase in plasma renin. No clinically meaningful changes in blood pressure or heart rate.
Multiple Ascending Dose (MAD)40 mg - 500 mg BIDLower blood pressure and/or higher heart rate observed in some participants, but not considered clinically meaningful.
Phase IIb LUMINARA Trial in Heart Failure Patients

The LUMINARA study (NCT06299826) is a Phase IIb, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study designed to evaluate the efficacy and safety of this compound in patients with chronic heart failure.[10][11]

The trial is enrolling patients with chronic heart failure who are on stable standard-of-care medication.[10] Participants are randomized to receive one of three dose levels of this compound or a placebo once daily for 24 weeks.[10]

The primary endpoint of the LUMINARA trial is the change from baseline in echocardiographic parameters at week 25.[11] This includes a comprehensive assessment of cardiac structure and function, including:

  • Systolic function: Left Ventricular Ejection Fraction (LVEF)

  • Diastolic function: Parameters such as the E/e' ratio

  • Structural parameters: Left ventricular and atrial volumes

  • Biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels

Summary and Future Directions

This compound, a selective RXFP1 agonist, has demonstrated promising effects on cardiovascular physiology in both preclinical and early clinical studies. The preclinical data in a relevant non-human primate model of heart failure show a significant improvement in cardiac function without adverse hemodynamic effects. Phase I data in healthy volunteers support its safety and tolerability. The ongoing Phase IIb LUMINARA trial will provide crucial efficacy data in patients with chronic heart failure. The unique mechanism of action of this compound, targeting the relaxin receptor system, offers a novel therapeutic approach for the management of heart failure. The results of the LUMINARA study are eagerly awaited to further elucidate the role of this compound in the treatment of this complex cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for AZD5462 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a selective, orally available, allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1] It acts as a mimetic of the endogenous peptide relaxin H2, eliciting potential vasodilating, cardioprotective, and anti-fibrotic effects.[2][3] this compound is under investigation as a potential therapeutic agent for heart failure.[4][5][6] Activation of RXFP1 by this compound initiates a cascade of downstream signaling events, making in vitro characterization crucial for understanding its mechanism of action and pharmacological profile.[4][7]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its potency in activating downstream signaling pathways, its cellular effects, and its metabolic stability.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: Potency and Activity of this compound

AssayCell Line/SystemParameterValue
cAMP ProductionHuman CHO cellspEC507.7
cAMP ProductionHuman HEK-293 cellspEC507.4
cAMP ProductionNot SpecifiedEC5017 nM
cGMP ProductionNot SpecifiedEC5050 nM
ERK PhosphorylationNot SpecifiedEC506.3 nM

Table 2: Pharmacokinetic Properties of this compound

AssaySystemParameterValue
Human Plasma Protein BindingHuman PlasmaFraction Unbound (free)4.3%
Metabolic StabilityHuman Liver MicrosomesClint23 µL/min/mg
Metabolic StabilityHuman HepatocytesClint4.8 µL/min/10⁶ cells
Metabolic StabilityRat HepatocytesClint11 µL/min/10⁶ cells

Signaling Pathway

This compound activates the RXFP1 receptor, which can couple to various G-proteins to initiate downstream signaling cascades. The diagram below illustrates the potential signaling pathways activated by this compound.

RXFP1_Signaling This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds to Gs Gαs RXFP1->Gs G_beta_gamma Gβγ RXFP1->G_beta_gamma ERK ERK1/2 RXFP1->ERK Activates (via transactivation) AC Adenylate Cyclase (AC) Gs->AC Activates PI3K PI3K G_beta_gamma->PI3K Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects Anti-fibrotic, Anti-inflammatory, Vasodilatory Effects PKA->Cellular_Effects PKC_zeta PKCζ PI3K->PKC_zeta Activates Akt Akt/PKB PI3K->Akt Activates PKC_zeta->AC Activates NOS eNOS Akt->NOS Activates ERK->Cellular_Effects NO Nitric Oxide (NO) NOS->NO Produces NO->Cellular_Effects

Caption: this compound-mediated RXFP1 signaling cascade.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to characterize this compound.

cAMP Production Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed RXFP1-expressing cells (e.g., CHO, HEK-293) in a 96-well plate cell_incubation Incubate overnight cell_seeding->cell_incubation serum_starvation Serum-starve cells cell_incubation->serum_starvation compound_addition Add varying concentrations of this compound serum_starvation->compound_addition incubation Incubate at 37°C compound_addition->incubation cell_lysis Lyse cells incubation->cell_lysis cAMP_measurement Measure cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits) cell_lysis->cAMP_measurement data_plotting Plot concentration-response curve cAMP_measurement->data_plotting ec50_calculation Calculate EC50 value data_plotting->ec50_calculation

Caption: Workflow for the cAMP production assay.

Protocol:

  • Cell Culture: Culture cells expressing RXFP1 (e.g., CHO or HEK-293 cells) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Assay: a. Remove the culture medium and wash the cells with a serum-free medium or buffer. b. Add the this compound dilutions to the respective wells. c. Incubate the plate at 37°C for a specified period (e.g., 30 minutes). d. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay).[8][9][10][11]

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value using non-linear regression.

ERK Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the RXFP1 signaling pathway.

ERK_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Culture cells in 6-well plates serum_starve Serum-starve cells overnight cell_culture->serum_starve treat_cells Treat with this compound for a specified time serum_starve->treat_cells cell_lysis Lyse cells on ice treat_cells->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (anti-p-ERK and anti-total-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection densitometry Perform densitometry analysis detection->densitometry normalize Normalize p-ERK to total-ERK densitometry->normalize plot_data Plot and analyze data normalize->plot_data

References

Application Note: AZD5462 Cell-Based Assay for RXFP1 Agonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZD5462 is a selective, orally active allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1] As a mimetic of the endogenous ligand relaxin, this compound holds therapeutic potential in conditions such as heart failure due to its vasodilatory, cardioprotective, and anti-fibrotic properties.[2][3] Upon binding to RXFP1, this compound activates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[4] Unlike the native ligand relaxin, this compound has been shown to activate these pathways without modulating cAMP levels.[2][4][5] This application note provides a detailed protocol for a cell-based assay to quantify the agonist activity of this compound and related compounds by measuring ERK1/2 phosphorylation in cells expressing human RXFP1.

Principle of the Assay

This assay quantifies the potency and efficacy of this compound as an RXFP1 agonist by measuring the phosphorylation of ERK1/2 (p-ERK1/2), a key downstream event in the RXFP1 signaling pathway. The assay utilizes a recombinant cell line stably expressing human RXFP1, such as HEK293T-RXFP1.[6][7] Upon treatment with this compound, the activated RXFP1 receptor initiates a signaling cascade leading to the phosphorylation of ERK1/2. The level of p-ERK1/2 is then detected using a sensitive and specific immunoassay, such as a cell-based ELISA. The resulting signal is proportional to the extent of RXFP1 activation by the compound. This method allows for the determination of key pharmacological parameters such as EC50 values.

Signaling Pathway of this compound at RXFP1

AZD5462_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound RXFP1 RXFP1 (GPCR) This compound->RXFP1 Allosteric Agonism G_Protein G-Protein Activation RXFP1->G_Protein MEK MEK G_Protein->MEK Downstream Effectors ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Phosphorylated) ERK->pERK Phosphorylation Cellular_Response Cellular Response (e.g., Anti-fibrotic effects) pERK->Cellular_Response

Caption: this compound allosterically activates RXFP1, leading to ERK phosphorylation.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T cells stably expressing human RXFP1 (e.g., Creative Biolabs, Cat# PharmaOnco™ HEK293T-Tg(Human RXFP1 Receptor) Stable Cell Line)[6]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin, if required for maintaining stable expression).

  • Assay Plate: 96-well, black, clear-bottom cell culture plates.

  • This compound: and other test compounds.

  • Positive Control: Recombinant human relaxin-2.

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).

  • ERK Phosphorylation Assay Kit: (e.g., Assay Genie's ERK Phosphorylation Assay Kit or similar cell-based ELISA kits).[8]

  • Reagents for Fixation and Permeabilization: Formaldehyde (B43269) and Triton X-100 (if not included in the assay kit).

  • Blocking Buffer: As recommended by the assay kit manufacturer or 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Primary Antibody: Rabbit anti-phospho-ERK1/2 (p44/42) antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Chemiluminescent or fluorescent substrate for HRP.

  • Plate Reader: Capable of measuring luminescence or fluorescence.

Cell Culture and Seeding
  • Culture HEK293T-RXFP1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.

  • Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound and other test compounds in DMSO.

  • Perform serial dilutions of the stock solutions in serum-free DMEM to obtain the desired final concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Prepare a positive control solution of relaxin-2 in serum-free DMEM.

  • After the 24-hour incubation, gently aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of serum-free DMEM.

  • Add 100 µL of the diluted compounds, positive control, or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes (the optimal incubation time should be determined empirically).

ERK Phosphorylation Detection (Cell-based ELISA)
  • Fixation: After compound treatment, aspirate the medium and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Aspirate the formaldehyde solution and wash the wells twice with PBS. Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and wash the wells twice with PBS. Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Aspirate the blocking buffer and add 50 µL of the primary antibody (anti-p-ERK1/2) diluted in blocking buffer to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Aspirate the primary antibody solution and wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Detection: Aspirate the secondary antibody solution and wash the wells five times with PBST. Add 100 µL of the detection reagent to each well.

  • Signal Measurement: Immediately measure the luminescence or fluorescence signal using a plate reader.

Experimental Workflow

AZD5462_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis A Culture HEK293T-RXFP1 Cells B Seed Cells in 96-well Plate A->B C Incubate for 24h B->C D Prepare Compound Dilutions C->D E Treat Cells with Compounds D->E F Incubate for 15-30 min E->F G Fix and Permeabilize Cells F->G H Block Non-specific Binding G->H I Incubate with Primary Antibody (anti-pERK) H->I J Incubate with Secondary Antibody (HRP-conjugated) I->J K Add Detection Reagent J->K L Measure Signal (Luminescence/Fluorescence) K->L M Data Analysis (EC50 determination) L->M

Caption: Workflow for the this compound cell-based p-ERK assay.

Data Presentation

The raw data (e.g., relative light units or fluorescence units) should be normalized to the vehicle control. The normalized data can then be plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis can be used to determine the EC50 value for each compound.

CompoundTargetAssay TypeCell LineEC50 (nM)
This compoundRXFP1ERK PhosphorylationHEK293T-RXFP16.3[4]
This compoundRXFP1cAMP ProductionNot specified17[4]
This compoundRXFP1cGMP ProductionNot specified50[4]
Relaxin-2RXFP1ERK PhosphorylationHEK293T-RXFP1Data to be determined

Note: The EC50 value for cAMP production with this compound may be cell-type dependent or assay-specific, as other reports indicate no modulation of cAMP.[2][4][5]

Conclusion

The described cell-based assay provides a robust and reliable method for characterizing the agonist activity of this compound and other compounds targeting the RXFP1 receptor. By measuring a key downstream signaling event, this assay allows for the quantitative determination of compound potency and efficacy, making it a valuable tool for drug discovery and development in the context of heart failure and other related diseases.

References

Application Notes and Protocols for AZD5462 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a potent and selective oral allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1] As a mimetic of the endogenous hormone relaxin, this compound holds therapeutic potential for conditions such as heart failure due to its anticipated vasodilatory, cardioprotective, and anti-fibrotic properties.[1] Activation of RXFP1 by this compound triggers a cascade of downstream signaling events that are beneficial in cardiovascular contexts. These application notes provide detailed protocols for utilizing this compound in primary cell cultures of cardiomyocytes, cardiac fibroblasts, and endothelial cells to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound functions as an allosteric agonist at the RXFP1 receptor. Unlike the native ligand relaxin, which binds to the orthosteric site, this compound binds to a distinct site on the receptor, modulating its activity. This leads to the activation of multiple downstream signaling pathways, including the Gαs-cAMP pathway, as well as pathways involving nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] The activation of these pathways underlies the anti-fibrotic, anti-hypertrophic, and pro-angiogenic effects observed upon RXFP1 stimulation.

Signaling Pathways

The signaling cascades initiated by this compound binding to RXFP1 are complex and cell-type dependent. A generalized overview of the key pathways is depicted below.

AZD5462_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds AC Adenylyl Cyclase RXFP1->AC Activates GC Guanylyl Cyclase RXFP1->GC Activates PI3K PI3K RXFP1->PI3K ERK ERK1/2 RXFP1->ERK Notch Notch RXFP1->Notch cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA PKA cAMP->PKA Gene_Expression Gene Expression (e.g., MMPs, anti-fibrotic genes) PKA->Gene_Expression PKG PKG cGMP->PKG PKG->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression ERK->Gene_Expression Notch->Gene_Expression Anti_Fibrosis Anti-Fibrosis Gene_Expression->Anti_Fibrosis Vasodilation Vasodilation Gene_Expression->Vasodilation Anti_Hypertrophy Anti-Hypertrophy Gene_Expression->Anti_Hypertrophy Anti_Apoptosis Anti-Apoptosis Gene_Expression->Anti_Apoptosis

Caption: this compound signaling pathways in primary cardiovascular cells.

Data Presentation

The following tables summarize quantitative data for this compound and the related small molecule agonist ML290 in relevant cell-based assays.

Table 1: In Vitro Activity of this compound in Recombinant Cell Lines

Cell LineAssayParameterValue
Human CHOcAMP ProductionpEC507.7
Human HEK-293cAMP ProductionpEC507.4
Cynomolgus Monkey HEK-293cAMP ProductionpEC507.4
Rat CHOcAMP ProductionpEC505.29

Data sourced from BioWorld.

Table 2: In Vitro Activity of ML290 (this compound Precursor) in Primary Human Cells

Primary Cell TypeAssayTreatmentConcentrationDurationObserved Effect
Cardiac Fibroblasts (HCFs)MMP-2 ActivityML2901 µM72 hoursIncreased MMP-2 activity
Cardiac Fibroblasts (HCFs)TGF-β1-induced Smad2/3 PhosphorylationML2901 µM72 hoursInhibition of phosphorylation
Vascular Endothelial CellscAMP AccumulationML290--Increased cAMP
Vascular Endothelial CellscGMP AccumulationML290--Increased cGMP
Vascular Smooth Muscle CellscAMP AccumulationML290--Increased cAMP
Vascular Smooth Muscle CellscGMP AccumulationML290--Increased cGMP
AC16 CardiomyocytesDoxorubicin-induced DNA Damage (TUNEL)ML29010 µM, 40 µM24 hoursReduction in TUNEL positivity
AC16 CardiomyocytesDoxorubicin-induced Oxidative Stress (CellROX)ML29010 µM, 40 µM24 hoursAttenuation of ROS
AC16 CardiomyocytesDoxorubicin-induced Pro-inflammatory Gene ExpressionML29010 µM, 40 µM24 hoursAttenuation of IL-6 and IL-1β expression

Data for HCFs and vascular cells sourced from Kocan et al., 2017.[2][3] Data for AC16 cardiomyocytes sourced from a research abstract.[4]

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on primary cardiac fibroblasts, cardiomyocytes, and endothelial cells. These protocols are based on established methods for studying the effects of relaxin and the related small molecule agonist ML290.

Protocol 1: Assessment of Anti-Fibrotic Effects of this compound in Primary Cardiac Fibroblasts

This protocol details the procedure to evaluate the ability of this compound to inhibit the differentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.

Protocol1_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate_Fibroblasts Isolate Primary Cardiac Fibroblasts (e.g., from neonatal rat ventricles) Culture_Fibroblasts Culture fibroblasts to 80% confluency Isolate_Fibroblasts->Culture_Fibroblasts Serum_Starve Serum-starve cells (e.g., 0.5% FBS for 24h) Culture_Fibroblasts->Serum_Starve Pretreat_this compound Pre-treat with this compound (e.g., 0.1 - 10 µM for 1h) Serum_Starve->Pretreat_this compound Induce_Fibrosis Induce fibrosis with TGF-β1 (e.g., 10 ng/mL for 48-72h) Pretreat_this compound->Induce_Fibrosis Western_Blot Western Blot for α-SMA and Collagen I Induce_Fibrosis->Western_Blot qPCR qPCR for ACTA2 and COL1A1 Induce_Fibrosis->qPCR Immunofluorescence Immunofluorescence for α-SMA Induce_Fibrosis->Immunofluorescence MMP_Zymography Gelatin Zymography for MMP-2 activity Induce_Fibrosis->MMP_Zymography

Caption: Workflow for assessing the anti-fibrotic effects of this compound.

Materials:

  • Primary cardiac fibroblasts (e.g., neonatal rat or human)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Low-serum medium (e.g., DMEM with 0.5% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant TGF-β1

  • Reagents for Western blotting, qPCR, immunofluorescence, and gelatin zymography

Procedure:

  • Cell Culture: Isolate and culture primary cardiac fibroblasts according to standard protocols. Plate cells at an appropriate density and grow to approximately 80% confluency.

  • Serum Starvation: Replace the complete medium with low-serum medium and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Add TGF-β1 (e.g., 10 ng/mL) to induce myofibroblast differentiation and co-incubate with this compound for 48-72 hours. Include a control group with no TGF-β1 or this compound.

  • Analysis:

    • Western Blot: Lyse the cells and perform Western blotting to quantify the protein levels of α-smooth muscle actin (α-SMA) and Collagen Type I.

    • qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).

    • Immunofluorescence: Fix the cells and perform immunofluorescent staining for α-SMA to visualize stress fiber formation.

    • Gelatin Zymography: Collect the cell culture supernatant and perform gelatin zymography to assess the activity of matrix metalloproteinase-2 (MMP-2).

Protocol 2: Evaluation of this compound's Protective Effects on Cardiomyocyte Apoptosis and Hypertrophy

This protocol outlines the methodology to assess the potential of this compound to protect primary cardiomyocytes from induced apoptosis and hypertrophy.

Materials:

  • Primary cardiomyocytes (e.g., neonatal rat or mouse)

  • Cardiomyocyte culture medium

  • Apoptosis-inducing agent (e.g., Doxorubicin, Isoproterenol)

  • Hypertrophy-inducing agent (e.g., Angiotensin II, Phenylephrine)

  • This compound (stock solution in DMSO)

  • Reagents for TUNEL assay, caspase activity assay, cell size measurement, and qPCR

Procedure:

  • Cell Culture: Isolate and culture primary cardiomyocytes according to established protocols.

  • Treatment:

    • Pre-treat cardiomyocytes with this compound (e.g., 1, 10, 40 µM) or vehicle for 1-2 hours.

    • Induce apoptosis (e.g., with 1 µM Doxorubicin for 24 hours) or hypertrophy (e.g., with 1 µM Angiotensin II for 48 hours).

  • Analysis of Apoptosis:

    • TUNEL Assay: Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity: Measure the activity of caspase-3/7 using a luminescent or fluorescent assay.

  • Analysis of Hypertrophy:

    • Cell Size Measurement: Capture images of the cells and measure the cell surface area using image analysis software.

    • qPCR: Analyze the expression of hypertrophic markers such as Nppa (ANP) and Nppb (BNP).

Protocol 3: Investigating the Effects of this compound on Endothelial Cell Function

This protocol describes methods to evaluate the impact of this compound on key functions of primary endothelial cells, such as nitric oxide production and migration.

Protocol3_Workflow cluster_culture Cell Culture cluster_NO_Production Nitric Oxide Production Assay cluster_Migration Cell Migration Assay Culture_Endothelial Culture Primary Endothelial Cells (e.g., HUVECs) Treat_NO Treat cells with this compound Culture_Endothelial->Treat_NO Create_Wound Create a scratch wound in a confluent monolayer Culture_Endothelial->Create_Wound Measure_NO Measure NO production (Griess Assay or DAF-FM) Treat_NO->Measure_NO Treat_Migration Treat with this compound Create_Wound->Treat_Migration Image_And_Quantify Image wound closure over time and quantify migration Treat_Migration->Image_And_Quantify

Caption: Workflow for assessing the effects of this compound on endothelial cells.

Materials:

  • Primary endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Endothelial cell growth medium

  • This compound (stock solution in DMSO)

  • Nitric oxide detection kit (e.g., Griess Reagent System or DAF-FM Diacetate)

  • Cell migration assay system (e.g., culture inserts or scratch assay)

Procedure for Nitric Oxide (NO) Production:

  • Plate endothelial cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours).

  • Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess assay, or intracellular NO using a fluorescent probe like DAF-FM Diacetate.

Procedure for Cell Migration (Scratch Assay):

  • Grow endothelial cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells and replace the medium with fresh medium containing this compound or vehicle.

  • Acquire images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).

  • Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time.

Conclusion

This compound is a promising small molecule agonist of RXFP1 with significant potential for the treatment of cardiovascular diseases. The protocols and data presented here provide a framework for researchers to investigate the cellular and molecular effects of this compound in relevant primary cell culture models. By elucidating the precise mechanisms of action in cardiomyocytes, cardiac fibroblasts, and endothelial cells, the scientific community can further validate the therapeutic potential of this novel compound.

References

Application Notes and Protocols for AZD5462 in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is an orally bioavailable, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] As a small molecule mimetic of the natural hormone relaxin-2, this compound holds therapeutic promise for the treatment of heart failure.[1][2] Activation of RXFP1 is associated with beneficial hemodynamic effects, including vasodilation and increased cardiac output, as well as anti-fibrotic and anti-inflammatory properties.[3][4] Preclinical studies have demonstrated the efficacy of this compound in a translatable large animal model of heart failure with reduced ejection fraction (HFrEF).[1][5]

These application notes provide a summary of the key findings and detailed protocols for the use of this compound in a cynomolgus monkey model of heart failure.

Data Presentation

Pharmacokinetic Parameters of this compound
SpeciesRouteDose (mg/kg)Cmax (µM/L)t½ (hours)Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
RatIV20.231.2240.9858%
Oral12.9
Cynomolgus MonkeyIV20.944.79.10.5612%
Oral57.2

Data compiled from preclinical studies.[1]

Efficacy of this compound in a Cynomolgus Monkey Model of HFrEF
Treatment GroupDurationKey Cardiac ParameterObservation TimepointsOutcome
This compound8 weeksLeft Ventricular Ejection Fraction (LVEF)Weeks 9, 13, and 17Robust improvements observed.[1][5][6]
Heart RateWeeks 9, 13, and 17No significant changes observed.[1][5][6]
Mean Arterial Blood PressureWeeks 9, 13, and 17No significant changes observed.[1][5][6]

Signaling Pathway of this compound

This compound acts as a selective allosteric agonist at the RXFP1 receptor.[1] Its mechanism of action closely mimics that of relaxin-2, activating a similar panel of downstream signaling pathways, with the notable exception that it does not modulate cyclic AMP (cAMP) second messenger responsiveness.[1][5] The key signaling cascades activated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS), and the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4] These pathways collectively contribute to the vasodilatory, anti-fibrotic, and cardioprotective effects of the compound.

AZD5462_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects This compound This compound RXFP1 RXFP1 Receptor This compound->RXFP1 binds G_alpha Gαi/o RXFP1->G_alpha activates G_beta_gamma Gβγ RXFP1->G_beta_gamma activates ERK ERK1/2 RXFP1->ERK activates PI3K PI3K G_beta_gamma->PI3K activates Akt Akt/PKB PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Downstream_ERK Gene Transcription, Cell Proliferation ERK->Downstream_ERK translocates to nucleus Anti_fibrosis Anti-fibrosis Downstream_ERK->Anti_fibrosis Cardioprotection Cardioprotection Downstream_ERK->Cardioprotection

Caption: this compound-RXFP1 signaling pathway.

Experimental Protocols

Animal Model: Cynomolgus Monkey Model of Diet-Induced HFrEF

This protocol describes the induction of heart failure with reduced ejection fraction in cynomolgus monkeys through a long-term, high-fat, high-sugar diet. This model recapitulates key aspects of human metabolic syndrome and subsequent cardiac dysfunction.

Materials:

  • Male cynomolgus monkeys (Macaca fascicularis), aged.

  • High-fat, high-sugar diet (HSHFD): A palatable, custom diet enriched with fructose (B13574) and saturated fats.

  • Standard monkey chow.

  • Animal housing facilities compliant with AAALAC guidelines.

  • Veterinary care and monitoring equipment.

Procedure:

  • Acclimation: Acclimate monkeys to the housing facility for a minimum of 4 weeks with access to standard chow and water ad libitum.

  • Baseline Assessment: Prior to diet induction, perform a comprehensive baseline health assessment, including body weight measurement, blood collection for metabolic panels (lipids, glucose, insulin), and a baseline echocardiogram to determine normal cardiac function.

  • Diet-Induced Heart Failure:

    • Switch the diet from standard chow to the HSHFD.

    • Maintain the animals on the HSHFD for an extended period (e.g., 8 months to several years) to induce metabolic syndrome and subsequent cardiac remodeling and dysfunction.[7]

    • Monitor animal health, including body weight and food consumption, regularly.

  • Confirmation of HFrEF:

    • Periodically (e.g., every 6 months) perform echocardiography to monitor for the development of HFrEF.

    • The primary endpoint for confirmation of the model is a significant reduction in Left Ventricular Ejection Fraction (LVEF) to a predetermined threshold (e.g., LVEF < 50%).

    • Animals that meet the criteria for HFrEF are considered eligible for therapeutic intervention studies.

Administration of this compound

Materials:

  • This compound, formulated for oral administration.

  • Vehicle control (e.g., appropriate buffer or suspension vehicle).

  • Oral gavage equipment suitable for non-human primates.

Procedure:

  • Dosing:

    • Prepare the required dose of this compound. The specific dose should be determined based on prior pharmacokinetic and tolerability studies.

    • For the control group, prepare the vehicle in an identical manner.

  • Administration:

    • Administer this compound or vehicle orally to the HFrEF cynomolgus monkeys.

    • The treatment duration in key preclinical studies was 8 weeks.[3]

  • Monitoring:

    • Observe the animals for any adverse reactions following administration.

    • Continue to monitor general health, body weight, and food intake throughout the treatment period.

Assessment of Cardiac Function by Echocardiography

This protocol outlines the procedure for transthoracic echocardiography in cynomolgus monkeys to assess cardiac structure and function.

Materials:

  • Ultrasound system with a phased-array transducer appropriate for the animal's size.

  • Ketamine hydrochloride for sedation.

  • Clippers for fur removal.

  • Ultrasound gel.

  • Monitoring equipment (ECG, blood pressure).

Procedure:

  • Animal Preparation:

    • Sedate the monkey with an intramuscular injection of ketamine hydrochloride (e.g., 10 mg/kg).[5]

    • Place the animal in right and left lateral recumbency on a specialized imaging table.

    • Shave the fur on the chest over the cardiac region to ensure optimal transducer contact.

  • Image Acquisition:

    • Apply ultrasound gel to the transducer.

    • Obtain standard 2D and M-mode images from the right parasternal and left apical windows.

    • Acquire long-axis and short-axis views to visualize the left ventricle and atrium.

  • Cardiac Measurements:

    • M-mode Measurements: From the short-axis view at the level of the papillary muscles, measure:

      • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

      • Interventricular Septal thickness at end-diastole (IVSd).

      • Left Ventricular Posterior Wall thickness at end-diastole (LVPWd).

    • Functional Calculations: Calculate the following parameters:

      • Left Ventricular Ejection Fraction (LVEF %): Calculated using standard formulas (e.g., Teichholz method) from the M-mode dimensions.

      • Fractional Shortening (FS %): (LVIDd - LVIDs) / LVIDd * 100.

  • Data Analysis:

    • Perform measurements and calculations using the ultrasound system's analysis software.

    • Compare post-treatment cardiac parameters to baseline values and to the vehicle-treated control group to determine the therapeutic effect of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the cynomolgus monkey model of HFrEF.

Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Start Start: Aged Cynomolgus Monkeys Diet High-Fat/High-Sugar Diet Start->Diet Monitor Monitor for HFrEF Development (Echocardiography) Diet->Monitor HFrEF_Model Established HFrEF Model Monitor->HFrEF_Model Randomize Randomize into Groups HFrEF_Model->Randomize Treatment Oral Administration: This compound (8 weeks) Randomize->Treatment Control Oral Administration: Vehicle (8 weeks) Randomize->Control Echo_Followup Follow-up Echocardiography (Weeks 9, 13, 17) Treatment->Echo_Followup Control->Echo_Followup Data_Analysis Data Analysis: LVEF, HR, BP Echo_Followup->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for In vivo Studies of AZD5462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally available, small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] As a mimetic of the endogenous peptide relaxin, this compound holds therapeutic potential for cardiovascular diseases, particularly heart failure, due to its anticipated vasodilating, cardioprotective, and anti-fibrotic properties.[2][3] Preclinical studies have demonstrated its efficacy in animal models, and it is currently undergoing clinical evaluation.[1][2] These application notes provide a summary of the available preclinical data on this compound and protocols for its use in in vivo research settings.

Data Presentation

In Vitro Activity
Cell LineSpeciesAssaypEC50
CHOHumancAMP7.7
HEK-293HumancAMP7.4
HEK-293Cynomolgus MonkeycAMP7.4
CHORatcAMP5.29

Source:

In Vivo Pharmacokinetics
SpeciesAdministration RouteDose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (L/kg)Cmax (µM/L)Half-life (hours)Oral Bioavailability (%)
RatIntravenous2240.980.231.2N/A
RatOral1N/AN/AN/A2.958
Cynomolgus MonkeyIntravenous29.10.560.944.7N/A
Cynomolgus MonkeyOral5N/AN/AN/A7.212

Source:

Experimental Protocols

Animal Models

Preclinical efficacy studies of this compound have utilized a translational model of heart failure with reduced ejection fraction (HFrEF) in aged, obese cynomolgus monkeys. This model is considered relevant for studying human cardiovascular disease. While the exact therapeutic dosage in the pivotal 8-week study in these animals has not been publicly disclosed, pharmacokinetic studies were conducted with single intravenous and oral doses.

Formulation and Administration

Oral Administration:

For oral administration in non-human primates, a liquid formulation is often preferred for accurate dosing. The following is a general protocol for preparing a solution or suspension of a hydrophobic compound like this compound for oral gavage. Note: Specific solubility and stability studies for this compound in these vehicles should be performed.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water, or a solution containing a solubilizing agent like Tween 80 or PEG 400)

  • Mortar and pestle (for suspensions)

  • Stir plate and magnetic stir bar

  • Appropriate glassware (beakers, graduated cylinders)

  • Oral gavage needles suitable for the animal size

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

  • For a suspension, wet the this compound powder with a small amount of the vehicle to form a paste using a mortar and pestle.

  • Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.

  • For a solution, add the this compound powder to the vehicle and stir using a magnetic stir bar until fully dissolved. Gentle heating or sonication may be required, but the stability of the compound under these conditions must be verified.

  • Store the formulation as per stability data. It is often recommended to prepare fresh daily.

  • Administer the formulation via oral gavage at the predetermined dose volume based on the animal's body weight.

Intravenous Administration:

For intravenous administration, this compound must be completely dissolved in a sterile, biocompatible vehicle.

Materials:

  • This compound powder

  • Sterile vehicle suitable for intravenous injection (e.g., saline, 5% dextrose in water (D5W), or a co-solvent system like DMSO/PEG400/saline)

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • In a sterile vial, dilute the stock solution with the appropriate sterile vehicle to the final desired concentration. The final concentration of the organic solvent (e.g., DMSO) should be minimized and confirmed to be safe for intravenous injection in the chosen animal model.

  • Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution, followed by cooling to room temperature.

  • Sterile-filter the final solution using a 0.22 µm filter into a sterile container.

  • Administer the solution via slow intravenous injection at a controlled rate.

Efficacy Assessment in a Heart Failure Model

In a cynomolgus monkey model of HFrEF, this compound was administered for 8 weeks.[2][3] While the specific dosage is not public, the study demonstrated significant improvements in cardiac function.[2][3]

Key Efficacy Endpoints:

  • Left Ventricular Ejection Fraction (LVEF): A primary indicator of cardiac systolic function. In the preclinical study, LVEF was significantly improved at weeks 9, 13, and 17.[1][2]

  • Heart Rate and Mean Arterial Blood Pressure: Monitored to assess the hemodynamic effects. This compound did not cause significant changes in these parameters.[1][2]

Protocol for Echocardiography:

  • Anesthetize the animal according to an approved institutional protocol.

  • Place the animal in left lateral recumbency.

  • Perform transthoracic echocardiography using a standard ultrasound machine equipped with an appropriate transducer for the animal's size.

  • Obtain standard 2D and M-mode images from the right parasternal long- and short-axis views.

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate LVEF using a standard formula (e.g., Teichholz or Simpson's method).

  • Measurements should be taken at baseline (before treatment) and at specified time points throughout the study.

Signaling Pathway and Experimental Workflow

RXFP1 Signaling Pathway Activated by this compound

This compound acts as an agonist at the RXFP1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it is believed to activate downstream signaling cascades similar to the natural ligand, relaxin. This leads to various cellular effects contributing to its therapeutic potential.

RXFP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds to G_alpha_s Gαs RXFP1->G_alpha_s Activates PI3K PI3K RXFP1->PI3K Activates ERK ERK1/2 RXFP1->ERK Activates AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Cellular_Effects Vasodilation Anti-fibrosis Cardioprotection PKA->Cellular_Effects Akt Akt/PKB PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Produces NO->Cellular_Effects ERK->Cellular_Effects

Caption: Simplified RXFP1 signaling pathway upon activation by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a non-human primate model of heart failure.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (8 Weeks) cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Aged, Obese Cynomolgus Monkeys with HFrEF Baseline Baseline Measurements (Echocardiography, Blood Pressure, Heart Rate) Animal_Model->Baseline Randomization Randomize into Vehicle and this compound Treatment Groups Baseline->Randomization Dosing Daily Oral Administration of this compound or Vehicle Randomization->Dosing Monitoring Regular Monitoring for Clinical Signs and Tolerability Dosing->Monitoring Interim_Measurements Interim Cardiac Function Assessments (e.g., Week 4) Monitoring->Interim_Measurements Final_Measurements Final Cardiac Function Assessments (Week 8) Interim_Measurements->Final_Measurements Washout_Measurements Post-Treatment Follow-up (e.g., Weeks 9, 13, 17) Final_Measurements->Washout_Measurements Data_Collection Collect and Analyze Echocardiographic and Hemodynamic Data Washout_Measurements->Data_Collection Statistical_Analysis Statistical Comparison between Treatment Groups Data_Collection->Statistical_Analysis

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Conclusion

This compound is a promising therapeutic candidate for heart failure. The provided data and protocols offer a foundation for researchers to design and conduct further in vivo studies. It is crucial to note that the optimal therapeutic dosage and administration regimen for specific disease models need to be determined empirically. Researchers should consult relevant institutional guidelines and regulatory requirements for animal studies.

References

Application Notes and Protocols for AZD5462 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of AZD5462, a selective relaxin family peptide receptor 1 (RXFP1) agonist, in rodent models. The following protocols and data have been synthesized from available preclinical research to facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this compound.

Compound Profile

ParameterDescription
Compound Name This compound
Molecular Class Small molecule, selective RXFP1 agonist.
Mechanism of Action This compound is a mimetic of the endogenous peptide relaxin and acts as an agonist at the RXFP1 receptor. This activation is associated with vasodilating, cardioprotective, and anti-fibrotic effects.
Therapeutic Indication Heart Failure.

In Vitro Activity

The following table summarizes the in vitro potency of this compound in various cell lines.

Cell LineSpeciesAssaypEC50
CHOHumancAMP7.7
HEK-293HumancAMP7.4
HEK-293Cynomolgus MonkeycAMP7.4
CHORatcAMP5.29

Data sourced from BioWorld.

Pharmacokinetic Parameters in Rats

Preclinical studies have established the following pharmacokinetic profile of this compound in rats.

ParameterIntravenous (IV)Oral (PO)
Dose 2 mg/kg1 mg/kg
Bioavailability -58%
Cmax -0.23 µM/L
Half-life (t½) 1.2 hours2.9 hours
Clearance 24 mL/min/kg-
Volume of Distribution (Vd) 0.98 L/kg-

Data sourced from BioWorld.

Experimental Protocols

Preparation of Dosing Solutions

The following vehicle formulations can be used to prepare this compound for in vivo administration. It is recommended to prepare fresh solutions on the day of dosing.

Vehicle Formulation 1 (Aqueous-based)

  • Add each solvent in the following order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Ensure each component is fully dissolved before adding the next.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • This formulation is reported to achieve a clear solution at a concentration of ≥ 2.5 mg/mL.

Vehicle Formulation 2 (Cyclodextrin-based)

  • Add each solvent in the following order:

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

  • This formulation is also reported to achieve a clear solution at a concentration of ≥ 2.5 mg/mL.

Vehicle Formulation 3 (Oil-based)

  • Add each solvent in the following order:

    • 10% DMSO

    • 90% Corn Oil

  • This formulation is suitable for achieving a clear solution at a concentration of ≥ 2.5 mg/mL.

Protocol for Oral Gavage in Rats

This protocol outlines the standard procedure for administering this compound via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Sterile oral gavage needles (18-20 gauge for adult rats)

  • Sterile syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize animals to handling for several days prior to the experiment.

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Calculation:

    • Weigh each animal immediately before dosing to calculate the precise volume required. The typical dosing volume for rats is 5-10 mL/kg.

  • Administration:

    • Gently restrain the rat to immobilize its head and align it with its body.

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to ensure correct insertion depth.

    • Carefully insert the gavage needle into the esophagus. Do not apply force. The animal should swallow as the needle is advanced.

    • Slowly administer the calculated volume of the this compound solution.

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15 minutes post-gavage for any signs of distress, such as coughing or difficulty breathing.

    • Continue to monitor the animals at regular intervals for the first few hours and then daily.

Experimental Workflows and Signaling Pathways

This compound Signaling Pathway

AZD5462_Signaling_Pathway This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds to G_alpha Gαi/Gαs RXFP1->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Modulates PI3K PI3K G_alpha->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Anti_fibrosis Anti-fibrosis PKA->Anti_fibrosis Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Cardioprotection Cardioprotection Akt->Cardioprotection NO Nitric Oxide eNOS->NO Produces NO->Vasodilation

Pharmacokinetic Study Workflow in Rats

PK_Workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Blood Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (≥ 3 days) Fasting Overnight Fasting (approx. 12h) Animal_Acclimatization->Fasting Dosing_Solution_Prep Prepare this compound Dosing Solution Dose_Calculation Calculate Dose Volume Dosing_Solution_Prep->Dose_Calculation Weighing Weigh Animals Fasting->Weighing Weighing->Dose_Calculation Oral_Gavage Oral Gavage Administration Dose_Calculation->Oral_Gavage Time_Points Collect Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Gavage->Time_Points Plasma_Separation Process to Plasma Time_Points->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LC_MS_Analysis LC-MS/MS Analysis of This compound Concentration Storage->LC_MS_Analysis PK_Parameter_Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t½) LC_MS_Analysis->PK_Parameter_Calculation

Efficacy Study Workflow in a Rodent Model of Heart Failure

Efficacy_Workflow cluster_model_induction Model Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_analysis Data Analysis Surgical_Induction Induce Heart Failure (e.g., Myocardial Infarction) Recovery Post-operative Recovery (e.g., 2-4 weeks) Surgical_Induction->Recovery Baseline_Measurement Baseline Echocardiography Recovery->Baseline_Measurement Randomization Randomize into Groups (Vehicle, this compound doses) Baseline_Measurement->Randomization Chronic_Dosing Chronic Daily Dosing (e.g., 4-8 weeks) Randomization->Chronic_Dosing Interim_Echo Interim Echocardiography Chronic_Dosing->Interim_Echo Final_Echo Final Echocardiography Interim_Echo->Final_Echo Terminal_Procedures Terminal Procedures (Blood & Tissue Collection) Final_Echo->Terminal_Procedures Cardiac_Function Analyze Cardiac Function (LVEF, FS) Terminal_Procedures->Cardiac_Function Histopathology Histopathological Analysis (Fibrosis, Hypertrophy) Terminal_Procedures->Histopathology Biomarkers Biomarker Analysis (e.g., NT-proBNP) Terminal_Procedures->Biomarkers

Application Notes and Protocols: Preparation of AZD5462 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a selective, orally available small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2][3] As a modulator of RXFP1, which is known for its anti-fibrotic and anti-inflammatory properties, this compound is under investigation for the treatment of heart failure.[4][5] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder.[6] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₁FN₂O₆[6]
Molecular Weight 544.65 g/mol [6]
CAS Number 2787501-83-9[4][6]
Appearance White to off-white solid powder[6]
Solubility (DMSO) 100 mg/mL (183.60 mM)[4][7]
Solubility (Ethanol) 100 mg/mL[7]
Solubility (Water) Insoluble[7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/low moisture

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 54.47 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder. It is crucial to use newly opened or anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[4]

    • Vortex the solution thoroughly to dissolve the compound.

    • If precipitation or incomplete dissolution occurs, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4][6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium.

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the high-concentration stock solution in DMSO.

  • Final Dilution:

    • Serially dilute the DMSO stock solution or the intermediate dilution into the aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Ensure the final DMSO concentration is consistent across all experimental and control groups.

    • Mix thoroughly by pipetting or gentle vortexing immediately after dilution.

  • Usage: Use the freshly prepared working solution immediately for optimal results.[7]

Safety and Handling

  • This compound has been shown to be generally well-tolerated in Phase I clinical studies in healthy volunteers.[2][8][9] However, as with any chemical compound, appropriate safety precautions should be taken.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • In case of contact with eyes or skin, wash immediately with plenty of water.

Signaling Pathway and Experimental Workflow

This compound acts as an agonist for the RXFP1 receptor, a G-protein coupled receptor (GPCR). Activation of RXFP1 can stimulate downstream signaling pathways, including the production of cyclic AMP (cAMP) and the phosphorylation of ERK.[4][6]

AZD5462_Signaling_Pathway This compound This compound RXFP1 RXFP1 Receptor (GPCR) This compound->RXFP1 binds to G_Protein G-Protein RXFP1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC ERK_Pathway ERK Pathway G_Protein->ERK_Pathway cAMP cAMP Production AC->cAMP Cellular_Response Anti-fibrotic & Anti-inflammatory Effects cAMP->Cellular_Response pERK ERK Phosphorylation ERK_Pathway->pERK pERK->Cellular_Response

Caption: this compound signaling pathway.

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation Start This compound Powder Weigh Weigh Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Stock_Solution 100 mM Stock Solution in DMSO Dissolve->Stock_Solution Aliquot Aliquot Stock_Solution->Aliquot Dilute Dilute in Aqueous Buffer or Cell Culture Medium Stock_Solution->Dilute Store_20 -20°C (≤ 1 month) Aliquot->Store_20 Store_80 -80°C (≤ 6 months) Aliquot->Store_80 Final_Solution Final Working Solution (e.g., nM to µM range) Dilute->Final_Solution Experiment In Vitro / In Vivo Experiment Final_Solution->Experiment

Caption: Workflow for this compound solution preparation.

References

AZD5462 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of AZD5462, protocols for its dissolution, and an overview of its mechanism of action.

I. Introduction

This compound is a small molecule modulator of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] As a mimetic of the endogenous peptide relaxin, this compound holds potential for therapeutic applications in conditions such as heart failure due to its vasodilating, cardioprotective, and anti-fibrotic properties.[3][4][5] This document provides essential information for the handling and use of this compound in a research setting.

II. Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for dimethyl sulfoxide (B87167) (DMSO), using a fresh, anhydrous stock is recommended as hygroscopic DMSO can negatively impact solubility.[1][2] For in vitro and in vivo studies, preparing a concentrated stock solution in an appropriate organic solvent is the first step, followed by dilution in aqueous-based buffers or formulation vehicles.

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO100 mg/mL183.60 mMUltrasonic treatment may be needed. Use newly opened DMSO.[1][2]
Ethanol100 mg/mL183.60 mM
WaterInsoluble-

III. Experimental Protocols: Preparation of this compound Solutions

Proper dissolution and formulation are critical for accurate and reproducible experimental results. Below are detailed protocols for preparing stock solutions and formulations for in vivo use.

A. Protocol for Preparing a 100 mg/mL Stock Solution in DMSO

  • Preparation:

    • Equilibrate the this compound vial to room temperature before opening.

    • Use a fresh, anhydrous stock of DMSO to avoid solubility issues.[1][2]

  • Dissolution:

    • Add the appropriate volume of DMSO to the this compound solid to achieve a final concentration of 100 mg/mL.

    • Vortex the solution to facilitate dissolution.

    • If necessary, use an ultrasonic bath to aid in dissolving the compound completely.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

B. Protocols for Preparing In Vivo Formulations (Target Concentration ≥ 2.5 mg/mL)

For in vivo experiments, multi-component solvent systems are often required to maintain the solubility and stability of the compound upon administration.

Protocol 1: Formulation with PEG300 and Tween-80 [1]

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.

  • Preparation of Components:

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Have PEG300, Tween-80, and saline (0.9% NaCl in ddH₂O) ready.

  • Mixing Procedure (for 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Use:

    • This formulation should be prepared fresh for optimal results.

Protocol 2: Formulation with SBE-β-CD [1]

This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.

  • Preparation of Components:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Mixing Procedure (for 1 mL final volume):

    • This formulation consists of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly.

  • Use:

    • Prepare this formulation fresh before use.

Protocol 3: Formulation with Corn Oil [1]

This protocol provides a clear solution with a solubility of at least 2.5 mg/mL.

  • Preparation of Components:

    • Prepare a stock solution of this compound in DMSO.

    • Have high-quality corn oil available.

  • Mixing Procedure (for 1 mL final volume):

    • This formulation consists of 10% DMSO and 90% corn oil.

    • Add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil. Mix thoroughly until a clear solution is obtained.

  • Use:

    • This formulation should be prepared fresh before administration.

IV. Mechanism of Action and Signaling Pathway

This compound is an agonist of the RXFP1 receptor, which is the cognate receptor for human relaxin.[1][2] The activation of RXFP1 by this compound mimics the physiological effects of relaxin, which include anti-fibrotic and anti-inflammatory properties.[1][2] Upon binding to RXFP1, a G-protein coupled receptor (GPCR), this compound can stimulate multiple downstream signaling pathways.[3] This includes the production of second messengers like cAMP and cGMP, and the phosphorylation of ERK.[1] The activation of these pathways ultimately leads to the beneficial cardiovascular effects observed with this compound.

AZD5462_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound RXFP1 RXFP1 (GPCR) This compound->RXFP1 Binds to G_protein G-Proteins RXFP1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates ERK ERK Phosphorylation G_protein->ERK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Anti-fibrotic & Anti-inflammatory Effects PKA->Cellular_Response Leads to ERK->Cellular_Response Leads to

Caption: this compound signaling pathway via the RXFP1 receptor.

V. Experimental Workflow: In Vivo Formulation Preparation

The following diagram illustrates a general workflow for the preparation of an this compound formulation for in vivo studies, based on the protocols provided.

Caption: Workflow for preparing this compound for in vivo studies.

References

Long-Term Stability of AZD5462 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a selective oral allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[1] It mimics the physiological effects of relaxin, a peptide hormone with therapeutic potential in heart failure and other conditions characterized by fibrosis. As a small molecule therapeutic candidate, understanding the long-term stability of this compound in solution is critical for ensuring accurate and reproducible results in preclinical and clinical research, as well as for the development of viable pharmaceutical formulations.

These application notes provide a summary of the known stability information for this compound in solution, detailed protocols for assessing its stability, and an overview of its signaling pathway.

Data Presentation: Quantitative Stability of this compound

While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the recommended storage conditions for stock solutions to ensure stability. Researchers should perform their own stability studies for working solutions under their specific experimental conditions.

ParameterConditionRecommended Duration
Storage Temperature -80°CUp to 6 months
-20°CUp to 1 month

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Signaling Pathway of this compound

This compound acts as a modulator of the RXFP1 receptor. Upon binding, it activates downstream signaling pathways that are largely similar to those activated by the endogenous ligand, relaxin. This includes the stimulation of ERK phosphorylation. However, it has been noted that this compound does not modulate relaxin H2-mediated cAMP second messenger responsiveness.

AZD5462_Signaling_Pathway This compound This compound RXFP1 RXFP1 Receptor This compound->RXFP1 Binds to G_protein G-protein Coupling RXFP1->G_protein Activates Downstream Downstream Effectors G_protein->Downstream ERK_Phos ERK Phosphorylation (pERK) Downstream->ERK_Phos Leads to Cellular_Response Anti-fibrotic & Cardioprotective Effects ERK_Phos->Cellular_Response Mediates

This compound signaling pathway through the RXFP1 receptor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for the preparation of this compound solutions for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Corn oil

  • 20% SBE-β-CD in Saline

  • Sterile microcentrifuge tubes and/or glass vials

  • Vortex mixer

  • Sonicator

Procedure for Stock Solution (e.g., 10 mM in DMSO):

  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Procedure for Working Solutions for In Vivo Studies:

  • Formulation 1 (PEG300, Tween-80, Saline):

    • Start with the required volume of this compound stock solution in DMSO.

    • Add PEG300 (to a final concentration of 40%) and vortex to mix.

    • Add Tween-80 (to a final concentration of 5%) and vortex to mix.

    • Add Saline (to a final concentration of 45%) to reach the final volume and vortex thoroughly. Example: For a 1 mL working solution, use 100 µL of 10 mg/mL this compound in DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.

  • Formulation 2 (SBE-β-CD in Saline):

    • Start with the required volume of this compound stock solution in DMSO (final concentration of DMSO should be 10%).

    • Add the appropriate volume of 20% SBE-β-CD in Saline to reach the final volume (final concentration of the SBE-β-CD solution will be 90%).

    • Vortex thoroughly until a clear solution is obtained.

  • Formulation 3 (Corn Oil):

    • Start with the required volume of this compound stock solution in DMSO (final concentration of DMSO should be 10%).

    • Add corn oil to reach the final volume (final concentration of corn oil will be 90%).

    • Vortex thoroughly to ensure a uniform suspension.

Note: The solubility in these formulations is reported to be ≥ 2.5 mg/mL.

Protocol 2: General Long-Term Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the long-term stability of this compound in a specific solution. This method should be adapted and validated for the specific solution and equipment used.

Objective: To determine the percentage of this compound remaining in a solution over time under specific storage conditions.

Materials:

  • This compound working solution in the desired solvent/buffer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid, to be optimized)

  • Reference standard of this compound

  • Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)

  • HPLC vials

Procedure:

  • Preparation of Stability Samples:

    • Prepare a fresh solution of this compound in the desired solvent at a known concentration.

    • Aliquot the solution into multiple HPLC vials for each storage condition and time point.

  • Storage:

    • Store the vials at the desired temperatures (e.g., -20°C, 4°C, 25°C).

    • Protect samples from light if photostability is not the primary focus.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, and longer as needed).

  • HPLC Analysis:

    • At each time point, remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Inject the sample into the HPLC system.

    • Run the analysis using a validated stability-indicating method. The method should be able to separate the parent this compound peak from any potential degradants.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of this compound remaining versus time for each storage condition.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Solution aliquot Aliquot for Time Points prep->aliquot temp1 Condition 1 (e.g., -20°C) aliquot->temp1 temp2 Condition 2 (e.g., 4°C) aliquot->temp2 temp3 Condition 3 (e.g., 25°C) aliquot->temp3 hplc HPLC Analysis temp1->hplc At each time point temp2->hplc At each time point temp3->hplc At each time point data Data Interpretation hplc->data

A generalized workflow for assessing the stability of this compound in solution.
Protocol 3: Forced Degradation Study of this compound

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of this compound.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl), e.g., 0.1 M

  • Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M

  • Hydrogen peroxide (H₂O₂), e.g., 3%

  • Heat source (e.g., water bath, oven)

  • Photostability chamber or light source

  • HPLC or UHPLC-MS/MS system

Procedure:

  • Acid Hydrolysis:

    • Mix the this compound solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Mix the this compound solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix the this compound solution with 3% H₂O₂.

    • Incubate at room temperature for a defined period.

  • Thermal Degradation:

    • Heat the this compound solution (or solid) at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose the this compound solution to a controlled light source (e.g., UV and visible light) as per ICH guidelines.

  • Analysis:

    • Analyze the stressed samples using a suitable analytical method (e.g., HPLC, UHPLC-MS/MS) to separate and identify the degradation products.

Conclusion

The provided application notes and protocols offer a foundational guide for researchers working with this compound. While specific long-term stability data in various formulations are not extensively published, the information on recommended storage conditions for stock solutions provides a crucial starting point. Adherence to the outlined protocols for stability assessment and forced degradation studies will enable researchers to generate robust and reliable data for their specific applications, ensuring the quality and integrity of their experimental outcomes. It is imperative to validate all analytical methods and establish specific stability profiles for any new formulation of this compound.

References

AZD5462: A Novel Investigational Tool for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

AZD5462 is a potent and selective, orally bioavailable, small-molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] The activation of RXFP1 by its endogenous ligand, relaxin-2, is associated with a range of beneficial physiological effects, including anti-fibrotic, anti-inflammatory, and vasodilatory responses.[1][3] These properties make the RXFP1 signaling pathway a compelling target for therapeutic intervention in a variety of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix that can lead to organ dysfunction and failure.[4][5][6] this compound offers a valuable pharmacological tool for researchers to investigate the role of RXFP1 activation in preclinical models of fibrosis and to explore its potential as a therapeutic agent.

Mechanism of Action

This compound functions as a pharmacological mimic of relaxin-2, activating downstream signaling pathways associated with RXFP1.[2] While it activates a similar panel of downstream pathways as the natural hormone, it notably does not modulate relaxin H2-mediated cAMP second messenger responsiveness.[2] Preclinical studies have demonstrated that this compound enhances the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.[7]

AZD5462_Mechanism_of_Action This compound This compound RXFP1 RXFP1 Receptor This compound->RXFP1 Binds & Activates G_alpha Gαi2-Protein RXFP1->G_alpha Activates ERK_Phos ERK Phosphorylation RXFP1->ERK_Phos Induces PI3K PI3Kβ/γ G_alpha->PI3K Activates NO_Synthase Nitric Oxide Synthase PI3K->NO_Synthase Activates NO Nitric Oxide NO_Synthase->NO Produces Vascular_Relax Vascular Relaxation NO->Vascular_Relax Anti_Fibrotic Anti-Fibrotic Effects ERK_Phos->Anti_Fibrotic Anti_Inflammatory Anti-Inflammatory Effects ERK_Phos->Anti_Inflammatory

Caption: this compound signaling pathway.

Preclinical Data

In Vitro Activity
ParameterSpecies/Cell LineValueReference
cAMP Production EC50 Human (CHO)17 nM[7]
cGMP Production EC50 Human (CHO)50 nM[7]
ERK Phosphorylation EC50 Not Specified6.3 nM[7]
RXFP1 pEC50 cAMP Human (CHO)7.7[8]
RXFP1 pEC50 cAMP Human (HEK-293)7.4[8]
RXFP1 pEC50 cAMP Cynomolgus Monkey (HEK-293)7.4[8]
RXFP1 pEC50 cAMP Rat (CHO)5.29[8]
Human Plasma Protein Binding (unbound fraction) Human4.3%[7]
Metabolic Stability (Clint) Human Liver Microsomes23 µL/min/mg[7]
Metabolic Stability (Clint) Human Hepatocytes4.8 µL/min/10^6 cells[7]
Metabolic Stability (Clint) Rat Hepatocytes11 µL/min/10^6 cells[7]
In Vivo Pharmacokinetics
ParameterRatCynomolgus MonkeyReference
IV Dose 2 mg/kg2 mg/kg[8]
Oral Dose 1 mg/kg5 mg/kg[8]
Clearance (IV) 24 mL/min/kg9.1 mL/min/kg[8]
Volume of Distribution (IV) 0.98 L/kg0.56 L/kg[8]
Cmax (Oral) 0.23 µM/L0.94 µM/L[8]
Half-life (IV) 1.2 hours4.7 hours[8]
Half-life (Oral) 2.9 hours7.2 hours[8]
Oral Bioavailability 58%12%[8]
In Vivo Efficacy

In a cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF), an 8-week treatment with this compound resulted in significant improvements in functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), at weeks 9, 13, and 17.[1][2] Notably, these improvements were observed without affecting heart rate or mean arterial blood pressure.[2] Furthermore, in a study using humanized RXFP1 knock-in mice subjected to conditions that induce pulmonary hypertension, this compound treatment led to improvements in right ventricular systolic pressure.[9]

Clinical Development

This compound has completed Phase I safety studies in healthy volunteers and was found to be well-tolerated.[1][2] A Phase IIb clinical trial (LUMINARA) is currently underway to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic heart failure.[10][11] This study is a randomized, double-blind, placebo-controlled, multi-center, dose-ranging trial with an estimated completion date in early 2026.[10]

Experimental Protocols

The following are representative protocols for assays relevant to the study of this compound in the context of fibrotic diseases.

Protocol 1: In Vitro cAMP/cGMP Measurement

This protocol describes a method to assess the agonistic activity of this compound on RXFP1 by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).

In_Vitro_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Cell_Culture Culture RXFP1-expressing cells (e.g., CHO, HEK-293) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Incubation Incubate cells with this compound and a phosphodiesterase inhibitor Cell_Seeding->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Cell_Lysis Lyse cells to release intracellular contents Incubation->Cell_Lysis Detection_Assay Perform cAMP/cGMP detection assay (e.g., HTRF, ELISA) Cell_Lysis->Detection_Assay Data_Analysis Analyze data and calculate EC50 values Detection_Assay->Data_Analysis

Caption: In vitro cAMP/cGMP assay workflow.

Materials:

  • RXFP1-expressing cell line (e.g., CHO-K1 or HEK-293)

  • Cell culture medium and supplements

  • 96-well microplates

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP or cGMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture: Culture RXFP1-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Treatment:

    • Aspirate the culture medium from the cells.

    • Add the PDE inhibitor to all wells to prevent the degradation of cyclic nucleotides.

    • Add the this compound dilutions to the respective wells. Include a vehicle control.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release the intracellular cAMP/cGMP.

  • Detection: Perform the cAMP or cGMP detection assay following the kit protocol.

  • Data Analysis: Determine the concentration of cAMP or cGMP in each well. Plot the concentration-response curve and calculate the EC50 value for this compound.

Protocol 2: In Vivo Murine Model of Pulmonary Fibrosis

This protocol outlines a general procedure for evaluating the anti-fibrotic efficacy of this compound in a bleomycin-induced pulmonary fibrosis model in mice.

In_Vivo_Fibrosis_Model_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Acclimatization Acclimatize mice Bleomycin_Admin Administer bleomycin (B88199) intratracheally Acclimatization->Bleomycin_Admin Randomization Randomize mice into treatment groups Bleomycin_Admin->Randomization AZD5462_Dosing Administer this compound or vehicle daily via oral gavage Randomization->AZD5462_Dosing Sacrifice Sacrifice mice at a predetermined time point AZD5462_Dosing->Sacrifice BALF_Analysis Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis Sacrifice->BALF_Analysis Histology Process lungs for histological analysis (e.g., H&E, Masson's Trichrome) Sacrifice->Histology Collagen_Assay Measure lung collagen content (e.g., Sircol assay) Sacrifice->Collagen_Assay

Caption: In vivo pulmonary fibrosis model workflow.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Vehicle for oral gavage

  • Anesthesia

  • Surgical tools for intratracheal instillation

  • Materials for bronchoalveolar lavage, histology, and collagen quantification

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Fibrosis Induction:

    • Anesthetize the mice.

    • On day 0, intratracheally instill a single dose of bleomycin (or saline for the control group) to induce lung injury and subsequent fibrosis.

  • Treatment:

    • On a predetermined day post-bleomycin administration (e.g., day 7, to model therapeutic intervention), randomize the mice into treatment groups (vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle daily via oral gavage until the end of the study (e.g., day 21 or 28).

  • Endpoint Analysis:

    • At the end of the treatment period, sacrifice the mice.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration and cytokine levels.

    • Histology: Harvest the lungs, fix them in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture, and Masson's Trichrome to visualize collagen deposition.

    • Collagen Quantification: Homogenize a portion of the lung tissue and measure the total collagen content using a Sircol collagen assay.

  • Data Analysis: Compare the extent of fibrosis (histological scoring, collagen content) and inflammation (BAL cell counts) between the treatment groups.

Safety and Handling

This compound is an investigational compound. Researchers should handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound represents a promising research tool for elucidating the role of the RXFP1 signaling pathway in the pathogenesis of fibrotic diseases. Its oral bioavailability and demonstrated anti-fibrotic potential in preclinical models make it a valuable compound for further investigation in various models of fibrosis, including those affecting the lung, liver, kidney, and heart. The provided data and protocols serve as a starting point for researchers interested in exploring the therapeutic potential of targeting the RXFP1 receptor with this compound.

References

Troubleshooting & Optimization

AZD5462 Technical Support Center: Navigating Solubility and Precipitation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility and potential precipitation issues associated with AZD5462, a selective oral allosteric agonist of the relaxin family peptide receptor 1 (RXFP1). The following information is designed to assist researchers in achieving successful experimental outcomes by providing clear protocols, troubleshooting advice, and a deeper understanding of the compound's characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents. Notably, in Dimethyl Sulfoxide (DMSO), the solubility is 100 mg/mL (183.60 mM).[1] For aqueous-based solutions, co-solvents and specific formulations are necessary to achieve desired concentrations.

Q2: I observed precipitation when diluting my this compound stock solution in aqueous media. Why is this happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted rapidly into an aqueous buffer or cell culture medium, the dramatic change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.

Q3: Are there any general tips to improve the dissolution of this compound?

A3: Yes. If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can aid in dissolution.[1] It is also crucial to use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1]

Q4: How should I prepare this compound for in vitro cell-based assays?

A4: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mg/mL). This stock solution should then be serially diluted to an intermediate concentration in DMSO before final dilution into pre-warmed (37°C) cell culture medium. This stepwise dilution process helps to minimize rapid solvent exchange and reduces the risk of precipitation.

Q5: What are the recommended formulations for in vivo animal studies?

A5: Several formulations have been described for in vivo use, consistently achieving a solubility of at least 2.5 mg/mL. The choice of formulation will depend on the specific experimental requirements, including the animal model and administration route. Refer to the "Experimental Protocols" section for detailed preparation methods.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvent systems.

Solvent/FormulationConcentrationObservations
100% DMSO100 mg/mL (183.60 mM)Clear solution. Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.59 mM)Clear solution. Saturation point is not specified.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.59 mM)Clear solution. Saturation point is not specified.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.59 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation for In Vivo Administration (PEG300/Tween-80/Saline)

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:

    • 400 µL of PEG300

    • 100 µL of the this compound DMSO stock solution

  • Mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution in Aqueous Media

This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound for in vitro experiments.

G start Start: Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Lower the final working concentration. check_concentration->reduce_concentration Yes check_dilution_method Was the dilution performed too rapidly? check_concentration->check_dilution_method No solution_clear End: Clear Solution reduce_concentration->solution_clear serial_dilution Action: Perform serial dilutions in pre-warmed media. check_dilution_method->serial_dilution Yes check_media_temp Was the media at room temperature or cold? check_dilution_method->check_media_temp No serial_dilution->solution_clear warm_media Action: Use pre-warmed (37°C) media for dilutions. check_media_temp->warm_media Yes check_dmso_quality Is the DMSO stock old or potentially hygroscopic? check_media_temp->check_dmso_quality No warm_media->solution_clear fresh_dmso Action: Prepare a fresh stock solution with new, anhydrous DMSO. check_dmso_quality->fresh_dmso Yes check_dmso_quality->solution_clear No fresh_dmso->solution_clear

Troubleshooting workflow for this compound precipitation.

Signaling Pathways

This compound is an agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor. Its activation triggers a complex signaling cascade involved in various physiological processes.[2] this compound has been shown to stimulate the production of cAMP and cGMP and enhance the phosphorylation of ERK.[1]

RXFP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound RXFP1 RXFP1 This compound->RXFP1 Gs Gs RXFP1->Gs Gi Gi RXFP1->Gi PI3K PI3K RXFP1->PI3K AC Adenylyl Cyclase (AC) Gs->AC activates Gi->AC inhibits cAMP cAMP AC->cAMP Akt Akt PI3K->Akt PKA PKA cAMP->PKA ERK p-ERK PKA->ERK NO NO Akt->NO cGMP cGMP NO->cGMP

Simplified RXFP1 signaling pathway activated by this compound.

References

Technical Support Center: Optimizing AZD5462 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of AZD5462 in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.

Initial Clarification: this compound is an RXFP1 Agonist

It is a common point of initial confusion, but it's important to clarify that This compound is not a CDK inhibitor . This compound is a selective, orally available small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1][2][3] Its mechanism of action involves mimicking the natural ligand, relaxin, to activate downstream signaling pathways.[2][4] This activation has shown potential therapeutic effects in heart failure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric agonist of the RXFP1 receptor.[3][5] Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events.[2] One of the primary pathways activated is the production of cyclic AMP (cAMP).[2][6] It also stimulates cGMP production and the phosphorylation of ERK.[6] The activation of RXFP1 by this compound can lead to various cellular responses, including anti-fibrotic and anti-inflammatory effects.[6]

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A2: Based on reported in vitro data, a good starting point for a dose-response experiment would be in the low nanomolar to micromolar range. Published EC50 values for this compound are in the nanomolar range for various readouts (see Table 1).[6][7] Therefore, a concentration range of 0.1 nM to 10 µM is recommended for initial experiments to capture the full dose-response curve.

Q3: How should I prepare and store this compound stock solutions?

A3: Like most small molecules, this compound should be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation : To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in high-purity, anhydrous DMSO. Gentle vortexing may be required to ensure it is fully dissolved.

  • Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions : When preparing working solutions for your cell assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: Which cell lines are suitable for this compound studies?

A4: Cell lines that endogenously or recombinantly express the RXFP1 receptor are suitable. Human Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells are examples of cell lines where the activity of this compound has been characterized.[7] It is crucial to verify RXFP1 expression in your chosen cell line before starting experiments.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay ReadoutCell LineEC50 / pEC50Reference
cAMP ProductionHuman CHOpEC50 = 7.7[7]
cAMP ProductionHuman HEK-293pEC50 = 7.4[7]
cAMP ProductionCynomolgus Monkey HEK-293pEC50 = 7.4[7]
cAMP ProductionRat CHOpEC50 = 5.29[7]
cAMP ProductionNot SpecifiedEC50 = 17 nM[6]
cGMP ProductionNot SpecifiedEC50 = 50 nM[6]
ERK PhosphorylationNot SpecifiedEC50 = 6.3 nM[6]

Mandatory Visualizations

Signaling Pathway

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound RXFP1 RXFP1 (GPCR) This compound->RXFP1 binds G_protein G Proteins (Gαs, Gαi, Gαo) RXFP1->G_protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces G_protein->AC modulates PI3K PI3K G_protein->PI3K activates PKA PKA cAMP->PKA activates Cellular_Response Anti-fibrotic & Anti-inflammatory Effects PKA->Cellular_Response ERK p-ERK PI3K->ERK leads to ERK->Cellular_Response

Caption: this compound activates the RXFP1 receptor, leading to downstream signaling cascades.

Experimental Workflow

Concentration_Optimization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock (10 mM in DMSO) C Prepare Serial Dilutions (e.g., 0.1 nM to 10 µM) A->C B Seed RXFP1-expressing cells in 96-well plate D Add this compound dilutions and controls to cells B->D C->D E Incubate for a determined time period D->E F Perform Assay (e.g., cAMP, p-ERK) E->F G Measure Signal F->G H Plot Dose-Response Curve and determine EC50 G->H

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound 1. Incorrect Concentration: The concentration range tested may be too low. 2. Cell Line Insensitivity: The chosen cell line may not express functional RXFP1 receptors. 3. Compound Instability: this compound may have degraded due to improper storage or handling. 4. Assay Issues: The assay may not be sensitive enough to detect the signaling event.1. Test a higher concentration range (up to 10 µM or higher). 2. Confirm RXFP1 expression via qPCR, Western blot, or flow cytometry. Consider using a cell line with known RXFP1 expression. 3. Prepare fresh dilutions from a new stock aliquot. Avoid multiple freeze-thaw cycles. 4. Optimize assay parameters (e.g., incubation time, cell density). Consider a more proximal readout of receptor activation (e.g., cAMP accumulation).
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Edge Effects: Evaporation from wells on the edge of the plate.1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Use a humidified incubator and consider leaving the outer wells empty or filled with sterile PBS.
High background signal in no-treatment controls 1. Constitutive Receptor Activity: Some GPCRs can have basal activity in the absence of a ligand. 2. Assay Reagent Issues: Problems with the assay reagents or buffer composition.1. This may be inherent to the cell line. Ensure the signal window between basal and stimulated is sufficient. 2. Prepare fresh reagents and buffers. Check for autofluorescence or other interferences.
Unexpected cytotoxicity 1. High this compound Concentration: The compound may be toxic at very high concentrations. 2. DMSO Toxicity: The final DMSO concentration in the well may be too high. 3. Contamination: Microbial contamination in cell culture.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration. 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Run a vehicle-only control. 3. Regularly check cultures for contamination.

Experimental Protocols

Protocol: Determining the EC50 of this compound using a cAMP Assay

This protocol provides a general framework for determining the concentration-dependent effect of this compound on intracellular cAMP levels in RXFP1-expressing cells.

Materials:

  • RXFP1-expressing cells (e.g., HEK-293-RXFP1)

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates (white, opaque for luminescence assays)

  • cAMP detection assay kit (e.g., HTRF, Luminescence, or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Multichannel pipette

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot and store at -80°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a white, 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in an appropriate assay buffer. A common method is a 10-point, 3-fold or 10-fold serial dilution to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

    • Include a "vehicle control" (buffer with the same final concentration of DMSO as the highest drug concentration) and a "no-cell control" (buffer only).

    • If using a PDE inhibitor, add it to the assay buffer as per the manufacturer's recommendation to prevent cAMP degradation.

    • Carefully remove the culture medium from the wells and add the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time (e.g., 30 minutes to 1 hour) at 37°C. The optimal incubation time should be determined empirically.

  • cAMP Assay:

    • Following incubation, perform the cAMP assay according to the manufacturer's protocol of your chosen kit. This typically involves lysing the cells and adding detection reagents.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Subtract the average signal from the "no-cell control" wells from all other wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

References

AZD5462 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential off-target effects of AZD5462, a selective relaxin family peptide receptor 1 (RXFP1) agonist. The information is intended to help researchers anticipate, troubleshoot, and interpret potential experimental findings related to the selectivity of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: Preclinical data indicate that this compound is a highly selective agonist for the RXFP1 receptor. It has demonstrated a target selectivity of over 1000-fold in the CEREP safety panel.[1] Furthermore, studies have shown no significant activity at the seven closest G-protein coupled receptors (GPCRs) at concentrations greater than 10µM.[1]

Q2: Are there any known off-target interactions for this compound?

A2: The primary potential off-target interaction identified in preclinical studies is the inhibition of the hepatic uptake transporters OATP1B1 (Organic Anion Transporting Polypeptide 1B1) and OATP1B3.[1] The clinical significance of this finding is still under investigation.

Q3: What are the common adverse events observed in clinical trials?

A3: In a Phase I study with healthy volunteers, this compound was generally well-tolerated.[2] Adverse events were more common in the this compound group compared to placebo (approximately 40% vs. 20%). The most frequently reported adverse events were gastrointestinal disorders (such as nausea, abdominal pain, and vomiting), headache, and dizziness.[1]

Q4: Has this compound shown any liabilities in standard safety pharmacology panels?

A4: No significant liabilities have been reported in standard preclinical safety panels. Specifically, this compound has shown no risk of CYP450 enzyme inhibition, no hERG toxicity risk, and no Ames toxicity risk.[2]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental results that may be related to off-target effects of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype in liver-derived cells. While this compound is highly selective for RXFP1, its potential interaction with OATP1B1 and OATP1B3 transporters could alter the disposition of other compounds or endogenous substances in hepatic cells.1. Verify RXFP1 expression in your cell model. 2. If co-treating with other compounds, investigate if they are substrates of OATP1B1 or OATP1B3. 3. Consider using a cell line with known OATP1B1/B3 expression levels as a control.
Discrepancy between in vitro potency and cellular response. This could be due to differences in receptor expression, coupling efficiency, or the presence of drug transporters affecting intracellular concentration.1. Quantify RXFP1 expression levels in your cellular assay. 2. Assess the functional coupling of RXFP1 to downstream signaling pathways (e.g., cAMP production). 3. Evaluate the expression of relevant uptake and efflux transporters in your cell model.
Variability in efficacy in animal models. Pharmacokinetic variability between animals or strains can lead to differing exposures and, consequently, varied responses.1. Perform pharmacokinetic analysis to correlate plasma and tissue concentrations of this compound with the observed efficacy. 2. Ensure consistent formulation and administration of the compound.

Data Summary

Preclinical Safety and Selectivity Profile of this compound
Parameter Result Reference
Target Selectivity (CEREP Panel) >1000-fold[1]
Activity at 7 Closest GPCRs No activity at >10µM[1]
CYP450 Inhibition No risk identified[2]
hERG Toxicity No risk identified[2]
Ames Toxicity No risk identified[2]
Potential Off-Target Interaction Inhibition of OATP1B1 and OATP1B3[1]

Experimental Protocols

General Protocol for Assessing Off-Target Liabilities using a Counter-Screening Panel (Conceptual)

This protocol outlines a general workflow for assessing the off-target activity of a compound like this compound.

  • Target Selection: Select a broad panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions. Commercial services like the CEREP safety panel are often utilized for this purpose.

  • Assay Format: Employ validated binding assays (e.g., radioligand binding) or functional assays (e.g., calcium flux, cAMP measurement) for each target.

  • Compound Concentration: Initially screen the compound at a high concentration (e.g., 10 µM) to identify any potential interactions.

  • Hit Confirmation: For any targets where significant activity is observed (typically >50% inhibition or stimulation), perform concentration-response curves to determine the IC50 or EC50 value.

  • Data Analysis: Compare the potency of the compound at the off-target sites to its potency at the primary target (RXFP1) to determine the selectivity window.

Visualizations

AZD5462_Signaling_Pathway This compound This compound RXFP1 RXFP1 Receptor This compound->RXFP1 Binds and Activates G_alpha_s Gαs RXFP1->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Gene_Expression Gene Expression (e.g., anti-fibrotic) CREB->Gene_Expression AZD5462_Off_Target_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_interpretation Interpretation & Troubleshooting Compound This compound Primary_Assay Primary Target Assay (RXFP1 activity) Compound->Primary_Assay Off_Target_Panel Off-Target Panel Screen (e.g., CEREP) Compound->Off_Target_Panel Transporter_Assay Transporter Interaction Assay (OATP1B1/B3) Compound->Transporter_Assay Selectivity Determine Selectivity (On-target vs. Off-target) Primary_Assay->Selectivity Off_Target_Panel->Selectivity Transporter_Assay->Selectivity Risk_Assessment Assess Potential for Off-Target Mediated Effects Selectivity->Risk_Assessment Troubleshoot Troubleshoot Unexpected Experimental Results Risk_Assessment->Troubleshoot

References

Interpreting unexpected results with AZD5462

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AZD5462.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: We are not observing the expected increase in intracellular cAMP levels after treating our cells with this compound. What could be the reason?

A: A lack of a robust cAMP response can stem from several factors, ranging from the experimental setup to the specific cell line used. Here is a troubleshooting guide to help you identify the potential cause:

  • Cell Line and Receptor Expression:

    • Verify RXFP1 Expression: Confirm that your cell line endogenously expresses the Relaxin Family Peptide Receptor 1 (RXFP1) at sufficient levels. If expression is low or absent, consider using a cell line known to express RXFP1 or a recombinant cell line overexpressing the receptor.

    • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation. Ensure that cells have not been pre-exposed to other RXFP1 agonists.

  • Compound Integrity and Concentration:

    • Compound Stability: Ensure that the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.

    • Concentration Range: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your system.

  • Assay Conditions:

    • Cell Density: The optimal cell density for a cAMP assay can vary. Too few cells may not produce a detectable signal, while too many cells can lead to a high background. Titrate the cell number to find the optimal density for your assay.

    • Stimulation Time: The kinetics of the cAMP response can vary. Perform a time-course experiment to identify the peak response time.

    • Phosphodiesterase (PDE) Inhibition: cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to amplify the signal.

2. Q: The results of our ERK1/2 phosphorylation experiments with this compound are inconsistent. What could be causing this variability?

A: Variability in ERK1/2 phosphorylation assays is a common issue. The following troubleshooting steps can help improve the reproducibility of your results:

  • Cell Culture Conditions:

    • Serum Starvation: Serum contains growth factors that can activate the MAPK/ERK pathway, leading to high background phosphorylation. Ensure that cells are properly serum-starved before stimulation with this compound. The duration of serum starvation may need to be optimized for your cell line.

    • Cell Confluency: Changes in cell confluency can affect signaling pathways. Aim for consistent cell confluency across all experiments.

  • Experimental Procedure:

    • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2.

    • Sample Handling: Keep samples on ice during and after lysis to minimize enzymatic activity.

    • Western Blotting Technique: Ensure consistent protein loading, efficient transfer, and appropriate antibody concentrations. Use a loading control to normalize for differences in protein concentration.

  • Data Analysis:

    • Quantification: Use a reliable method for densitometric analysis of your western blots. Ensure that the signal is within the linear range of detection.

    • Biological Replicates: Perform multiple independent experiments to ensure the reliability of your findings.

3. Q: We are observing cellular effects that do not seem to align with the known RXFP1 signaling pathway. Could this compound have off-target effects?

A: While this compound is a selective RXFP1 agonist, it is always important to consider the possibility of off-target effects, especially at high concentrations.

  • Concentration-Dependence: Determine if the unexpected effect is observed at concentrations significantly higher than the reported EC50 for RXFP1 activation. Off-target effects are more likely to occur at higher concentrations.

  • RXFP1 Knockdown/Knockout: To definitively determine if the observed effect is mediated by RXFP1, use siRNA or CRISPR/Cas9 to reduce or eliminate RXFP1 expression in your cell line. If the effect persists in the absence of the receptor, it is likely an off-target effect.

  • Use of an Antagonist: If a selective RXFP1 antagonist is available, test whether it can block the unexpected effect of this compound.

Quantitative Data Summary

ParameterValueCell LineAssayReference
pEC50 (cAMP) 7.7Human CHOcAMP Assay[1]
pEC50 (cAMP) 7.4Human HEK-293cAMP Assay[1]
EC50 (cAMP) 17 nMNot SpecifiedcAMP Assay[2]
EC50 (cGMP) 50 nMNot SpecifiedcGMP Assay[2]
EC50 (ERK Phosphorylation) 6.3 nMNot SpecifiedWestern Blot[2]

Experimental Protocols

1. cAMP Measurement Assay

This protocol provides a general framework for measuring intracellular cAMP levels using a competitive immunoassay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for the optimized duration (typically 2-4 hours).

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., forskolin).

  • PDE Inhibition: Add a PDE inhibitor (e.g., 100 µM IBMX) to all wells to prevent cAMP degradation.

  • Incubation: Incubate the plate at 37°C for the optimized stimulation time.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's instructions for the specific competitive immunoassay kit to measure cAMP levels.

  • Data Analysis: Generate a standard curve and calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.

2. Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps for detecting changes in ERK1/2 phosphorylation via Western blotting.

  • Cell Seeding and Serum Starvation: Seed cells in a 6-well plate and grow to the desired confluency. Serum starve the cells as optimized for your cell line.

  • Compound Treatment: Treat the cells with different concentrations of this compound for the optimized time. Include a vehicle control and a positive control (e.g., EGF).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXFP1 RXFP1 This compound->RXFP1 G_protein Gαs RXFP1->G_protein activates RAF RAF RXFP1->RAF activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK->CREB phosphorylates Gene_Expression Gene Expression (Anti-fibrotic, Cardioprotective) CREB->Gene_Expression regulates

Caption: Simplified signaling pathway of this compound via the RXFP1 receptor.

Experimental_Workflow start Start cell_culture Cell Culture (RXFP1-expressing cells) start->cell_culture serum_starve Serum Starvation cell_culture->serum_starve treat Treatment with this compound (Dose-response & Time-course) serum_starve->treat assay Perform Assay treat->assay cAMP cAMP Assay assay->cAMP Second Messenger erk p-ERK Western Blot assay->erk Signaling Pathway other Other Phenotypic Assays assay->other Functional Outcome data_analysis Data Analysis cAMP->data_analysis erk->data_analysis other->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: General experimental workflow for studying this compound in vitro.

Troubleshooting_Guide start Unexpected Result Observed check_reagents Check Reagents & Compound (Freshness, Storage, Concentration) start->check_reagents check_cells Verify Cell Line (RXFP1 Expression, Passage Number) start->check_cells optimize_assay Optimize Assay Conditions (Cell Density, Time, etc.) check_reagents->optimize_assay check_cells->optimize_assay positive_control Run Positive Control (e.g., Forskolin for cAMP) optimize_assay->positive_control negative_control Run Negative Control (Vehicle) positive_control->negative_control problem_persists Problem Persists? negative_control->problem_persists consult Consult Literature & Technical Support problem_persists->consult Yes resolved Problem Resolved problem_persists->resolved No

Caption: A logical troubleshooting guide for unexpected experimental results.

References

AZD5462 Stability Under Experimental Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of AZD5462 for researchers and drug development professionals. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and best practices for handling and storing this selective oral allosteric RXFP1 agonist.

Quick Reference: Storage and Solution Stability

Proper storage and handling are critical for maintaining the integrity of this compound in experimental settings. Below is a summary of recommended storage conditions and observed stability in biological matrices.

ParameterConditionDurationRecommendation
Stock Solutions -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor shorter-term storage.
In Vivo Working Solutions Room TemperatureSame day useIt is recommended to prepare freshly before each experiment.[1]
Solid Compound (Powder) -20°C3 yearsStore in a tightly sealed container.

Metabolic Stability of this compound

Understanding the metabolic stability of a compound is crucial for interpreting experimental results. This compound has been assessed in various in vitro systems.

SystemSpeciesIntrinsic Clearance (Clint)Note
Liver Microsomes Human23 µL/min/mgIndicates metabolic susceptibility in this subcellular fraction.[2]
Hepatocytes Human4.8 µL/min/10^6 cellsProvides a more complete picture of cellular metabolism.[2]
Hepatocytes Rat11 µL/min/10^6 cellsUseful for cross-species comparison in preclinical studies.[2]

Metabolic pathways for this compound have been identified as including oxygenation and glucuronidation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.[1][2] It is soluble in DMSO up to 100 mg/mL.[1][2] For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I am seeing precipitation when preparing my this compound working solution for an in vivo study. What should I do?

A2: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. Here are some solubilization protocols for in vivo use:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[2]

  • Protocol 3: 10% DMSO, 90% Corn Oil.[2]

If precipitation persists, gentle heating and/or sonication can aid in dissolution.[2] Always prepare these working solutions fresh on the day of the experiment.[1]

Q3: How should I handle this compound to minimize degradation?

A3: To minimize degradation, protect the compound from excessive light and temperature fluctuations. For long-term storage, solid this compound should be kept at -20°C.[2] Stock solutions in DMSO should be stored at -80°C and aliquoted to prevent multiple freeze-thaw cycles.

Q4: Are there any known degradation pathways for this compound?

A4: While specific forced degradation studies are not publicly available, the known metabolic pathways involve oxygenation and glucuronidation.[3] These metabolic processes suggest that the molecule is susceptible to oxidative and enzymatic degradation. Researchers should be mindful of these potential degradation routes in their experimental design.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent results in cell-based assays. Degradation of this compound in culture media.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles.
Loss of compound in plasma samples during analysis. Metabolic degradation by plasma enzymes.Process plasma samples quickly and store them at -80°C. Consider the use of enzyme inhibitors if metabolic instability is suspected to be a significant issue.
Adsorption to container surfaces.Use low-binding tubes and pipette tips.
Precipitation of the compound during the experiment. Poor solubility in the experimental buffer.Re-evaluate the formulation. Consider using a solubilizing agent as described in the FAQ section. Ensure the pH of the buffer is compatible with the compound's solubility.

Experimental Protocols

General Protocol for Assessing Compound Stability in an Aqueous Buffer

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Spike the stock solution into the aqueous buffer of interest to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to maintain solubility.

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At each time point, quench the reaction if necessary (e.g., by adding an organic solvent like acetonitrile) and store the sample at -80°C until analysis.

  • Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound remaining.

  • Calculate the percentage of compound remaining at each time point relative to the initial concentration (time 0).

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Stability Assessment

Stability Assessment Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Spike into Experimental Buffer prep_stock->prep_working aliquot Aliquot for Time Points prep_working->aliquot incubate Incubate under Experimental Conditions (Temperature, Light, pH) aliquot->incubate quench Quench Reaction & Store incubate->quench analysis Analyze by HPLC or LC-MS/MS quench->analysis data Calculate % Remaining vs. Time analysis->data

Caption: A general workflow for assessing the stability of this compound.

This compound and the RXFP1 Signaling Pathway

RXFP1 Signaling Pathway This compound This compound RXFP1 RXFP1 Receptor This compound->RXFP1 G_protein G Proteins RXFP1->G_protein AC Adenylyl Cyclase G_protein->AC ERK ERK Phosphorylation G_protein->ERK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_effects Physiological Effects (e.g., Vasodilation, Anti-fibrosis) PKA->Physiological_effects ERK->Physiological_effects

Caption: Simplified signaling pathway of the RXFP1 receptor activated by this compound.

References

Technical Support Center: AZD5462 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD5462 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally administered, small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] It acts as a pharmacological mimic of the endogenous peptide relaxin-2.[3][4] Activation of RXFP1 is associated with anti-fibrotic, anti-inflammatory, and hemodynamic effects, making it a therapeutic target for conditions like heart failure.[5]

Q2: What are the reported pharmacokinetic properties of this compound in preclinical models?

Pharmacokinetic data for this compound has been reported in rats and cynomolgus monkeys. Key parameters are summarized in the table below.

ParameterRatCynomolgus Monkey
Oral Bioavailability 58%12%
Intravenous Half-life 1.2 hours4.7 hours
Oral Half-life 2.9 hours7.2 hours
Clearance (IV) 24 mL/min/kg9.1 mL/min/kg
Volume of Distribution (IV) 0.98 L/kg0.56 L/kg
Cmax (Oral) 0.23 µM/L (at 1 mg/kg)0.94 µM/L (at 5 mg/kg)
Data compiled from BioWorld.

Q3: What are the reported in vitro potencies of this compound?

The potency of this compound has been assessed in various cell lines through cAMP assays.

Cell LineSpeciespEC50 (cAMP)
CHOHuman7.7
HEK-293Human7.4
HEK-293Cynomolgus Monkey7.4
CHORat5.29
Data compiled from BioWorld.

Troubleshooting In Vivo Experiments

Issue 1: Drug Formulation and Administration Problems

Q: My this compound formulation appears to have precipitated. What could be the cause and how can I resolve this?

Possible Causes:

  • Poor Solubility: this compound, like many small molecules, may have limited aqueous solubility. The addition of an aqueous vehicle to a DMSO stock solution can cause the compound to precipitate.[6]

  • pH Sensitivity: The solubility of a compound can be dependent on the pH of the formulation.[2]

  • Improper Mixing: Insufficient mixing when preparing the formulation can lead to localized areas of high concentration and precipitation.[6]

Solutions:

  • Optimize Vehicle Composition: For oral administration, suspending this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) has been suggested.[4] For other routes, consider using co-solvents like PEG300 or solubilizing agents such as Tween-80, but always ensure the final concentration of solvents like DMSO is minimized to avoid toxicity.[6]

  • Fresh Preparation: It is recommended to prepare formulations fresh daily to avoid potential degradation or precipitation over time.[6]

  • Sonication and Warming: If precipitation occurs during preparation, gentle warming and/or sonication can help to redissolve the compound.[6]

  • pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the vehicle may improve solubility.[2]

A suggested workflow for troubleshooting formulation issues is outlined below:

G start Precipitation Observed in Formulation check_solubility Review this compound Solubility Data start->check_solubility optimize_vehicle Optimize Vehicle Composition (e.g., add co-solvents, surfactants) check_solubility->optimize_vehicle fresh_prep Prepare Formulation Fresh Daily optimize_vehicle->fresh_prep sonicate_warm Use Sonication or Gentle Warming fresh_prep->sonicate_warm check_ph Assess pH Dependence of Solubility sonicate_warm->check_ph adjust_ph Adjust Vehicle pH check_ph->adjust_ph reassess Re-evaluate Formulation for Precipitation adjust_ph->reassess

Formulation Troubleshooting Workflow

Issue 2: Unexpected Toxicity or Adverse Events in Animals

Q: I am observing unexpected toxicity (e.g., lethargy, weight loss) in my animal models treated with this compound. How can I investigate this?

Possible Causes:

  • Vehicle Toxicity: The vehicle itself, especially at high concentrations of solvents like DMSO, can cause adverse effects.[6]

  • On-Target Toxicity: Exaggerated pharmacological effects at the RXFP1 receptor could lead to adverse outcomes.[7]

  • Off-Target Effects: The compound may be interacting with other receptors or proteins, leading to unintended toxicity.[7][8] While this compound is reported to be selective, off-target effects are a common concern with small molecules.[9]

Solutions:

  • Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.[6]

  • Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) and to see if the toxicity is dose-dependent.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of adverse events with the plasma concentration of this compound to understand if they are exposure-related.

  • Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any tissue-level damage.

  • Off-Target Profiling: If off-target effects are suspected, consider in vitro screening of this compound against a panel of receptors and kinases.[9]

The signaling pathway of this compound is depicted below, which can help in postulating potential on-target effects.

G This compound This compound RXFP1 RXFP1 (GPCR) This compound->RXFP1 G_protein G-protein Activation RXFP1->G_protein downstream Downstream Signaling (e.g., cAMP, ERK phosphorylation) G_protein->downstream effects Physiological Effects (Anti-fibrotic, Hemodynamic) downstream->effects G start Inconsistent or No Efficacy Observed check_formulation Verify Formulation Stability and Homogeneity start->check_formulation check_dosing Review Dosing Regimen (Dose, Frequency, Route) check_formulation->check_dosing check_pk Conduct Pilot PK Study check_dosing->check_pk check_model Assess Animal Model Variability check_pk->check_model standardize_proc Standardize All Experimental Procedures check_model->standardize_proc check_biomarker Measure Target Engagement Biomarker standardize_proc->check_biomarker refine_study Refine Study Design (Blinding, Randomization, Sample Size) check_biomarker->refine_study outcome Re-run Experiment with Optimized Protocol refine_study->outcome

References

AZD5462 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments with AZD5462, with a focus on identifying and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, selective, small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2][3][4] It mimics the activity of the endogenous hormone relaxin, which is involved in various physiological processes, including vasodilation, anti-fibrotic, and cardioprotective effects.[5] Upon binding to RXFP1, a G-protein coupled receptor, this compound activates downstream signaling pathways.[1][2]

Q2: What are the known downstream signaling pathways activated by this compound?

A2: this compound activates signaling pathways highly similar to those activated by relaxin H2.[2][3] This includes the stimulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) production, as well as the phosphorylation of Extracellular signal-regulated kinase (ERK).[4]

Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?

A3: Batch-to-batch variability in small molecules like this compound can arise from several factors during synthesis and purification. These can include minor differences in the impurity profile, variations in crystalline form (polymorphism), or differences in solubility and stability. Such variations can impact the compound's effective concentration and biological activity in your experiments.

Q4: How can I proactively assess a new batch of this compound before starting my key experiments?

A4: It is highly recommended to perform a set of quality control (QC) experiments on each new batch. This should include analytical chemistry techniques to confirm identity and purity (e.g., HPLC, LC-MS) and a simple, robust in vitro bioassay to confirm consistent biological activity (e.g., a cAMP accumulation assay or an ERK phosphorylation assay in a validated cell line).

Troubleshooting Guide: Addressing Batch-to-Batch Variability

If you suspect batch-to-batch variability is affecting your results, follow this step-by-step guide to diagnose and mitigate the issue.

Step 1: Physicochemical Characterization of the this compound Batch

Before assuming a biological cause, it's crucial to verify the identity, purity, and solubility of the this compound batch .

Recommended Experiments:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • Solubility Test: To ensure the compound dissolves completely in your chosen solvent at the desired concentration.

Data Interpretation:

ParameterAcceptable RangePotential Issue if Out of Range
Purity (HPLC) >98%Lower purity can lead to a lower effective concentration and potential off-target effects from impurities.
Molecular Weight (LC-MS) Matches theoretical MWA mismatch indicates a different compound or significant degradation.
Solubility Clear solution at working concentrationPoor solubility can lead to inaccurate dosing and precipitation in assays.
Step 2: In Vitro Bioassay for Functional Validation

A functional assay is essential to confirm that the biological activity of the new batch is consistent with previous batches.

Recommended Protocol: ERK Phosphorylation Assay

  • Cell Culture: Plate a suitable cell line known to express RXFP1 (e.g., HEK293-RXFP1) in a 96-well plate and allow cells to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Compound Preparation: Prepare a dilution series of the new and a previously validated "gold standard" batch of this compound. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Treat the cells with the different concentrations of this compound for 15-30 minutes.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blot or ELISA: Analyze the levels of phosphorylated ERK (p-ERK) and total ERK.

  • Data Analysis: Quantify the p-ERK/total ERK ratio and plot a dose-response curve to determine the EC50 value for each batch.

Data Interpretation:

BatchEC50 for ERK Phosphorylation (nM)Interpretation
Reference Batch A 6.5Gold standard for comparison.
New Batch B 7.1Acceptable variability (within 2-fold of reference).
New Batch C 25.8Significant decrease in potency, indicating a potential issue with this batch.
Step 3: Mitigating Variability in Your Experiments

If you confirm significant variability between batches, consider the following steps:

  • Dose-Response Normalization: If the potency (EC50) is different but the maximal effect is similar, you may be able to normalize the concentrations used in your experiments based on the relative potency of the new batch.

  • Contact the Supplier: Inform the supplier of the observed variability and provide them with your QC data. They may be able to provide a replacement batch or further information.

  • Establish a "Gold Standard" Batch: For long-term projects, purchase a larger quantity of a single, well-characterized batch to use as a reference standard for all future experiments.

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the this compound signaling pathway and a general troubleshooting workflow.

AZD5462_Signaling_Pathway This compound This compound RXFP1 RXFP1 (GPCR) This compound->RXFP1 G_Protein G Protein Activation RXFP1->G_Protein AC Adenylyl Cyclase G_Protein->AC ERK_Pathway ERK Phosphorylation G_Protein->ERK_Pathway Other pathways cAMP cAMP Production AC->cAMP Downstream Vasodilation, Anti-fibrotic Effects cAMP->Downstream ERK_Pathway->Downstream

Caption: this compound signaling pathway via the RXFP1 receptor.

Troubleshooting_Workflow Start Inconsistent Results Observed PhysChem Step 1: Physicochemical Characterization (HPLC, LC-MS, Solubility) Start->PhysChem Check_Spec Within Spec? PhysChem->Check_Spec BioAssay Step 2: In Vitro Bioassay (e.g., p-ERK) Check_Activity Activity Consistent? BioAssay->Check_Activity Check_Spec->BioAssay Yes Stop Contact Supplier, Do Not Use Batch Check_Spec->Stop No Mitigate Step 3: Mitigate Variability (Normalize Dose, Contact Supplier) Check_Activity->Mitigate No Proceed Proceed with Experiments Check_Activity->Proceed Yes Mitigate->Proceed

Caption: Workflow for troubleshooting this compound batch-to-batch variability.

References

Mitigating AZD5462 Cytotoxicity in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxic effects of AZD5462 in cell culture experiments. While clinical and in vivo studies have shown this compound to be well-tolerated[1][2][3], in vitro systems can sometimes reveal cell-type specific sensitivities. This guide offers strategies to identify, characterize, and mitigate potential cytotoxicity, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a selective oral allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2][4] It is being developed for the treatment of heart failure.[1][5] Its mechanism of action involves mimicking the effects of relaxin, a naturally occurring hormone, which can lead to vasodilation, anti-fibrotic, and cardioprotective effects.[2][5]

Q2: Is this compound known to be cytotoxic in cell culture?

Currently, there is limited publicly available information specifically detailing cytotoxic effects of this compound in various cell lines. Phase I clinical trials and preclinical animal studies have indicated that the compound is generally well-tolerated.[1][3][6] However, as with any compound, off-target effects or cell-type specific toxicity can occur in in vitro models, which are more sensitive systems.

Q3: What are the common general mechanisms of drug-induced cytotoxicity in vitro?

Drug-induced cell toxicity can occur through various mechanisms, including:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) that damage cellular components.[7][8]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to decreased energy production and initiation of apoptosis.[7][8]

  • DNA Damage: Direct or indirect damage to cellular DNA, which can trigger programmed cell death.[7][8]

  • Plasma Membrane Damage: Disruption of the cell membrane integrity, leading to the leakage of intracellular contents.[7]

  • Inhibition of Critical Signaling Pathways: Interference with pathways essential for cell survival and proliferation.

Q4: I am observing unexpected levels of cell death in my culture after treating with this compound. What are the initial troubleshooting steps?

If you suspect this compound-induced cytotoxicity, a systematic approach is crucial. The following workflow outlines the initial steps to take:

G cluster_0 Initial Observation cluster_1 Verification & Confirmation cluster_2 Investigation & Mitigation cluster_3 Data Analysis & Interpretation observe Unexpected Cell Death Observed confirm Confirm Observation with Multiple Assays (e.g., MTT & LDH) observe->confirm dose_response Perform Dose-Response & Time-Course Experiments confirm->dose_response optimize Optimize Experimental Conditions (Cell Density, Serum Concentration) dose_response->optimize cotreatment Consider Co-treatment with Protective Agents (e.g., Antioxidants) optimize->cotreatment mechanism Investigate Mechanism of Cytotoxicity (e.g., ROS, Apoptosis Assays) cotreatment->mechanism analyze Analyze Data & Determine IC50 mechanism->analyze interpret Interpret Results in Context of On-Target vs. Off-Target Effects analyze->interpret

Caption: Troubleshooting workflow for suspected drug-induced cytotoxicity.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.[9]

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of 96-well plates as they are more prone to evaporation.[10] Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Interference of this compound with the assay chemistry.

    • Solution: Run a cell-free control with this compound at the highest concentration to check for direct interaction with assay reagents (e.g., reduction of MTT by the compound itself).

Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Possible Cause: Different assays measure different cellular events. MTT measures metabolic activity, which can be affected by mitochondrial dysfunction without immediate cell death.[11][12] LDH assay measures plasma membrane integrity.[7]

    • Solution: Use a multi-parametric approach. Combining a viability assay (e.g., MTT, resazurin) with a cytotoxicity assay (e.g., LDH, trypan blue) can provide a more complete picture of the cellular response.[12] For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects or metabolic impairment rather than overt cytotoxicity.

Issue 3: Cytotoxicity observed only at very high concentrations of this compound.

  • Possible Cause: Off-target pharmacology or non-specific effects.

    • Solution: Compare the cytotoxic concentrations to the known EC50 for RXFP1 activation.[4] If cytotoxicity occurs at concentrations significantly higher than the on-target activity, it is likely due to off-target effects. Consider the physicochemical properties of this compound; at high concentrations, solubility issues could lead to compound precipitation and non-specific toxicity.

Data Presentation

Summarize your cytotoxicity data in a clear and structured table. This allows for easy comparison of different conditions and assays.

Table 1: Example of Cytotoxicity Data Summary for this compound

Cell LineTreatment Duration (hours)Assay TypeThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HEK29324MTT0 (Vehicle)100 ± 5.2>100
198 ± 4.8
1095 ± 6.1
10085 ± 7.3
H9c248LDH Release0 (Vehicle)0 ± 2.1>100
12 ± 1.5
105 ± 3.0
10015 ± 4.5

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on metabolic activity.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with medium containing the different concentrations of this compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 200 x g for 5 minutes) to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Include controls for background LDH activity (medium only) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.

Signaling Pathway Visualization

While the specific cytotoxic pathways of this compound are not defined, a general diagram of drug-induced cytotoxicity can be a useful conceptual tool.

G cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Outcome This compound This compound (High Concentration or Off-Target) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito DNA DNA Damage This compound->DNA Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Mito->Apoptosis Mito->Necrosis Autophagy Autophagy Mito->Autophagy DNA->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Autophagy->CellDeath (in some contexts)

References

AZD5462 half-life in different experimental systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the RXFP1 agonist, AZD5462.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[1] By mimicking the action of the endogenous ligand relaxin, this compound activates downstream signaling pathways that lead to vasodilation, and anti-fibrotic and cardioprotective effects.[1][2][3]

Q2: What is the half-life of this compound in different species?

A2: The half-life of this compound varies depending on the experimental system and the route of administration. A summary of reported half-life values is provided in the data table below.

Q3: What are the main metabolic pathways for this compound?

A3: In rats, the primary metabolic pathways for this compound include oxygenation and glucuronidation.[2][4] Four metabolites have been identified in rat liver microsomes, and one glucuronide conjugate has been found in rat plasma.[2][4]

Q4: In which cell lines has the activity of this compound been characterized?

A4: The activity of this compound has been characterized in human CHO (Chinese Hamster Ovary) and HEK-293 (Human Embryonic Kidney 293) cell lines, as well as in cynomolgus monkey HEK-293 cells and rat CHO cells.

Quantitative Data Summary

Table 1: In Vitro Stability of this compound

SystemParameterValueReference
Human Liver MicrosomesIntrinsic Clearance (Clint)23 µL/min/mg[5]
Human HepatocytesIntrinsic Clearance (Clint)4.8 µL/min/10^6 cells[5]
Rat HepatocytesIntrinsic Clearance (Clint)11 µL/min/10^6 cells[5]
Human PlasmaFraction Unbound (free)4.3%[5]

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesRouteDoseHalf-life (t½)BioavailabilityReference
RatIntravenous2 mg/kg1.2 hoursN/A
RatOral1 mg/kg2.9 hours58%
MonkeyIntravenous2 mg/kg4.7 hoursN/A
MonkeyOral5 mg/kg7.2 hours12%
Human (Healthy)Single Oral Dose20-1000 mg3 - 6 hoursN/A

Experimental Protocols

In Vitro Metabolic Stability in Hepatocytes

This protocol provides a general framework for assessing the metabolic stability of this compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species of interest)

  • Hepatocyte incubation medium (e.g., Williams' Medium E with appropriate supplements)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control compound (a compound with known metabolic instability)

  • Negative control (vehicle)

  • 96-well plates

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability. Resuspend the cells in incubation medium to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Compound Incubation:

    • Pre-warm the hepatocyte suspension and incubation medium to 37°C.

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the this compound stock solution to achieve the final desired concentration (e.g., 1 µM). Also, prepare wells with the positive control and vehicle control.

    • Place the plate in an incubator with an orbital shaker.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Quenching: Immediately add the collected aliquots to the quenching solution to stop the metabolic reactions.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Data Analysis: Plot the percentage of remaining this compound against time. From this curve, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for a pharmacokinetic study of this compound in rats following oral administration.

Materials:

  • This compound formulation for oral gavage

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.

  • Dosing: Administer a single oral dose of the this compound formulation to the rats via oral gavage.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters, including half-life (t½), Cmax, Tmax, and AUC, from the plasma concentration-time data.

Troubleshooting Guides

Issue: High variability in in vitro half-life results.

  • Possible Cause: Inconsistent hepatocyte viability or cell density.

    • Solution: Ensure consistent thawing and handling of cryopreserved hepatocytes. Perform a cell count and viability check before each experiment.

  • Possible Cause: Poor solubility of this compound in the incubation medium.

    • Solution: Check the final concentration of the organic solvent (e.g., DMSO) in the incubation medium and ensure it is low and consistent across wells. Pre-warming the medium can also help.

  • Possible Cause: Non-specific binding to the plate or labware.

    • Solution: Use low-binding plates and pipette tips. Include control wells without cells to assess compound loss due to factors other than metabolism.

Issue: Low oral bioavailability in in vivo studies.

  • Possible Cause: Poor absorption from the gastrointestinal tract.

    • Solution: Evaluate the physicochemical properties of the this compound formulation. Consider reformulating to improve solubility or permeability.

  • Possible Cause: High first-pass metabolism in the liver.

    • Solution: Compare the results from oral and intravenous administration to assess the extent of first-pass metabolism. The in vitro metabolism data can also provide insights.

Issue: Inconsistent peaks or poor sensitivity in LC-MS/MS analysis.

  • Possible Cause: Matrix effects from the biological sample.

    • Solution: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard if available.

  • Possible Cause: Suboptimal LC-MS/MS parameters.

    • Solution: Optimize the mobile phase, gradient, column, and mass spectrometry settings (e.g., ionization source parameters, collision energy) for this compound.

Visualizations

AZD5462_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds and Activates G_protein G Proteins (Gs/Gi) RXFP1->G_protein Activates ERK ERK1/2 RXFP1->ERK Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gs) PI3K PI3K G_protein->PI3K Activates (Gi βγ) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Vasodilation Anti-fibrosis Cardioprotection PKA->Physiological_Effects Akt Akt/PKB PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces NO->Physiological_Effects ERK->Physiological_Effects

Caption: Signaling pathway of this compound via the RXFP1 receptor.

Experimental_Workflow cluster_invitro In Vitro Half-life Determination cluster_invivo In Vivo Half-life Determination Hepatocyte_Incubation Incubate this compound with Hepatocytes Time_Sampling_vitro Collect Samples at Time Points Hepatocyte_Incubation->Time_Sampling_vitro Quenching_vitro Quench Metabolic Reaction Time_Sampling_vitro->Quenching_vitro Analysis_vitro LC-MS/MS Analysis Quenching_vitro->Analysis_vitro Calculation_vitro Calculate t½ and Clint Analysis_vitro->Calculation_vitro Dosing_animal Administer this compound to Animal Model Blood_Sampling_vivo Collect Blood Samples at Time Points Dosing_animal->Blood_Sampling_vivo Plasma_Preparation Prepare Plasma Blood_Sampling_vivo->Plasma_Preparation Analysis_vivo LC-MS/MS Bioanalysis Plasma_Preparation->Analysis_vivo PK_Analysis Pharmacokinetic Analysis (t½) Analysis_vivo->PK_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD5462.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, orally active, small-molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] It mimics the signaling of the endogenous ligand, relaxin-2 (H2 relaxin), which is a key modulator of cardiovascular and reproductive physiology.[3] Activation of RXFP1 by this compound is associated with hemodynamic, anti-fibrotic, and anti-inflammatory effects.[3]

Q2: How does this compound-mediated RXFP1 signaling differ from that of the native ligand, relaxin-2?

A2: this compound activates a highly similar panel of downstream signaling pathways as relaxin H2.[1][2] However, a key difference is that this compound does not modulate relaxin H2-mediated cAMP second messenger responsiveness.[1][2]

Q3: What are the key downstream signaling pathways activated by this compound?

A3: this compound, through RXFP1 activation, stimulates multiple pathways. These include the phosphorylation of Extracellular signal-regulated kinases (ERK), and the production of cyclic GMP (cGMP).[4] The broader RXFP1 signaling network involves coupling to various G-proteins (Gαs, GαoB, Gαi3) which can lead to the activation of phosphatidylinositol-3-kinase (PI3K), Protein Kinase C zeta (PKCζ), and subsequent activation of nitric oxide synthase (NOS).[5][6][7]

Q4: What is the selectivity profile of this compound?

A4: this compound exhibits high selectivity for RXFP1. It has been shown to have no activity at the seven closest G-protein coupled receptors (GPCRs) at concentrations greater than 10µM and does not interact with targets in the CEREP Safety panel. It also demonstrates a balanced safety profile with no risk of CYP450 enzyme inhibition, hERG toxicity, or Ames toxicity.

Q5: What are some general tips for handling and dissolving this compound?

A5: this compound is a powder that can be stored at -20°C for up to three years. For in vitro experiments, it is soluble in DMSO.[4] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, Saline, SBE-β-CD, or corn oil can be prepared.[4]

Troubleshooting Guides

In Vitro Cell-Based Assays

Q1: I am observing a lower-than-expected signal or no response in my ERK phosphorylation assay. What could be the cause?

A1: Several factors could contribute to a weak or absent signal in an ERK phosphorylation assay:

  • Suboptimal Cell Density: Too few or too many cells can negatively impact the signal window. It is crucial to determine the optimal cell density for your specific cell line.[8] Contact inhibition in confluent cells can lower background ERK phosphorylation and improve the signal window.[9]

  • Serum Starvation: For many cell types, serum starvation is necessary to reduce basal ERK phosphorylation. The duration of serum starvation should be optimized for your cell line.[9]

  • Stimulation Time and Temperature: The kinetics of ERK phosphorylation are transient. The signal can peak and then decline. It is important to perform a time-course experiment to identify the optimal stimulation time.[8]

  • Lysis Step: The time between removing the stimulation medium and adding the lysis buffer can be critical. A delay can lead to a decrease in the detected phosphorylated ERK.[8]

  • Reagent Issues: Ensure that antibodies and other reagents are stored correctly and have not expired.

Q2: The background signal in my cAMP assay is very high, making it difficult to detect a response to this compound. What can I do?

A2: High background in a cAMP assay can be addressed by:

  • Using a Phosphodiesterase (PDE) Inhibitor: PDEs rapidly degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX is highly recommended to allow for the accumulation of cAMP and a more robust signal.[10]

  • Serum Starvation: Components in serum can stimulate or inhibit adenylyl cyclase, leading to high background. Serum-starving the cells before the assay is often recommended.[10]

  • Optimizing Cell Number: A high cell density can lead to an elevated basal cAMP level. Titrating the cell number is important.

  • Checking for Contamination: Mycoplasma or other microbial contamination can affect cellular signaling and lead to spurious results.

Q3: My dose-response curve for this compound is not sigmoidal and the results are not reproducible. What are the potential issues?

A3: A non-ideal dose-response curve and poor reproducibility can stem from:

  • Compound Solubility: At higher concentrations, this compound might precipitate out of the assay medium. Visually inspect the wells for any precipitation. Using a fresh stock of DMSO to prepare the compound is recommended as hygroscopic DMSO can affect solubility.[4]

  • Inconsistent Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments, as receptor expression and signaling can change with excessive passaging.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.

  • Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to altered concentrations and cell stress. Using the inner wells or filling the outer wells with sterile buffer can mitigate this.[11]

Data Presentation

Table 1: In Vitro Activity of this compound

AssayEC50 (nM)
cGMP Production50
cAMP Production17
ERK Phosphorylation6.3

(Data sourced from MedchemExpress)[4]

Experimental Protocols

ERK Phosphorylation Assay (Cell-Based ELISA)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for a period determined by your optimization experiments (typically 4-24 hours).

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Cell Stimulation: Remove the starvation medium and add the this compound dilutions to the cells. Incubate for the optimized time (e.g., 5-10 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization: Aspirate the compound-containing medium and immediately fix the cells (e.g., with 4% formaldehyde). Following fixation, permeabilize the cells (e.g., with Triton X-100 or methanol).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204).

  • Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

  • Detection: Add a suitable substrate and measure the signal using a plate reader.

  • Normalization (Optional but Recommended): To account for variations in cell number, normalize the phospho-ERK signal to the total protein content in each well, which can be measured using a total protein stain.[12][13]

cAMP Assay (HTRF-Based)

This protocol is a general guideline for a competitive immunoassay format and should be optimized.

  • Cell Preparation: Harvest and resuspend cells in a stimulation buffer containing a PDE inhibitor (e.g., IBMX).

  • Cell Seeding: Dispense the cell suspension into a 384-well low-volume white plate.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a pre-optimized duration (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Add the detection reagents, which typically include a lysis buffer, a europium cryptate-labeled anti-cAMP antibody, and a d2-labeled cAMP analog.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the 665/620 nm ratio and plot it against the compound concentration to determine the EC50.

Visualizations

AZD5462_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXFP1 RXFP1 This compound->RXFP1 allosteric agonism Gs Gαs RXFP1->Gs Gi Gαi RXFP1->Gi AC Adenylyl Cyclase Gs->AC anilogo relaxin-2 PI3K PI3K Gi->PI3K cAMP cAMP ERK ERK Phosphorylation PI3K->ERK NO Nitric Oxide (NO) PI3K->NO Gene Gene Transcription ERK->Gene Anti-fibrotic & Anti-inflammatory Effects cGMP cGMP NO->cGMP cGMP->Gene Vasodilation

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock (e.g., 10 mM in DMSO) add_compound Add this compound Serial Dilutions prep_compound->add_compound prep_cells Culture & Seed Cells in 96-well plate serum_starve Serum Starve Cells (if required) prep_cells->serum_starve serum_starve->add_compound incubate Incubate (Time & Temp Dependent) add_compound->incubate lyse_detect Lyse Cells & Add Detection Reagents incubate->lyse_detect read_plate Read Plate (e.g., Plate Reader) lyse_detect->read_plate calc_data Calculate Dose-Response (EC50) read_plate->calc_data

Caption: General In Vitro Experimental Workflow

Troubleshooting_Tree start Low/No Signal in ERK Phosphorylation Assay check_cells Is cell density optimized? start->check_cells check_time Is stimulation time optimized? check_cells->check_time Yes optimize_cells Optimize cell seeding density and check cell health. check_cells->optimize_cells No check_serum Was serum starvation performed correctly? check_time->check_serum Yes optimize_time Perform a time-course experiment (e.g., 2-60 min). check_time->optimize_time No check_reagents Are reagents/antibodies valid and stored correctly? check_serum->check_reagents Yes optimize_serum Optimize starvation duration (e.g., 4-24h). check_serum->optimize_serum No replace_reagents Use fresh reagents and validate antibodies. check_reagents->replace_reagents No end If issues persist, consider cell line receptor expression. check_reagents->end Yes

Caption: Troubleshooting Low Signal in ERK Assay

References

Validation & Comparative

A Comparative Guide to AZD5462 and ML290: Two Small-Molecule RXFP1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule agonists of the Relaxin Family Peptide Receptor 1 (RXFP1): AZD5462 and ML290. Both compounds have emerged as valuable tools in the study of RXFP1 signaling and hold therapeutic potential for a range of conditions, including heart failure and fibrosis. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the complex signaling pathways involved.

Introduction to this compound and ML290

The native ligand for RXFP1 is the peptide hormone relaxin, which has demonstrated therapeutic benefits in preclinical models of cardiovascular and fibrotic diseases. However, its short half-life and need for parenteral administration limit its clinical utility for chronic conditions.[1] This has driven the development of orally available, small-molecule RXFP1 agonists.

ML290 was one of the first potent and selective small-molecule agonists of human RXFP1 to be identified through high-throughput screening.[1][2] It is characterized as a biased allosteric agonist, meaning it does not activate all of the downstream signaling pathways engaged by the native ligand, relaxin.[3][4]

This compound is a clinical-stage RXFP1 agonist developed by AstraZeneca through the optimization of the ML290 scaffold.[1][5] The modifications aimed to enhance potency, improve metabolic stability, and create a more drug-like molecule suitable for oral administration.[2][5] this compound is currently being investigated in clinical trials for the treatment of heart failure.[5][6]

Performance Comparison: In Vitro Pharmacology

The following tables summarize the available quantitative data on the in vitro pharmacological properties of this compound and ML290. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Potency (EC50/pEC50) of this compound and ML290 in Functional Assays

AgonistAssayCell LinePotencySource
This compound cAMP AccumulationNot SpecifiedEC50: 17 nM--INVALID-LINK--
cGMP AccumulationNot SpecifiedEC50: 50 nM--INVALID-LINK--
ERK PhosphorylationNot SpecifiedEC50: 6.3 nM--INVALID-LINK--
ML290 cAMP AccumulationHEK-RXFP1pEC50: 6.4 ± 0.1[3]
cGMP AccumulationHuman Coronary Artery Endothelial CellspEC50: 7.1 ± 0.4[3]
p38 MAPK PhosphorylationHEK-RXFP1pEC50: 7.0 ± 0.1[3]
RXFP1 ActivationNot SpecifiedEC50: 94 nM--INVALID-LINK--

Table 2: Efficacy (Emax) of ML290 in Functional Assays (Relative to a Standard)

AgonistAssayCell LineEfficacy (Emax)Source
ML290 cAMP AccumulationHEK-RXFP1113.3 ± 1.8% (of Forskolin)[3]
cGMP AccumulationHuman Coronary Artery Endothelial Cells45.3 ± 4.1% (of DEA)[3]
p38 MAPK PhosphorylationHEK-RXFP169.1 ± 5.9% (of H2 Relaxin)[3]

Note: Direct comparative efficacy data for this compound was not available in the reviewed literature.

A key differentiator between the two agonists lies in their signaling bias. ML290 is a notable biased agonist, potently stimulating cAMP and cGMP production but failing to induce ERK1/2 phosphorylation, a pathway activated by the native ligand relaxin.[3][4] In contrast, this compound is reported to activate a downstream pathway profile highly similar to that of relaxin, suggesting it is a more balanced agonist.[6] One study directly comparing the two indicated that this compound recruits cAMP signaling similarly to relaxin, whereas ML290 exhibits diminished cGMP and β-arrestin1 recruitment.

Signaling Pathways

The activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events. The differential activation of these pathways by this compound and ML290 is a critical aspect of their pharmacology.

RXFP1_Signaling cluster_agonists Agonists cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers This compound This compound RXFP1 RXFP1 This compound->RXFP1 Balanced Agonist AZD5462_path Full Pathway Activation ML290 ML290 ML290->RXFP1 Biased Agonist ML290_path Biased Pathway Activation (e.g., no p-ERK) Gs Gs RXFP1->Gs Gi_o Gi_o RXFP1->Gi_o Gq Gq RXFP1->Gq PI3K PI3K RXFP1->PI3K p38 p38 MAPK RXFP1->p38 beta_arrestin β-Arrestin RXFP1->beta_arrestin Recruitment AC Adenylyl Cyclase Gs->AC Gi_o->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG ERK ERK1/2 PI3K->ERK PKA PKA cAMP->PKA activates cGMP cGMP CREB CREB PKA->CREB phosphorylates

Caption: RXFP1 Signaling Pathways for this compound and ML290.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound and ML290.

cAMP Accumulation Assay

This assay measures the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in RXFP1 signaling.

cAMP_Assay_Workflow start Start cell_seeding Seed HEK293 cells stably expressing RXFP1 into a 384-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 add_pde_inhibitor Add phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation incubation1->add_pde_inhibitor add_agonist Add serial dilutions of This compound or ML290 add_pde_inhibitor->add_agonist incubation2 Incubate for 30 minutes at 37°C add_agonist->incubation2 cell_lysis Lyse cells incubation2->cell_lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF) cell_lysis->detection end End detection->end

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 384-well microplates at a density of approximately 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Assay Buffer: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

  • Agonist Stimulation: Serial dilutions of the test compounds (this compound or ML290) are added to the wells. A known activator of adenylyl cyclase, such as forskolin, is used as a positive control.

  • Incubation: The plate is incubated for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog compete for binding. The resulting FRET signal is inversely proportional to the amount of cAMP produced by the cells.

ERK Phosphorylation Assay

This assay determines the ability of an agonist to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.

Detailed Protocol:

  • Cell Culture and Seeding: Cells expressing RXFP1 (e.g., HEK293-RXFP1 or primary cells) are seeded in 96-well plates and grown to near confluence.

  • Serum Starvation: Prior to the assay, cells are typically serum-starved for several hours to reduce basal levels of ERK phosphorylation.

  • Agonist Stimulation: Cells are treated with various concentrations of the test compounds for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.

  • Detection: The level of phosphorylated ERK (p-ERK) is quantified relative to the total amount of ERK. This can be done using several methods:

    • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.

    • In-Cell Western/ELISA: These are plate-based immunoassays that allow for higher throughput quantification of p-ERK and total ERK directly in the wells.

    • HTRF Assay: A sandwich immunoassay format where two antibodies specific for different epitopes on ERK are used. One is labeled with a donor fluorophore and the other, specific for the phosphorylated form, is labeled with an acceptor. The FRET signal is proportional to the amount of p-ERK.

cGMP Accumulation Assay

This assay quantifies the production of cyclic guanosine (B1672433) monophosphate (cGMP), another important second messenger that can be modulated by RXFP1 activation, particularly in endothelial cells.

Detailed Protocol:

  • Cell Culture: Primary cells endogenously expressing RXFP1, such as human coronary artery endothelial cells (HCAECs), are cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing a PDE inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Agonist Stimulation: Various concentrations of this compound or ML290 are added to the cells and incubated for a defined period (e.g., 30 minutes) at 37°C. A nitric oxide donor like diethylamine (B46881) NONOate (DEA) can be used as a positive control.

  • Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cGMP concentration is then determined using a competitive immunoassay, such as an ELISA or HTRF-based kit, similar to the cAMP assay.

Summary and Conclusion

This compound and ML290 are both potent, orally available allosteric agonists of RXFP1, offering significant advantages over the native peptide ligand, relaxin, for research and therapeutic development.

ML290 serves as a valuable tool compound and a cornerstone for understanding the biased agonism at the RXFP1 receptor. Its distinct signaling profile, characterized by the activation of cAMP and cGMP pathways without engaging ERK1/2 phosphorylation, provides a unique opportunity to dissect the physiological consequences of selective RXFP1 signaling.[3][4]

This compound , an optimized successor to ML290, exhibits a more balanced signaling profile that more closely mimics that of native relaxin.[6] Its improved potency and drug-like properties have propelled it into clinical development for chronic heart failure, highlighting the therapeutic potential of targeting RXFP1 with small molecules.[5][6]

The choice between this compound and ML290 for research purposes will depend on the specific scientific question being addressed. ML290 is ideal for studies focused on the effects of biased RXFP1 agonism, while this compound represents a more clinically relevant, balanced agonist. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing these important pharmacological tools.

References

A Comparative Guide to AZD5462 and Other Relaxin Analogs for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, orally available small molecule relaxin receptor (RXFP1) agonist, AZD5462, with other key relaxin analogs in development. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and characteristics of these compounds.

Overview of this compound and Comparator Relaxin Analogs

Relaxin and its analogs are a promising class of therapeutics for cardiovascular diseases, particularly heart failure, due to their pleiotropic effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.[1] this compound, developed by AstraZeneca, is a first-in-class orally administered small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[2][3] It is currently in Phase II clinical trials for the treatment of chronic heart failure.[4][5] This guide compares this compound to other notable relaxin analogs:

  • Serelaxin (recombinant human relaxin-2): The most clinically studied relaxin analog, developed by Novartis. It has undergone Phase III clinical trials for acute heart failure.[6][7]

  • AZD3427: A long-acting peptide relaxin analog also developed by AstraZeneca, currently in Phase II clinical trials.[8][9]

  • LY3540378 (Volenrelaxin): A long-acting relaxin analog developed by Eli Lilly, which has completed Phase I trials.[10][11]

  • TX-000045: A long-acting Fc-fusion protein relaxin analog from Tectonic Therapeutic, in Phase 1 development.[12]

  • mRNA-0184: An mRNA-based therapy encoding for human relaxin-2, developed by Moderna, which is in Phase I clinical trials.[13][14]

Comparative Efficacy Data

The following tables summarize the available quantitative efficacy data for this compound and its comparators from preclinical and clinical studies.

Table 1: Preclinical Efficacy Data
CompoundModelKey FindingsReference
This compound Cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF)After 8 weeks of treatment, robust improvements in functional cardiac parameters including Left Ventricular Ejection Fraction (LVEF) were observed at weeks 9, 13, and 17 without changes in heart rate or mean arterial blood pressure.[3][4][15][3][4][15]
AZD3427 Non-human primate model with systolic dysfunction21-week administration led to significant improvements in ejection fraction, cardiac output, and stroke volume, with reduced systemic vascular resistance. No changes in heart rate or blood pressure were observed.[16][17][16][17]
LY3540378 Isoproterenol-induced cardiac hypertrophy mouse modelSignificantly reduced cardiac hypertrophy and improved isovolumetric relaxation time.[10][10]
Rat modelElicited relaxin-mediated pharmacodynamic responses, such as reduced serum osmolality and increased renal blood flow.[10][10]
Table 2: Clinical Efficacy and Pharmacodynamic Data
CompoundTrial PhasePopulationKey FindingsReference
This compound Phase IHealthy volunteersDose-dependent increase in plasma renin. No major safety or tolerability concerns up to the highest dose.[18][18]
Serelaxin Phase III (RELAX-AHF)Acute heart failure patients37% fewer all-cause deaths after six months.[2] Improved dyspnea relief, decreased congestion, and shorter hospital stay.[2] Failed to show improvement in the secondary endpoints of death or readmission at 60 days.[6][2][6]
Phase III (RELAX-AHF-2)Acute heart failure patientsFailed to reduce cardiovascular death at 180 days or worsening heart failure at 5 days.[7][19][7][19]
AZD3427 Phase IHealthy volunteers and heart failure patientsFavorable safety and pharmacokinetic profiles. In heart failure patients, numerical increases in stroke volume and estimated glomerular filtration rate were observed.[9][9]
LY3540378 Phase IHealthy volunteersIncreased renal plasma flow.[11][11]
TX-000045 Phase IaHealthy volunteersFavorable safety profile and pharmacokinetic profile. Showed an impact on renal plasma flow.[12][12]
mRNA-0184 Phase IHeart failure patientsAims to evaluate safety and tolerability of single and multiple doses.[14][20][14][20]

Signaling Pathways and Experimental Workflows

The therapeutic effects of relaxin analogs are mediated through the activation of the RXFP1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary in different cell types.

Relaxin/RXFP1 Signaling Pathway

Activation of RXFP1 by relaxin or its analogs initiates a cascade of intracellular events, primarily involving Gs and Gi/o proteins. This leads to the activation of adenylyl cyclase (AC), increasing cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). These pathways ultimately result in the production of nitric oxide (NO), a key mediator of vasodilation, and exert anti-fibrotic and anti-inflammatory effects.

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 Gs Gs RXFP1->Gs Activates Gi Gi/o RXFP1->Gi Activates Relaxin Relaxin / Analog Relaxin->RXFP1 Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates AntiFibrosis Anti-fibrotic Effects PKA->AntiFibrosis AntiInflammation Anti-inflammatory Effects PKA->AntiInflammation PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified RXFP1 signaling pathway.
General Experimental Workflow for Assessing RXFP1 Agonist Efficacy

A typical workflow for evaluating the efficacy of a novel RXFP1 agonist involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development ReceptorBinding Receptor Binding Assay (e.g., Competition Binding) cAMP cAMP Accumulation Assay (e.g., HTRF, ELISA) ReceptorBinding->cAMP Functional Activity Signaling Downstream Signaling Analysis (e.g., Western Blot for p-Akt, p-eNOS) cAMP->Signaling Mechanism of Action PK Pharmacokinetic Studies (Rodent, Non-human Primate) Signaling->PK Candidate Selection PD Pharmacodynamic Studies (e.g., Blood Pressure, Renal Blood Flow) PK->PD Efficacy Disease Model Efficacy (e.g., Heart Failure Model) PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy and Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy and Safety Trials) Phase2->Phase3

Caption: General workflow for RXFP1 agonist development.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key methodologies used in the evaluation of relaxin analogs.

cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is widely used to quantify the ability of a compound to activate the RXFP1 receptor and stimulate the production of cyclic AMP (cAMP).

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human RXFP1 receptor (HEK293-RXFP1).[21][22]

  • Assay Principle: The assay is based on a competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The TR-FRET signal is inversely proportional to the concentration of cAMP produced by the cells.[21]

  • Procedure:

    • HEK293-RXFP1 cells are seeded in 384-well plates and incubated overnight.[23]

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.[21]

    • Cells are stimulated with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., human relaxin-2) for 30 minutes at 37°C.[21]

    • Lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2) is added.[21]

    • After a 30-minute incubation at room temperature, the TR-FRET signal is read using a compatible plate reader.[21]

  • Data Analysis: The results are typically expressed as pEC50 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Assessment of Cardiac Function in Cynomolgus Monkey Heart Failure Model

Non-human primate models of heart failure are valuable for assessing the translational potential of novel cardiovascular drugs.

  • Model Induction: A heart failure-like phenotype can be induced in cynomolgus monkeys through a specific diet, leading to cardiac dysfunction with either reduced or preserved ejection fraction.[24]

  • Echocardiography: Transthoracic echocardiography is a non-invasive method used to assess cardiac structure and function.[24][25][26][27]

    • Immobilization: Monkeys are typically immobilized with an intramuscular injection of ketamine hydrochloride.[25][26][27]

    • Parameters Measured:

      • Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping efficiency.[24][25][26][27]

      • Fractional Shortening (FS): Another measure of left ventricular systolic function.[25][26][27]

      • Stroke Volume (SV) and Cardiac Output (CO): Volumes of blood pumped per beat and per minute, respectively.[25][26][27]

      • Diastolic Function: Assessed by measuring mitral inflow velocities (E and A waves) and the E/A ratio.[24]

  • Procedure:

    • Baseline echocardiographic measurements are taken before the initiation of treatment.

    • The test compound (e.g., this compound) is administered for a specified period (e.g., 8 weeks).[3][4][15]

    • Echocardiography is repeated at various time points during and after the treatment period to assess changes in cardiac function.[3][4][15]

  • Data Analysis: Changes in echocardiographic parameters from baseline are compared between the treatment and control groups to determine the efficacy of the compound.

Conclusion

This compound represents a significant advancement in the field of relaxin-based therapeutics as a potent, selective, and orally available small molecule RXFP1 agonist. Preclinical data in a relevant large animal model of heart failure are promising, demonstrating improvements in cardiac function.[3][4][15] In comparison to the intravenously administered peptide analog serelaxin, which has shown mixed results in large-scale clinical trials, the oral bioavailability of this compound offers a major advantage for the chronic management of heart failure.[2][6][7][19] Other long-acting injectable analogs like AZD3427, LY3540378, and TX-000045, as well as the novel mRNA-based approach of mRNA-0184, are also in early stages of clinical development and offer alternative strategies for achieving sustained RXFP1 activation.

The ongoing Phase II clinical trials of this compound will be crucial in determining its efficacy and safety in patients with chronic heart failure and will further clarify its position relative to other emerging relaxin-based therapies. The data presented in this guide provides a framework for understanding the current landscape of relaxin analogs and highlights the potential of this compound as a novel oral treatment for this debilitating condition.

References

A Comparative Guide to AZD5462: An Oral RXFP1 Agonist for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for AZD5462, a novel, orally available, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), with its predecessor and other relevant compounds in development for the treatment of heart failure. The information is intended to facilitate an objective evaluation of this compound's performance and reproducibility.

Executive Summary

This compound is a promising therapeutic candidate for heart failure, demonstrating potent and selective agonism of the RXFP1 receptor.[1] Developed as an optimization of the earlier compound AZ7976, this compound exhibits an improved profile. Preclinical studies in cellular and animal models have confirmed its ability to activate downstream signaling pathways and improve cardiac function. Phase I clinical trials have established its safety and tolerability in healthy volunteers. This guide presents a detailed analysis of the available data to support further research and development decisions.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound and Comparators
CompoundTargetAssayCell LineEC50 / pEC50Reference
This compound RXFP1cAMP ProductionCHOpEC50: 7.7[1]
This compound RXFP1cAMP ProductionHEK293pEC50: 7.4[1]
This compound RXFP1ERK Phosphorylation--[1]
AZ7976RXFP1cAMP Production-Potent Agonist[1]
LY3540378RXFP1--Potent Agonist[2][3]
AZD3427RXFP1--Selective Agonist[4][5]

EC50: Half-maximal effective concentration; pEC50: -log(EC50)

Table 2: Preclinical Pharmacokinetics of this compound
SpeciesRouteDoseTmax (h)Cmax (µM)Half-life (h)Bioavailability (%)Reference
RatIV1 mg/kg--2.9-[1]
RatPO2 mg/kg-0.23-58[1]
Cynomolgus MonkeyIV2 mg/kg--7.2-[1]
Cynomolgus MonkeyPO5 mg/kg-0.94-12[1]

Tmax: Time to maximum concentration; Cmax: Maximum concentration

Table 3: In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of Heart Failure
TreatmentDurationKey FindingReference
This compound8 weeksRobust improvements in functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), without changes in heart rate or mean arterial blood pressure.[1]

Experimental Protocols

cAMP Production Assay

This assay quantifies the activation of the Gs signaling pathway upon RXFP1 agonism.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human RXFP1 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. The signal is read on a compatible plate reader.

  • Data Analysis: EC50 values are calculated from the concentration-response curves.

ERK Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway.

  • Cell Culture and Treatment: Similar to the cAMP assay, cells expressing RXFP1 are treated with the test compound.

  • Cell Lysis: After incubation, cells are lysed to release intracellular proteins.

  • Detection: Phosphorylated ERK (p-ERK) and total ERK levels are quantified using a sandwich ELISA or a Western blot-based method.

    • ELISA: A plate-based assay using specific antibodies to capture and detect total and phosphorylated ERK.

    • Western Blot: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for p-ERK and total ERK.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Cynomolgus Monkey Heart Failure Model

This in vivo model assesses the therapeutic potential of compounds in a translational setting.

  • Model Induction: Heart failure is induced in aged, obese cynomolgus monkeys through a specific diet or surgical intervention (e.g., transverse aortic constriction) to mimic human heart failure with reduced ejection fraction (HFrEF).[6][7][8]

  • Compound Administration: Animals receive daily oral doses of the test compound (e.g., this compound) or a placebo for a specified duration (e.g., 8 weeks).

  • Cardiac Function Assessment: Cardiac function is monitored at baseline and at various time points during and after treatment using echocardiography to measure parameters such as LVEF, stroke volume, and cardiac output.[9]

  • Data Analysis: Changes in cardiac parameters are compared between the treated and placebo groups to evaluate the efficacy of the compound.

Mandatory Visualization

AZD5462_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound RXFP1 RXFP1 This compound->RXFP1 Binds G_protein Gαs RXFP1->G_protein Activates ERK ERK RXFP1->ERK AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Effects Vasodilation Anti-fibrotic Effects Cardioprotection PKA->Cellular_Effects pERK p-ERK ERK->pERK Phosphorylation pERK->Cellular_Effects

Caption: this compound signaling pathway via the RXFP1 receptor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development cAMP_Assay cAMP Production Assay PK_Studies Pharmacokinetic Studies (Rat, Monkey) cAMP_Assay->PK_Studies ERK_Assay ERK Phosphorylation Assay ERK_Assay->PK_Studies Selectivity_Assay Selectivity Profiling Selectivity_Assay->PK_Studies Efficacy_Model Cynomolgus Monkey Heart Failure Model PK_Studies->Efficacy_Model Phase1 Phase I Clinical Trial (Safety & Tolerability) Efficacy_Model->Phase1 Phase2b Phase IIb Clinical Trial (Efficacy in Patients) Phase1->Phase2b

Caption: General experimental workflow for this compound development.

References

Cross-Validation of AZD5462's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD5462, a first-in-class oral small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), with its key alternatives. This document synthesizes available preclinical and clinical data to cross-validate its mechanism of action and therapeutic potential, particularly in the context of heart failure.

This compound is an orally bioavailable small molecule that acts as an agonist at the RXFP1, mimicking the effects of the endogenous peptide hormone relaxin-2 (H2 relaxin).[1] Its development from the initial lead compound, ML290, focused on optimizing metabolic stability and solubility, culminating in a promising candidate for the treatment of heart failure.[1][2] Activation of RXFP1 by this compound triggers a cascade of downstream signaling events that lead to beneficial cardiovascular effects, including vasodilation, and anti-fibrotic and cardioprotective properties.[2][3]

Comparative Analysis of RXFP1 Agonists

To understand the unique profile of this compound, it is essential to compare it with other notable RXFP1 agonists: serelaxin, the recombinant form of human relaxin-2, and ML290, a precursor small molecule agonist.

FeatureThis compoundSerelaxin (Recombinant Human Relaxin-2)ML290
Modality Small MoleculeRecombinant PeptideSmall Molecule
Administration OralIntravenous- (Preclinical)
Mechanism Allosteric Agonist of RXFP1Orthosteric Agonist of RXFP1Allosteric Agonist of RXFP1
Half-life Favorable for chronic oral dosing[4]Short, requiring continuous infusion[4]Long half-life in preclinical studies[5]
Selectivity High selectivity for RXFP1[2]Binds to RXFP1Selective for human RXFP1 over rodent orthologs[6]
Clinical Development Phase IIb clinical trials ongoing for chronic heart failure[1][7]Investigated for acute heart failure, but Phase III trials did not meet primary endpoints[2]Preclinical lead compound

In Vitro Performance Data

The potency of this compound in activating downstream signaling pathways has been quantified in various cell-based assays. The following table summarizes key performance metrics.

AssayCell LineThis compound (pEC50/EC50)Serelaxin (pEC50/EC50)ML290 (pEC50/EC50)
cAMP Production Human CHOpEC50: 7.7-Stimulates cAMP accumulation[8]
Human HEK293pEC50: 7.4-Stimulates cAMP accumulation[8]
Cynomolgus Monkey HEK293pEC50: 7.4--
Rat CHOpEC50: 5.29-Does not activate rodent RXFP1[6]
ERK Phosphorylation -EC50: 6.3 nM[9]-Does not stimulate ERK1/2 phosphorylation in HEK-RXFP1 cells, but enhances relaxin-induced p-ERK1/2[8]
cGMP Production -EC50: 50 nM[9]-Stimulates cGMP accumulation in vascular cells[5]

Note: Direct comparison of potencies should be made with caution as the data may originate from studies with different experimental conditions.

In Vivo Efficacy in a Heart Failure Model

The therapeutic potential of this compound has been evaluated in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).

Animal ModelTreatmentKey FindingsReference
Aged, obese cynomolgus monkeys with HFrEFOral administration of this compoundSignificant improvements in cardiac ejection fraction. No significant changes in mean arterial blood pressure or heart rate.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

RXFP1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects This compound This compound RXFP1 RXFP1 This compound->RXFP1 binds G_protein Gαs/Gαi/Gαo RXFP1->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC stimulates PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardioprotection Cardioprotection PKA->Cardioprotection Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation pERK p-ERK1/2 ERK->pERK Anti_fibrosis Anti-fibrosis pERK->Anti_fibrosis pERK->Cardioprotection

Caption: this compound signaling through the RXFP1 receptor.

In_Vitro_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture RXFP1-expressing cells (e.g., CHO, HEK293) Cell_Seeding Seed cells into microplates Cell_Culture->Cell_Seeding Compound_Addition Add this compound or comparators at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation cAMP_Assay cAMP Assay (e.g., HTRF) Incubation->cAMP_Assay ERK_Assay ERK Phosphorylation Assay (e.g., ELISA, Western Blot) Incubation->ERK_Assay Data_Acquisition Measure signal (e.g., fluorescence, luminescence) cAMP_Assay->Data_Acquisition ERK_Assay->Data_Acquisition EC50_Calculation Calculate EC50/pEC50 values Data_Acquisition->EC50_Calculation In_Vivo_Workflow cluster_model Animal Model cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Model_Induction Induce heart failure in cynomolgus monkeys (e.g., aged, obese model) Baseline_Measurement Baseline cardiac function assessment (e.g., echocardiography) Model_Induction->Baseline_Measurement Drug_Administration Oral administration of this compound or placebo Baseline_Measurement->Drug_Administration Monitoring Monitor animal health Drug_Administration->Monitoring Cardiac_Function Measure cardiac function post-treatment (e.g., ejection fraction) Monitoring->Cardiac_Function Hemodynamics Assess hemodynamics (e.g., blood pressure, heart rate) Monitoring->Hemodynamics

References

AZD5462: A Comparative Analysis of its High Selectivity for the Relaxin Family Peptide Receptor 1 (RXFP1)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the selectivity profile of AZD5462, a novel, orally available allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), against other receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and its potential as a selective therapeutic agent.

Executive Summary

This compound demonstrates exceptional selectivity for the human RXFP1 receptor. Preclinical data reveals that this compound exhibits potent agonistic activity at RXFP1 with significantly lower or no activity at a wide range of other G-protein coupled receptors (GPCRs), ion channels, and enzymes. This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate. This guide summarizes the quantitative data from key selectivity screening panels and provides detailed methodologies for the pivotal experiments that establish the selectivity of this compound.

Data Presentation

The selectivity of this compound has been rigorously assessed through comprehensive screening against a panel of receptors and other molecular targets. The following tables summarize the key findings.

Table 1: Functional Activity of this compound at RXFP1

AssayCell LineSpeciesParameterValue
cAMP ProductionCHOHumanpEC507.7
cAMP ProductionHEK-293HumanpEC507.4
cAMP ProductionHEK-293Cynomolgus MonkeypEC507.4
cAMP ProductionCHORatpEC505.29
ERK Phosphorylation--EC506.3 nM
cGMP Production--EC5050 nM

Table 2: Selectivity of this compound in a Eurofins SafetyScreen Panel

This compound was screened against a panel of 44 receptors and ion channels at a concentration of 10 µM. The results demonstrated a lack of significant activity at these off-target sites, with a target selectivity of over 1000-fold.[1] Furthermore, it showed no activity in the seven closest GPCRs at concentrations greater than 10µM.[1]

(Note: The complete list of the 44 targets in the Eurofins SafetyScreen panel is extensive. For the purpose of this guide, the key takeaway is the lack of significant off-target activity at a high screening concentration, indicating a very favorable selectivity profile. Researchers are encouraged to consult the primary literature for the full panel details.)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Selectivity Profiling (General Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor and are crucial for assessing selectivity.

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest.

  • A specific radioligand for each receptor.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound for each receptor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the RXFP1 signaling pathway.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing RXFP1.

Materials:

  • HEK293 or CHO cells stably expressing human RXFP1.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • This compound at various concentrations.

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the RXFP1-expressing cells into 384- or 96-well plates and culture overnight.

  • Pre-incubation: Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for a short period.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional Assay: ERK Phosphorylation

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), another downstream signaling event following RXFP1 activation.

Objective: To determine the potency (EC50) of this compound in inducing ERK phosphorylation.

Materials:

  • Cells endogenously or recombinantly expressing RXFP1.

  • Serum-free cell culture medium for cell starvation.

  • This compound at various concentrations.

  • Lysis buffer containing phosphatase inhibitors.

  • Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection system (e.g., Western blotting, ELISA, or bead-based assays like AlphaScreen SureFire).

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluence and then starve them in serum-free medium for several hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat the starved cells with varying concentrations of this compound for a specific time (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells to extract cellular proteins.

  • Detection of p-ERK: Measure the levels of p-ERK and total ERK in the cell lysates using the chosen detection method.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal and plot the results against the concentration of this compound. Determine the EC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

RXFP1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound RXFP1 RXFP1 This compound->RXFP1 binds G_protein Gαs/Gαi/Gαo RXFP1->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC modulates PI3K PI3K G_protein->PI3K activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates Akt Akt PI3K->Akt activates ERK ERK Akt->ERK activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-fibrosis) ERK->Cellular_Response CREB->Cellular_Response

Caption: RXFP1 Signaling Pathway Activated by this compound.

Experimental_Workflow_Selectivity cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (cAMP/p-ERK) start_binding Prepare Membranes with Off-Target Receptors incubate_binding Incubate with Radioligand & this compound start_binding->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash count_binding Scintillation Counting filter_wash->count_binding analyze_binding Calculate Ki values count_binding->analyze_binding compare Compare Ki and EC50 values to determine selectivity analyze_binding->compare start_functional Culture RXFP1-expressing cells stimulate Stimulate with this compound start_functional->stimulate detect Detect cAMP or p-ERK stimulate->detect analyze_functional Determine EC50 values detect->analyze_functional analyze_functional->compare

Caption: Experimental Workflow for Determining this compound Selectivity.

References

Oral vs. Injectable RXFP1 Agonists: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the performance, experimental data, and signaling pathways of oral and injectable Relaxin Family Peptide Receptor 1 (RXFP1) agonists.

The therapeutic potential of activating the Relaxin Family Peptide Receptor 1 (RXFP1) in cardiovascular and fibrotic diseases has driven the development of various agonists. While injectable formulations have been the mainstay, recent advancements have led to the first orally available small molecule agonists entering clinical trials. This guide provides a head-to-head comparison of these two classes of RXFP1 agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by experimental data and detailed methodologies.

Performance and Clinical Development

The journey of RXFP1 agonists began with injectable recombinant forms of human relaxin-2, such as serelaxin. While showing promise in acute heart failure, its short half-life necessitated continuous intravenous infusion, limiting its therapeutic application.[1] This spurred the development of long-acting injectable analogues and, more recently, orally bioavailable small molecules.

AstraZeneca's AZD5462 is the first oral small molecule RXFP1 agonist to enter clinical trials.[1][2] This breakthrough addresses the need for more convenient, long-term treatment options. In parallel, long-acting injectable agonists like AZD3427, a recombinant fusion protein, are also in development for less frequent, subcutaneous administration.[3][4]

The development of these novel agonists has been facilitated by advanced preclinical models, including RXFP1-humanized mice, which allow for more translatable in vivo testing of compounds that are specific to the human receptor.[5][6]

Quantitative Data Summary

The following tables summarize the key characteristics and available data for representative oral and injectable RXFP1 agonists.

Table 1: Comparison of Oral and Injectable RXFP1 Agonists

FeatureOral Agonist (this compound)Injectable Agonist (Serelaxin)Injectable Agonist (AZD3427)
Modality Small moleculeRecombinant human relaxin-2Recombinant fusion protein
Administration OralIntravenous infusionSubcutaneous injection
Clinical Stage Phase I completed[7]Marketed in Russia[1]Phase I completed[4]
Key Advantage Convenience of oral dosing for chronic treatmentEstablished biological activity of the native ligandLong half-life allowing for infrequent dosing[3]
Key Limitation Potential for off-target effects and different signaling bias compared to the native ligandShort half-life requiring continuous infusion[1]Potential for immunogenicity

Table 2: Preclinical and Clinical Data Highlights

ParameterOral Agonist (this compound)Injectable Agonist (Serelaxin)Injectable Agonist (AZD3427)
Mechanism of Action Selective allosteric agonist of RXFP1[7]Orthosteric agonist of RXFP1Selective agonist of RXFP1[3]
Preclinical Efficacy Showed robust improvements in functional cardiac parameters in a cynomolgus monkey heart failure model.[7]Demonstrated anti-fibrotic and vasodilatory effects in various animal models.[8]Favorable safety and pharmacokinetic profiles in healthy volunteers and heart failure patients.[3]
Pharmacokinetics (Half-life) Suitable for oral administration (specifics not publicly disclosed)~10 minutes[1]13 to 14 days in patients with heart failure[4]
Clinical Trial Outcome Successfully completed Phase I studies in healthy volunteers.[7]Phase III trial for acute heart failure did not meet its primary endpoint.[1]Favorable safety and pharmacokinetic profiles demonstrated in Phase I.[4]

Signaling Pathways and Experimental Workflows

The activation of RXFP1 initiates a cascade of intracellular signaling events that are crucial for its therapeutic effects. Understanding these pathways is essential for the rational design and evaluation of novel agonists.

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXFP1 RXFP1 Gs Gαs RXFP1->Gs PI3K PI3K RXFP1->PI3K Gβγ ERK ERK1/2 RXFP1->ERK AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., MMPs, VEGF) PKA->Gene_Expression PKCz PKCζ PI3K->PKCz Akt Akt/PKB PI3K->Akt PKCz->AC nNOS nNOS Akt->nNOS NO Nitric Oxide (NO) nNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP cGMP->Gene_Expression ERK->Gene_Expression Agonist RXFP1 Agonist (Oral or Injectable) Agonist->RXFP1

Caption: RXFP1 Signaling Pathways.

The evaluation of novel RXFP1 agonists involves a series of in vitro and in vivo experiments to characterize their potency, efficacy, and pharmacokinetic properties.

Experimental_Workflow Compound Test Compound (Oral or Injectable Agonist) Binding_Assay Receptor Binding Assay (e.g., Flow Cytometry) Compound->Binding_Assay Signaling_Assay cAMP Signaling Assay (e.g., HTRF) Compound->Signaling_Assay In_Vitro_Functional In Vitro Functional Assays (e.g., VEGF stimulation) Signaling_Assay->In_Vitro_Functional PK_Studies Pharmacokinetic Studies (in vivo) In_Vitro_Functional->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Humanized Mice) PK_Studies->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Caption: Experimental Workflow for RXFP1 Agonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of RXFP1 agonists.

Receptor Binding Assay (Flow Cytometry)

This assay measures the binding affinity of a compound to the RXFP1 receptor expressed on the surface of cells.

  • Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding human RXFP1.[9]

  • Cell Preparation: Transfected cells are harvested and washed with a binding buffer.[10]

  • Incubation: Cells are incubated with varying concentrations of the fluorescently labeled test compound or a competitor ligand.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The data is then used to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[9]

cAMP Signaling Assay (HTRF)

This assay quantifies the production of cyclic AMP (cAMP), a key second messenger in the RXFP1 signaling pathway, in response to agonist stimulation.[11]

  • Cell Seeding: HEK293 cells stably expressing human RXFP1 are seeded into 384-well plates.[12]

  • Compound Addition: The test compound is added to the wells at various concentrations. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[11]

  • Stimulation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for cAMP production.[12]

  • Lysis and Detection: The cells are lysed, and the cAMP levels in the lysate are measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. The signal is read on a plate reader.[11] The results are used to determine the half-maximal effective concentration (EC50) of the agonist.

In Vivo Efficacy Models (Humanized Mice)

Due to species differences in RXFP1, humanized mouse models, where the murine RXFP1 gene is replaced with the human ortholog, are invaluable for preclinical testing.[6]

  • Animal Model: RXFP1-humanized mice are used for the study.[5]

  • Compound Administration: The test agonist is administered to the mice via the appropriate route (e.g., oral gavage for oral agonists, injection for injectable agonists).[6]

  • Pharmacodynamic Readouts: Various physiological parameters are measured to assess the in vivo activity of the agonist. These can include changes in heart rate, blood pressure, or renal blood flow.[5][10]

  • Data Analysis: The data is analyzed to determine the efficacy and dose-response relationship of the agonist in a living organism.

Conclusion

The emergence of orally active small molecule RXFP1 agonists represents a significant advancement in the field, offering the potential for convenient, long-term treatment of chronic diseases. While injectable agonists, particularly long-acting formulations, continue to be a viable therapeutic strategy, the choice between an oral and injectable approach will depend on the specific indication, patient population, and desired therapeutic profile. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for the continued research and development of novel RXFP1-targeting therapeutics.

References

Unveiling the Pharmacokinetic Profile of AZD5462: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic (PK) profile of AZD5462, a novel, orally available small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed for the potential treatment of heart failure, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its clinical advancement.[1][2] This document presents a comparative analysis of this compound's pharmacokinetics alongside two established oral medications for heart failure: Dapagliflozin and Sacubitril/Valsartan (B143634). The information herein is supported by experimental data from preclinical and Phase I clinical studies.

Comparative Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters of this compound, Dapagliflozin, and Sacubitril/Valsartan, offering a clear comparison of their clinical pharmacology.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)

ParameterValueReference
Time to Maximum Concentration (Tmax) 0.5 - 2.0 hours
Terminal Half-Life (t½) 9.6 - 19.3 hours
Apparent Clearance (CL/F) Dose-dependent
Apparent Volume of Distribution (Vz/F) Dose-dependent

Note: Data derived from a Phase I single ascending dose study in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Healthy Adults

ParameterValueReference
Time to Maximum Concentration (Tmax) ~1.5 hours (fasting), ~2.5 hours (with high-fat meal)
Terminal Half-Life (t½) ~12.9 hours
Oral Bioavailability 78%
Plasma Protein Binding ~91%
Metabolism Primarily via UGT1A9 to inactive metabolite
Excretion ~75% in urine, ~21% in feces (primarily as metabolites)

Table 3: Pharmacokinetic Parameters of Sacubitril/Valsartan in Healthy Adults

ComponentSacubitril (prodrug)LBQ657 (active metabolite)ValsartanReference
Time to Maximum Concentration (Tmax) ~0.5 hours~2.0 hours~1.5 hours[3]
Terminal Half-Life (t½) ~1.43 hours~11.48 hours~9.90 hours[3]
Oral Bioavailability (Sacubitril) ≥60%--
Plasma Protein Binding ~94%~97%~94-97%
Metabolism Hydrolyzed to LBQ657Further minor metabolismMinor
Excretion 52-68% in urine (as LBQ657), 37-48% in feces-~13% in urine, ~86% in feces

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained through rigorous clinical and preclinical studies. Below are detailed methodologies for the key experiments cited.

Phase I Single and Multiple Ascending Dose (SAD/MAD) Study for this compound

A randomized, single-blind, placebo-controlled Phase I study was conducted in healthy male and female participants, including those of Japanese descent, to evaluate the safety, tolerability, and pharmacokinetics of this compound.

  • Study Design: The study consisted of two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase. In the SAD phase, cohorts of participants received a single oral dose of this compound or a placebo. In the MAD phase, participants received once-daily oral doses of this compound or a placebo for a specified duration.

  • Dosing: Multiple dose levels were investigated in a stepwise manner, with safety and tolerability data from each cohort being reviewed before escalating to the next dose level.

  • Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected at pre-specified time points before and after drug administration. A typical sampling schedule would include pre-dose, and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for the SAD cohorts. For the MAD cohorts, samples would be taken at similar intervals after the first and last doses, with additional trough samples taken before dosing on specified days to assess steady-state concentrations.

  • Analytical Method: Plasma concentrations of this compound and any major metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, CL/F, and Vz/F.

Pharmacokinetic Study of Dapagliflozin

The pharmacokinetic profile of Dapagliflozin has been characterized through various studies in healthy volunteers and patients with type 2 diabetes.

  • Study Design: A typical study to assess the pharmacokinetics of Dapagliflozin would be an open-label, single-dose, crossover, or parallel-group study. To assess the effect of food, a two-way crossover study is often employed where participants receive a single dose of Dapagliflozin in both fasted and fed states.

  • Dosing: Participants would receive a single oral dose of Dapagliflozin (e.g., 10 mg).

  • Blood and Urine Sampling: Serial blood samples would be collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.

  • Analytical Method: Plasma and urine concentrations of Dapagliflozin and its metabolites would be measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters would be calculated using non-compartmental methods.

Pharmacokinetic Study of Sacubitril/Valsartan

The pharmacokinetics of Sacubitril/Valsartan have been evaluated in healthy subjects and in patients with heart failure.

  • Study Design: A representative study was an open-label, non-controlled, single-sequence study in patients with heart failure with reduced ejection fraction.[4]

  • Dosing: Patients received Sacubitril/Valsartan 100 mg twice daily for 7 days, followed by 200 mg twice daily for 14 days.[4]

  • Blood Sampling: Blood samples for pharmacokinetic analysis of sacubitril, its active metabolite LBQ657, and valsartan were collected at pre-dose and at 0.5, 1, 2, 3, 4, 6, and 12 hours after the morning dose on Day 7 and Day 21.[5]

  • Analytical Method: Plasma concentrations of sacubitril, LBQ657, and valsartan were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time data using non-compartmental analysis.[5]

Visualizations

Signaling Pathway of this compound via RXFP1

This compound acts as an agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[1][2] Activation of RXFP1 by this compound is believed to mimic the effects of the endogenous hormone relaxin, leading to a cascade of downstream signaling events that are beneficial in heart failure. These pathways include the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and the activation of phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK).[6] These signaling events ultimately contribute to vasodilation, anti-fibrotic, and anti-inflammatory effects.[7][8]

AZD5462_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects This compound This compound RXFP1 RXFP1 This compound->RXFP1 binds to G_alpha_s Gαs AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation PI3K PI3K Akt Akt PI3K->Akt activates ERK ERK Akt->ERK activates Anti_fibrosis Anti-fibrosis Akt->Anti_fibrosis Anti_inflammation Anti-inflammation ERK->Anti_inflammation

Caption: this compound signaling via RXFP1 receptor.

Experimental Workflow for a Phase I Pharmacokinetic Study

The following diagram illustrates a typical workflow for a Phase I single ascending dose (SAD) and multiple ascending dose (MAD) clinical trial designed to evaluate the pharmacokinetic profile of a new investigational drug like this compound.

PK_Study_Workflow cluster_setup Study Setup cluster_sad Single Ascending Dose (SAD) Phase cluster_mad Multiple Ascending Dose (MAD) Phase cluster_analysis Data Analysis & Reporting Protocol_Development Protocol Development & IRB Approval Subject_Recruitment Subject Recruitment & Screening Protocol_Development->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Dose_Cohort_1 Dosing: Cohort 1 (Lowest Dose) Informed_Consent->Dose_Cohort_1 PK_Sampling_1 Intensive PK Blood Sampling Dose_Cohort_1->PK_Sampling_1 Safety_Monitoring_1 Safety & Tolerability Monitoring PK_Sampling_1->Safety_Monitoring_1 Bioanalysis Bioanalytical Sample Analysis (LC-MS/MS) PK_Sampling_1->Bioanalysis Data_Review_1 Data Review & Dose Escalation Decision Safety_Monitoring_1->Data_Review_1 Data_Review_1->Dose_Cohort_1 Next Cohort (Higher Dose) Dose_Cohort_A Dosing: Cohort A (Multiple Doses) Data_Review_1->Dose_Cohort_A PK_Sampling_A PK Sampling at First Dose, Steady State & Last Dose Dose_Cohort_A->PK_Sampling_A Safety_Monitoring_A Ongoing Safety Monitoring PK_Sampling_A->Safety_Monitoring_A PK_Sampling_A->Bioanalysis Data_Review_A Data Review Safety_Monitoring_A->Data_Review_A Data_Review_A->Dose_Cohort_A Next MAD Cohort PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Final_Report Clinical Study Report Generation Statistical_Analysis->Final_Report

Caption: Typical workflow of a Phase I PK study.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for AZD5462

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial operational and logistical information for the safe handling and disposal of the investigational compound AZD5462. The following procedures are based on established best practices for laboratory chemical safety and waste management, designed to ensure the safety of research personnel and minimize environmental impact.

While specific disposal instructions for this compound are not publicly available, the following guidelines offer a conservative and prudent approach for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and requirements.

Compound Handling and Storage Summary

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ParameterRecommendationSource
Storage as Powder 2 years at 4°C; 3 years at -20°C. Keep away from light.[1][2]
Storage in Solvent 6 months at -80°C; 1 month at -20°C.[1][2][3]
Recommended Solvents DMSO (>50 mg/mL with ultrasonic), Ethanol (N/A), Water (N/A).[1]
Shipping Condition Stable at room temperature for short periods during ordinary shipping.[2]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous chemical. The primary route of disposal for investigational pharmaceutical compounds is typically high-temperature incineration by a licensed environmental management vendor.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice) when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should be placed in a designated hazardous waste bag.

  • Liquid Waste:

    • Solutions of this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty Containers:

    • "Empty" containers that held this compound should be treated as hazardous waste unless thoroughly decontaminated. Triple-rinsing with a suitable solvent can decontaminate some containers, and the rinsate should be collected as hazardous liquid waste.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Follow your institution's specific labeling requirements.

4. Storage of Waste:

  • Store waste containers in a designated, secure area, away from incompatible materials. Ensure the storage area is well-ventilated.

5. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste stream.

6. Documentation:

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal. A certificate of destruction from the disposal vendor should be obtained and kept on file.[4]

Important Considerations:

  • Do Not Dispose Down the Drain: Pharmaceutical waste should not be disposed of down the sanitary sewer as it can negatively impact aquatic ecosystems.[5]

  • Do Not Dispose in Regular Trash: Unused or partially used investigational drugs should not be placed in the regular trash.[6][7]

Disposal Workflow for Investigational Compounds

The following diagram illustrates the general decision-making process for the disposal of an investigational compound like this compound.

start Start: this compound Waste Generated assess Assess Waste Type start->assess solid Solid Waste (Powder, Contaminated PPE) assess->solid Solid liquid Liquid Waste (Solutions, Rinsate) assess->liquid Liquid empty Empty Containers assess->empty Empty collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid decontaminate Decontaminate Container? (e.g., Triple Rinse) empty->decontaminate store Store Waste in Designated Secure Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate Yes decontaminate->store No collect_rinsate->collect_liquid dispose_container Dispose of Decontaminated Container as Non-Hazardous collect_rinsate->dispose_container contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

Environmental Commitment

AstraZeneca, the developer of this compound, has a stated commitment to minimizing the environmental impact of its products throughout their lifecycle.[8][9] This includes ensuring the environmental safety of their products from development through to final disposal.[9] Their sustainability strategy includes reducing their carbon footprint, using resources efficiently, and managing waste responsibly.[8][10] This corporate commitment underscores the importance of proper disposal procedures for all their compounds, including those in the research and development phase.

References

Personal protective equipment for handling AZD5462

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of AZD5462, a selective oral allosteric RXFP1 agonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on available safety data sheets.[1][2]

Protection Type Required Equipment Rationale
Eye Protection Safety gogglesProtects eyes from potential splashes or airborne particles of the compound.[2]
Hand Protection Impermeable glovesPrevents skin contact and absorption.[2]
Respiratory Protection Self-contained breathing apparatus (in case of emergency) or use in a chemical fume hoodRecommended for handling the powder form to avoid inhalation, especially where dust or aerosols may be generated.[2]
Skin and Body Protection Impermeable protective clothing / Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[2]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling Protocol:
  • Work Area Preparation : All handling of this compound powder should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood to avoid the formation and spread of dust and mists.[2]

  • Personal Protective Equipment : Before handling, ensure all required PPE is correctly worn as specified in the table above.

  • Weighing and Aliquoting : When weighing the compound, use a precision balance within the chemical fume hood. Minimize the creation of dust.

  • Solution Preparation : For creating solutions, add solvents to the powdered compound slowly to avoid splashing. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

  • Spill Management : In case of a spill, collect the spillage and dispose of it in an approved waste disposal plant.[1]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the handling area.[1]

Storage Protocol:
Compound Form Storage Temperature Storage Duration
Powder 0-4°C2 years
-20°C3 years
In Solvent -80°C6 months
-20°C1 month

This data is based on information from Excenen Pharmatech and MedchemExpress.[2][3]

Disposal Plan

The disposal of this compound and its containers must be managed to prevent environmental contamination and to comply with regulations.

  • Waste Classification : this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

  • Disposal of Unused Compound : Dispose of contents and container to an approved waste disposal plant.[1] Do not release into the environment.[1]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • General Guidance : For investigational drugs, it is recommended to follow the Federal Resource Conservation and Recovery Act (RCRA) guidelines. Contact your institution's Environmental Health and Safety (EHS) office to determine if the compound is considered hazardous waste and to arrange for proper disposal through an approved vendor.[4]

Experimental Protocols: Solution Preparation

The following are protocols for preparing solutions of this compound for in vivo experiments. It is recommended to prepare these solutions fresh on the day of use.

Protocol 1:
  • Solvents : 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Procedure :

    • Dissolve this compound in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Finally, add Saline to the desired volume.

  • Solubility : ≥ 2.5 mg/mL (4.59 mM)[3]

Protocol 2:
  • Solvents : 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Procedure :

    • Dissolve this compound in DMSO.

    • Add the SBE-β-CD in Saline solution to the desired volume and mix.

  • Solubility : ≥ 2.5 mg/mL (4.59 mM)[3]

Protocol 3:
  • Solvents : 10% DMSO, 90% Corn Oil

  • Procedure :

    • Dissolve this compound in DMSO.

    • Add the Corn Oil to the desired volume and mix.

  • Solubility : ≥ 2.5 mg/mL (4.59 mM)[3]

This compound Signaling Pathway

This compound is a selective agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), mimicking the action of the endogenous hormone relaxin. Upon binding, it activates downstream signaling cascades that are associated with anti-fibrotic and vasodilatory effects.

AZD5462_Signaling_Pathway This compound RXFP1 Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXFP1 RXFP1 Receptor This compound->RXFP1 Binds to G_alpha Gαs/Gαi RXFP1->G_alpha Activates PI3K PI3K RXFP1->PI3K Activates ERK ERK1/2 RXFP1->ERK Activates AC Adenylyl Cyclase (AC) G_alpha->AC Activates/Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt (PKB) PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Gene_Expression Gene Expression (e.g., anti-fibrotic factors) NO->Gene_Expression Influences ERK->Gene_Expression Influences CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of this compound upon binding to the RXFP1 receptor.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.